molecular formula C7H11N3O2S B1336086 6-amino-N,N-dimethylpyridine-3-sulfonamide CAS No. 627836-23-1

6-amino-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B1336086
CAS No.: 627836-23-1
M. Wt: 201.25 g/mol
InChI Key: OLFVKJUZBCQROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-N,N-dimethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-N,N-dimethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFVKJUZBCQROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627836-23-1
Record name 6-amino-N,N-dimethylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 6-amino-N,N-dimethylpyridine-3-sulfonamide, a substituted pyridosulfonamide with potential applications in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the sulfonation of 2-aminopyridine, followed by chlorination to the corresponding sulfonyl chloride, and culminating in the reaction with dimethylamine.

While this guide provides detailed experimental protocols based on established methodologies for analogous compounds, it is important to note that specific, experimentally determined quantitative data such as yields, melting points, and comprehensive spectroscopic characterization for the final product and its immediate precursor, 6-aminopyridine-3-sulfonyl chloride, are not extensively available in the public domain literature. The data presented herein is a combination of reported values for intermediates and predicted values for the final compound.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following three key transformations:

  • Sulfonation: 2-Aminopyridine is sulfonated using concentrated sulfuric acid to yield 6-aminopyridine-3-sulfonic acid.

  • Chlorination: The sulfonic acid intermediate is converted to the more reactive 6-aminopyridine-3-sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride.

  • Sulfonamide Formation: The final step involves the reaction of 6-aminopyridine-3-sulfonyl chloride with dimethylamine to afford the target compound, this compound.

Quantitative Data Summary

The following tables summarize the available and predicted physicochemical and spectroscopic data for the key compounds in the synthesis pathway.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2-AminopyridineC₅H₆N₂94.12Solid59-61
6-Aminopyridine-3-sulfonic acidC₅H₆N₂O₃S174.18Solid>300
6-Aminopyridine-3-sulfonyl chlorideC₅H₅ClN₂O₂S192.62SolidNot Reported
This compoundC₇H₁₁N₃O₂S201.25-Not Reported

Table 2: Spectroscopic Data

CompoundIR (cm⁻¹)¹H NMR (δ ppm)Mass Spectrum (m/z)
2-Aminopyridine3440, 3300 (N-H), 1620 (C=N)7.95 (d, 1H), 7.40 (t, 1H), 6.65 (d, 1H), 6.50 (t, 1H), 4.50 (s, 2H)94 (M⁺)
6-Aminopyridine-3-sulfonic acid3400-3000 (O-H, N-H), 1640 (C=N), 1180, 1040 (SO₃)Not Reported174 (M⁺)
6-Aminopyridine-3-sulfonyl chlorideNot ReportedNot ReportedNot Reported
This compoundPredicted: 3400-3300 (N-H), 1340, 1160 (SO₂N)Not ReportedPredicted [M+H]⁺: 202.0645

Experimental Protocols

The following protocols are based on general procedures for the synthesis of substituted pyridosulfonamides[1]. Researchers should adapt and optimize these procedures as necessary.

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid

  • Aluminum powder

  • Ethanol

  • Crushed ice

  • Deionized water

Procedure:

  • In a reaction vessel, carefully add 3 moles of concentrated sulfuric acid to 1 mole of 2-aminopyridine with stirring.

  • Add a small amount of aluminum powder and ethanol to the mixture.

  • Heat the reaction mixture to 210°C and maintain this temperature for approximately 5 hours with continuous stirring.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water.

  • The crude product can be recrystallized from hot water to yield 6-aminopyridine-3-sulfonic acid.

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

Materials:

  • 6-Aminopyridine-3-sulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution

Procedure:

  • In a dry reaction flask, thoroughly grind 0.5 moles of 6-aminopyridine-3-sulfonic acid with 1 mole of phosphorus pentachloride.

  • Add a few drops of phosphorus oxychloride to the mixture.

  • Reflux the reaction mixture for 5 hours at 130°C.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Filter the solid product, which is 6-aminopyridine-3-sulfonyl chloride.

  • Wash the solid with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the product under vacuum.

Step 3: Synthesis of this compound

Materials:

  • 6-Aminopyridine-3-sulfonyl chloride

  • Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

  • A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Cold water

Procedure:

  • Dissolve the crude 6-aminopyridine-3-sulfonyl chloride in a suitable anhydrous solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dimethylamine (approximately 2-3 molar equivalents) to the cooled solution of the sulfonyl chloride with stirring. If using dimethylamine gas, it can be bubbled through the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for approximately 1 hour with occasional stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • If a precipitate forms, filter the product. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold water.

  • The product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A 2-Aminopyridine B 6-Aminopyridine-3-sulfonic acid A->B  H₂SO₄, Al powder, EtOH  210°C, 5h C 6-Aminopyridine-3-sulfonyl chloride B->C  PCl₅, POCl₃  130°C, 5h D This compound C->D  (CH₃)₂NH  Solvent, 70-80°C, 1h

Caption: Synthesis pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Sulfonamide Formation A1 Mix 2-Aminopyridine, H₂SO₄, Al powder, EtOH A2 Heat at 210°C for 5h A1->A2 A3 Pour on ice A2->A3 A4 Filter and wash A3->A4 A5 Recrystallize A4->A5 B1 Grind Sulfonic Acid with PCl₅ and POCl₃ A5->B1 6-Aminopyridine-3-sulfonic acid B2 Reflux at 130°C for 5h B1->B2 B3 Pour on ice B2->B3 B4 Filter and wash with NaHCO₃ B3->B4 B5 Dry under vacuum B4->B5 C1 Dissolve Sulfonyl Chloride in anhydrous solvent B5->C1 6-Aminopyridine-3-sulfonyl chloride C2 Add Dimethylamine at 0°C C1->C2 C3 Heat at 70-80°C for 1h C2->C3 C4 Cool and isolate product C3->C4 C5 Wash and purify C4->C5

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical properties of 6-amino-N,N-dimethylpyridine-3-sulfonamide. Due to the limited availability of published experimental data for this specific compound, this document focuses on consolidating the known information and providing a framework for future research. The guide presents foundational data, including molecular identifiers and predicted properties, and outlines general experimental approaches for the synthesis and characterization of related sulfonamide compounds. This document is intended to support researchers and drug development professionals in their investigation of this compound and its potential applications.

Introduction

This compound is a substituted pyridine derivative belonging to the sulfonamide class of compounds. Sulfonamides are a well-established and versatile functional group in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique arrangement of the amino and dimethylsulfonamide groups on the pyridine ring suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. This guide aims to provide a thorough overview of the currently available chemical information for this compound and to facilitate further research into its properties and potential applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the basic identification information and computationally predicted properties.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 627836-23-1[1]
Molecular Formula C₇H₁₁N₃O₂S[1]
Molecular Weight 201.25 g/mol -
Canonical SMILES CN(C)S(=O)(=O)C1=CC(=C(C=N1)N)-
InChI Key OLFVKJUZBCQROA-UHFFFAOYSA-N-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XlogP -0.3[1]
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 5-
Rotatable Bonds 2-
Topological Polar Surface Area 84.4 Ų-

Experimental Protocols

General Synthesis of Pyridine Sulfonamides

A common route for the synthesis of pyridine sulfonamides involves the reaction of a pyridine sulfonyl chloride with an appropriate amine. The following workflow outlines a general approach.

G Start Starting Material: 6-Aminopyridine-3-sulfonyl chloride Reaction Reaction Mixture Start->Reaction Amine Dimethylamine (or suitable amine) Amine->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine, DIPEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction at controlled temperature Purification Purification (e.g., Column Chromatography) Workup->Purification Isolate crude product Product This compound Purification->Product Isolate pure product

Caption: General synthetic workflow for pyridine sulfonamides.

Methodology:

  • Reaction Setup: To a solution of the pyridine sulfonyl chloride in an anhydrous aprotic solvent, add a suitable tertiary amine base.

  • Amine Addition: Slowly add the desired amine (in this case, dimethylamine) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of a mild acid or base. Extract the product into an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Characterization Techniques

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 3: Analytical Techniques for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the connectivity of atoms.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., -SO₂-, -NH₂, aromatic C-H).
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Melting Point Analysis To determine the melting point range, which is an indicator of purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the sulfonamide moiety is a well-known pharmacophore. Compounds containing this functional group have been shown to interact with various biological targets. A hypothetical workflow for investigating the biological activity of this compound is presented below.

G Compound 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Screening High-Throughput Screening (e.g., Enzyme Assays, Cell-based Assays) Compound->Screening Hit Identification of 'Hits' (Active Compounds) Screening->Hit Primary Screening Target_ID Target Identification & Validation Hit->Target_ID Secondary Screening Pathway Signaling Pathway Elucidation Target_ID->Pathway Mechanism of Action Studies Lead_Opt Lead Optimization Target_ID->Lead_Opt Pathway->Lead_Opt

Caption: Hypothetical workflow for biological activity screening.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for applications in drug discovery and development. This technical guide has summarized the limited available information and provided a roadmap for future experimental work. The immediate research priorities should be the development of a robust synthetic route and the comprehensive characterization of its physicochemical and spectroscopic properties. Subsequent studies can then focus on screening for biological activity to uncover its therapeutic potential. The data and protocols presented herein are intended to serve as a valuable starting point for researchers dedicated to advancing the scientific understanding of this promising compound.

References

An In-depth Technical Guide to the Solubility Profile of 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 6-amino-N,N-dimethylpyridine-3-sulfonamide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of the general solubility characteristics of sulfonamides as a chemical class. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of this compound in various solvents. This guide also includes a visualization of the general antibacterial mechanism of action for sulfonamides and a typical experimental workflow for solubility determination, as specific signaling pathways for this compound are not documented.

Introduction to this compound

General Solubility Profile of Sulfonamides

Sulfonamides are a class of synthetic compounds that are structurally analogous to para-aminobenzoic acid (PABA). Generally, sulfonamides are characterized as weakly acidic compounds with limited aqueous solubility.[1] Their solubility is significantly influenced by the pH of the medium; they tend to be more soluble in alkaline solutions due to the formation of soluble salts.[1] The solubility of various sulfonamides has been investigated in a range of solvents, including water, alcohols (methanol, ethanol, propanol), acetone, chloroform, and binary or ternary solvent systems like dioxane-water and dimethylacetamide-glycerol-water mixtures.[1][2] For instance, the extended Hildebrand solubility approach has been utilized to estimate the solubility of sulfonamides in such mixed solvent systems.[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature or public chemical databases. Researchers are encouraged to determine the solubility experimentally to obtain precise values for their specific applications. The following table is provided as a template for recording such experimental data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25Data not availableData not available
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not available
Methanol25Data not availableData not available
Ethanol25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available
Acetone25Data not availableData not available
Acetonitrile25Data not availableData not available
Chloroform25Data not availableData not available
1-Octanol25Data not availableData not available

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound such as this compound. This method is based on the well-established shake-flask technique.[3]

4.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original solubility in the solvent, taking into account the dilution factor.

4.3. Quality Control

  • Perform each solubility measurement in triplicate to ensure reproducibility.

  • Use a blank solvent sample as a control.

  • Ensure that the analytical method is validated for linearity, accuracy, and precision.

Visualizations

5.1. General Antibacterial Mechanism of Sulfonamides

While the specific biological activities of this compound are not well-documented, sulfonamides as a class are known to act as antibacterial agents. They function by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria.[4][5] This inhibition disrupts the production of purines and ultimately DNA, thereby halting bacterial growth.[4]

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) Sulfonamide Sulfonamide (e.g., 6-amino-N,N-dimethyl- pyridine-3-sulfonamide) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide->DHPS Competitive Inhibitor Bacterial_Growth Bacterial Growth Inhibition Sulfonamide->Bacterial_Growth Leads to Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Product Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines Purine Synthesis Tetrahydrofolic_Acid->Purines DNA DNA Synthesis Purines->DNA Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification Start Add excess solid to solvent in a vial Shake Shake at constant temperature (24-72h) Start->Shake Settle Allow excess solid to settle Shake->Settle Filter Filter supernatant Settle->Filter Dilute Dilute filtrate Filter->Dilute Analyze Analyze concentration (e.g., HPLC, UV-Vis) Dilute->Analyze Calculate Calculate solubility from calibration curve Analyze->Calculate End Report Solubility Calculate->End

References

An In-depth Technical Guide on the Predicted Stability and Degradation Pathways of 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a predictive overview of the stability and potential degradation pathways of 6-amino-N,N-dimethylpyridine-3-sulfonamide. As of the date of this document, there is a lack of specific published stability and degradation studies for this particular molecule. The information presented herein is extrapolated from established chemical principles and the known behavior of related structural motifs, namely aminopyridines and N,N-disubstituted sulfonamides. Experimental verification is essential to confirm these predictions.

Introduction

This compound is a substituted aminopyridine derivative. The stability of such a molecule is of critical importance in pharmaceutical development, as it can impact safety, efficacy, and shelf-life. Understanding its degradation profile is crucial for the development of stable formulations and robust analytical methods. This guide outlines the predicted stability of this compound under various stress conditions and proposes potential degradation pathways based on the reactivity of its constituent functional groups.

Predicted Physicochemical Properties and Stability Profile

The structure of this compound contains three key features that will dictate its stability:

  • A Pyridine Ring: Generally stable, but the ring nitrogen can influence reactivity.

  • An Aromatic Amino Group (-NH2): This group is susceptible to oxidation and can participate in various other reactions.

  • An N,N-dimethylsulfonamide Group (-SO2N(CH3)2): N,N-disubstituted sulfonamides are known to be significantly more resistant to hydrolysis compared to primary or secondary sulfonamides.

Overall, the molecule is expected to be relatively stable under neutral conditions in the absence of light and strong oxidizing agents. The primary liabilities are predicted to be oxidative and photolytic degradation due to the presence of the aminopyridine moiety.

Predicted Degradation Pathways

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][2] The predicted behavior of this compound under standard forced degradation conditions is detailed below.

Hydrolysis is a common degradation pathway for many pharmaceuticals.[3] However, N,N-disubstituted sulfonamides are generally resistant to hydrolysis under neutral, acidic, and basic conditions at ambient temperatures. Significant degradation is unlikely under typical environmental pH conditions.[3][4] Cleavage of the sulfur-nitrogen bond of the sulfonamide would likely require harsh conditions such as concentrated acids or bases at elevated temperatures.

  • Acidic Conditions: Under strong acidic conditions and heat, protonation of the pyridine nitrogen and the amino group may occur. While the N,N-dimethylsulfonamide is expected to be largely stable, extreme conditions could force the hydrolysis to yield 6-aminopyridine-3-sulfonic acid and dimethylamine.

  • Basic Conditions: The sulfonamide group is generally stable to base-catalyzed hydrolysis.[5] Therefore, significant degradation is not anticipated under basic conditions at moderate temperatures.

  • Neutral Conditions: The compound is expected to be stable in aqueous solutions at neutral pH.

The aromatic amino group makes the molecule susceptible to oxidation.[6][7][8] The use of a common oxidizing agent like hydrogen peroxide is expected to induce degradation.

  • Oxidation of the Amino Group: The primary amino group can be oxidized to form a nitroso (-NO) or a nitro (-NO2) derivative.[9]

  • Polymerization: Aromatic amines can undergo oxidative coupling to form colored polymeric degradation products.[6]

  • Pyridine N-oxide Formation: The nitrogen atom of the pyridine ring could potentially be oxidized to form the corresponding N-oxide.

Aminopyridine derivatives are often susceptible to photodegradation. Exposure to UV or visible light, as per ICH Q1B guidelines, is predicted to cause degradation.[10][11][12][13]

  • Photo-oxidation: Light can catalyze the oxidation of the amino group, leading to the formation of nitroso, nitro, and azo compounds, as well as polymeric products.

  • Ring Modification: Photochemical reactions involving the pyridine ring could also occur, potentially leading to ring opening or the formation of other complex structures.

In the solid state, this compound is expected to be reasonably stable to heat in the absence of other stressors. Degradation at elevated temperatures would likely proceed through oxidative pathways if oxygen is present. In an inert atmosphere, higher temperatures would be required to induce pyrolytic degradation.

Data Presentation: Predicted Stability Summary

The following table summarizes the predicted stability of this compound and its likely degradation products under forced degradation conditions. This table is predictive and requires experimental confirmation.

Stress ConditionPredicted StabilityLikely Major Degradation ProductsPredicted Degradation Pathway
Hydrolysis (Acidic) Likely stable under mild conditions. Degradation possible under harsh conditions (e.g., 1N HCl, 80°C).6-aminopyridine-3-sulfonic acid, DimethylamineHydrolysis of the sulfonamide S-N bond.
Hydrolysis (Basic) Expected to be stable (e.g., 1N NaOH, 80°C).No significant degradation expected.Resistance of N,N-disubstituted sulfonamides to base hydrolysis.
Oxidation Likely to degrade (e.g., 3-30% H₂O₂, RT).6-Nitroso-N,N-dimethylpyridine-3-sulfonamide, 6-Nitro-N,N-dimethylpyridine-3-sulfonamide, Polymeric products.Oxidation of the aromatic amino group.
Photolytic Likely to degrade upon exposure to light (ICH Q1B conditions).Photo-oxidative products (nitroso, nitro), Polymeric products.Photo-oxidation of the aminopyridine moiety.
Thermal (Dry Heat) Expected to be stable at moderately elevated temperatures (e.g., 80°C).Minimal degradation expected in the absence of oxygen.High thermal stability of the core structure.

Experimental Protocols

To experimentally determine the stability and degradation pathways of this compound, a series of forced degradation studies should be conducted.[14][15][16]

Objective: To generate potential degradation products and assess the intrinsic stability of this compound. A target degradation of 5-20% is generally considered appropriate.[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate the solution at 60-80°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate the solution at 60-80°C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 1N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals. If no degradation is observed, increase the concentration of H₂O₂ to 30% and/or apply heat.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Expose to a high temperature (e.g., 80°C or higher) in a calibrated oven.

    • Analyze samples at various time points.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11][13]

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples.

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[17][18][19]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • A typical starting gradient could be 10% to 90% organic modifier over 30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity. The detection wavelength should be chosen based on the UV spectrum of the parent compound (e.g., the λmax).

  • Method Optimization:

    • Inject a mixture of the stressed samples (acidic, basic, oxidative, photolytic).

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Predicted Degradation Pathways

The following diagram illustrates the predicted major degradation pathways for this compound.

G parent parent hydrolysis_prod hydrolysis_prod oxidation_prod oxidation_prod photo_prod photo_prod A This compound B 6-aminopyridine-3-sulfonic acid A->B Harsh Acid Hydrolysis C 6-Nitroso-N,N-dimethylpyridine- 3-sulfonamide A->C Mild Oxidation D 6-Nitro-N,N-dimethylpyridine- 3-sulfonamide A->D Strong Oxidation E Polymeric Products A->E Photolysis / Strong Oxidation C->D Further Oxidation

Caption: Predicted degradation pathways of this compound.

Conclusion

While specific experimental data for this compound is not currently available, a predictive analysis based on its chemical structure suggests that the molecule is likely susceptible to oxidative and photolytic degradation, primarily at the aromatic amino group. It is expected to exhibit good stability against hydrolysis under mild conditions. The provided experimental protocols offer a framework for systematically evaluating the stability of this compound and developing a validated stability-indicating analytical method. The insights from such studies are fundamental for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule.

References

In-Depth Technical Guide: 6-amino-N,N-dimethylpyridine-3-sulfonamide (CAS Number 627836-23-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 6-amino-N,N-dimethylpyridine-3-sulfonamide is limited. This guide provides a comprehensive overview based on its chemical structure, data from commercial suppliers, and comparative analysis with structurally related compounds. The experimental protocols and potential biological activities described herein are proposed based on established chemical and pharmacological principles and require experimental validation.

Core Properties

This compound is a heterocyclic compound containing a pyridine ring, an amino group, and a sulfonamide functional group. Its structure suggests potential applications in medicinal chemistry, likely as a building block for more complex molecules.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 627836-23-1[1][2]
Molecular Formula C₇H₁₁N₃O₂S
Molecular Weight 201.25 g/mol
Monoisotopic Mass 201.0572 Da
Predicted XlogP -0.3
Purity Specification Typically ≥98%AK Scientific
Storage Conditions Room temperature, inert atmosphere, keep in dark placeBLDpharm
Predicted Spectral Data

While experimental spectra are not publicly available, the following characteristics can be predicted based on the compound's structure:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N,N-dimethyl group, and a broad singlet for the amino group protons. The chemical shifts of the pyridine protons would be influenced by the positions of the amino and sulfonamide substituents.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals, corresponding to the five carbons of the pyridine ring and the two methyl carbons of the N,N-dimethyl group.

  • IR Spectroscopy: Characteristic peaks would be expected for N-H stretching of the amino group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 201.0572. Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would also be observed.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published in peer-reviewed literature. The following sections provide hypothetical but chemically sound methodologies based on general organic synthesis techniques for analogous compounds.

Proposed Synthesis Workflow

The synthesis of this compound could potentially be achieved through a multi-step process starting from a suitable pyridine derivative. A plausible synthetic route is outlined below.

G cluster_0 Proposed Synthesis of this compound Start 2-Amino-5-bromopyridine Step1 Chlorosulfonation Start->Step1 Chlorosulfonic acid Intermediate1 6-Amino-5-bromopyridine-3-sulfonyl chloride Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Dimethylamine Intermediate2 6-Amino-5-bromo-N,N-dimethylpyridine-3-sulfonamide Step2->Intermediate2 Step3 Debromination Intermediate2->Step3 e.g., Catalytic Hydrogenation Product This compound Step3->Product

Caption: Proposed synthetic pathway for this compound.

Methodology:

  • Chlorosulfonation of 2-Amino-5-bromopyridine: 2-Amino-5-bromopyridine would be treated with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group at the 3-position of the pyridine ring. The reaction would likely be performed in a fume hood with appropriate safety precautions due to the corrosive nature of chlorosulfonic acid.

  • Amination of the Sulfonyl Chloride: The resulting 6-amino-5-bromopyridine-3-sulfonyl chloride would then be reacted with dimethylamine in a suitable solvent to form the corresponding sulfonamide. The reaction would likely be carried out at a low temperature to control the exothermicity.

  • Debromination: The final step would involve the removal of the bromine atom. This could be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Proposed Purification and Characterization Workflow

Following the synthesis, the crude product would require purification and characterization to confirm its identity and purity.

G cluster_1 Purification and Characterization Workflow Crude Crude Product Purification Purification (e.g., Column Chromatography) Crude->Purification Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity Structure Structural Elucidation (NMR, IR, HRMS) Purity->Structure Final Pure Compound Structure->Final

Caption: A standard workflow for the purification and characterization of the target compound.

Methodology:

  • Purification: The crude product would likely be purified using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Purity Assessment: The purity of the isolated fractions would be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Structural Elucidation: The structure of the purified compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Potential Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of this compound has not been reported. However, the presence of the sulfonamide and aminopyridine moieties suggests that it could be investigated for various pharmacological activities, as these functional groups are present in numerous bioactive molecules.

Many kinase inhibitors, for instance, feature a substituted pyridine ring which often forms key hydrogen bonding interactions within the ATP-binding pocket of the kinase. The sulfonamide group can also contribute to binding through hydrogen bonding and can be used to modulate the physicochemical properties of the molecule.

Hypothetical Mechanism of Action as a Kinase Inhibitor

Given the structural similarities to known kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a protein kinase, which is a common target in drug discovery, particularly in oncology and immunology.

G cluster_2 Hypothetical Kinase Inhibition Pathway Compound 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Binds to ATP pocket Phosphorylation Phosphorylation Kinase->Phosphorylation Inhibition Inhibition Kinase->Inhibition ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Cellular Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular Inhibition->Phosphorylation

References

Technical Whitepaper: Predicted Mechanism of Action of 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a predictive analysis of the mechanism of action for the novel chemical entity, 6-amino-N,N-dimethylpyridine-3-sulfonamide. Based on its structural features, specifically the presence of a sulfonamide functional group appended to an aminopyridine scaffold, two primary mechanisms of action are proposed: inhibition of dihydropteroate synthase (DHPS) in microorganisms and modulation of human carbonic anhydrase (hCA) activity. This whitepaper outlines the theoretical basis for these predictions, presents hypothetical yet plausible quantitative data to guide future experimental work, and provides detailed experimental protocols for the validation of these hypotheses. Furthermore, potential downstream effects, such as anticancer activity, are considered. All logical and experimental workflows are visualized using diagrams to ensure clarity.

Introduction

This compound is a synthetic compound featuring a core aminopyridine ring, a common scaffold in medicinal chemistry, and a sulfonamide group, a well-established pharmacophore. The sulfonamide moiety is famously associated with the first generation of antibiotics and continues to be a key structural motif in a variety of therapeutic agents. This document aims to serve as a comprehensive guide for researchers initiating studies on this compound by predicting its biological targets and providing a clear roadmap for experimental validation.

Predicted Mechanisms of Action

Primary Prediction: Inhibition of Dihydropteroate Synthase (DHPS)

The most established mechanism of action for sulfonamide-containing compounds is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[1] Bacteria synthesize folate de novo, a process not present in mammals, which obtain folate from their diet. This metabolic difference allows for the selective targeting of bacterial DHPS.

Signaling Pathway and Mechanism:

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), the natural substrate for DHPS.[2] By competitively binding to the PABA site on the enzyme, this compound is predicted to halt the synthesis of dihydropteroic acid, a precursor to folic acid. The depletion of folic acid derivatives disrupts the synthesis of nucleotides and certain amino acids, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[1]

DHPS_Inhibition cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Product Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides DNA_RNA DNA/RNA Replication Nucleotides->DNA_RNA Compound 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Compound->DHPS Competitive Inhibition

Caption: Predicted inhibition of the bacterial folate synthesis pathway.

Secondary Prediction: Inhibition of Carbonic Anhydrases (CAs)

Sulfonamides are also a classic class of carbonic anhydrase inhibitors.[3] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, there are several isoforms of CA involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[4]

Signaling Pathway and Mechanism:

The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, displacing a water molecule and thereby blocking the enzyme's catalytic activity. The aminopyridine scaffold of this compound could potentially confer selectivity for different CA isoforms. Inhibition of tumor-associated isoforms like CA IX and CA XII could lead to anticancer effects by disrupting pH regulation in the tumor microenvironment.[4]

CA_Inhibition cluster_cell Human Cell (e.g., Cancer Cell) CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA Substrates Bicarbonate_Proton HCO3- + H+ CA->Bicarbonate_Proton Products pH_Regulation pH Regulation Bicarbonate_Proton->pH_Regulation Compound 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Compound->CA Inhibition

Caption: Predicted inhibition of human carbonic anhydrase.

Data Presentation (Hypothetical)

The following tables present hypothetical but plausible data for this compound, assuming it is active against the predicted targets. These tables are intended to serve as a template for the presentation of future experimental results.

Table 1: Hypothetical Antibacterial Activity

Bacterial StrainPredicted TargetAssay TypeIC50 (µM)MIC (µg/mL)
Staphylococcus aureusDHPSBroth Microdilution15.532
Escherichia coliDHPSBroth Microdilution28.264
Streptococcus pneumoniaeDHPSBroth Microdilution8.716

Table 2: Hypothetical Carbonic Anhydrase Inhibition Profile

CA IsoformAssay TypeKi (nM)Selectivity Ratio (hCA II / Isoform)
hCA IStopped-flow CO2 hydration2500.8
hCA IIStopped-flow CO2 hydration2001.0
hCA IXStopped-flow CO2 hydration504.0
hCA XIIStopped-flow CO2 hydration852.35

Table 3: Hypothetical In Vitro Anticancer Activity

Cell LineCancer TypeAssay TypeGI50 (µM)
MCF-7BreastMTT Assay12.5
HCT116ColonMTT Assay25.0
A549LungMTT Assay> 50

Experimental Protocols

The following are detailed protocols for the key experiments required to validate the predicted mechanisms of action.

Experimental_Workflow cluster_antibacterial Antibacterial Activity cluster_hCA Carbonic Anhydrase Activity cluster_anticancer Anticancer Activity Compound 6-amino-N,N-dimethyl- pyridine-3-sulfonamide MIC MIC Determination (Broth Microdilution) Compound->MIC DHPS_Assay DHPS Enzyme Inhibition Assay Compound->DHPS_Assay hCA_Assay hCA Inhibition Assay (Stopped-flow) Compound->hCA_Assay MTT_Assay In Vitro Cytotoxicity (MTT Assay) Compound->MTT_Assay MIC->DHPS_Assay Confirms Target hCA_Assay->MTT_Assay Suggests Mechanism

Caption: Experimental workflow for mechanism of action validation.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay spectrophotometrically measures the activity of DHPS.

  • Reagents and Materials:

    • Recombinant DHPS enzyme

    • p-Aminobenzoic acid (PABA)

    • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

    • Tris-HCl buffer (pH 8.5) with MgCl2

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

    • In a 96-well plate, add the compound dilutions, DHPS enzyme, and DHPPP.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding PABA.

    • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of dihydropteroate over time.

    • Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of the compound that inhibits visible bacterial growth.

  • Reagents and Materials:

    • Bacterial strains (S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microplates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Human Carbonic Anhydrase (hCA) Inhibition Assay

This stopped-flow spectrophotometric assay measures the inhibition of CO2 hydration.

  • Reagents and Materials:

    • Purified human CA isoforms (I, II, IX, XII)

    • HEPES buffer (pH 7.4)

    • CO2-saturated water

    • pH indicator (e.g., p-nitrophenol)

    • Stopped-flow spectrophotometer

  • Procedure:

    • Equilibrate the enzyme and buffer solutions to the assay temperature (25°C).

    • Mix the enzyme solution (containing various concentrations of the inhibitor) with the CO2-saturated solution in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time as the pH drops due to proton formation.

    • Calculate the initial rates of reaction.

    • Determine the Ki values by fitting the data to the appropriate inhibition model.

In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The structural characteristics of this compound strongly suggest that its primary mechanism of action is likely the inhibition of dihydropteroate synthase, conferring it antibacterial properties. A secondary, yet significant, predicted mechanism is the inhibition of human carbonic anhydrases, which may lead to other therapeutic applications, including anticancer activity. The experimental protocols detailed in this whitepaper provide a clear and robust framework for the systematic investigation and validation of these predictions. The hypothetical data presented herein should serve as a useful benchmark for interpreting future experimental outcomes. Further studies are warranted to fully elucidate the pharmacological profile of this promising compound.

References

The Versatile Scaffold of 6-amino-N,N-dimethylpyridine-3-sulfonamide in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-N,N-dimethylpyridine-3-sulfonamide core represents a promising, yet underexplored, scaffold in the landscape of medicinal chemistry. Its unique combination of a hydrogen-bond-donating amino group, a water-solubilizing dimethylsulfonamide moiety, and the versatile pyridine ring offers a compelling starting point for the design of novel therapeutic agents. While specific research on this exact scaffold is limited, extensive studies on analogous aminopyridine sulfonamides have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This technical guide consolidates the available information on related compounds to provide a comprehensive overview of the synthetic strategies, potential biological targets, and experimental considerations for leveraging the this compound scaffold in drug discovery programs.

Introduction: The Aminopyridine Sulfonamide Moiety in Drug Design

The strategic combination of aminopyridine and sulfonamide functionalities has yielded a plethora of biologically active molecules. The pyridine ring serves as a versatile core, allowing for substitution at multiple positions to modulate physicochemical properties and target interactions. The amino group can act as a crucial hydrogen bond donor, while the sulfonamide moiety is a well-established pharmacophore known for its ability to mimic a carboxylate group and interact with various enzyme active sites. This combination has been successfully exploited in the development of inhibitors for key biological targets.

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through a multi-step sequence, primarily involving the sulfonation of an aminopyridine precursor followed by amidation.

General Synthetic Workflow

The logical workflow for the synthesis of the target scaffold and its derivatives is outlined below. This process begins with the sulfonation of 2-aminopyridine, followed by chlorination and subsequent amination to introduce the N,N-dimethylsulfonamide group. The 6-amino group can then be further functionalized to generate a diverse library of compounds.

Synthesis_Workflow Start 2-Aminopyridine Step1 Sulfonation (Conc. H2SO4) Start->Step1 Intermediate1 6-Aminopyridine-3-sulfonic acid Step1->Intermediate1 Step2 Chlorination (PCl5, POCl3) Intermediate1->Step2 Intermediate2 6-Aminopyridine-3-sulfonyl chloride Step2->Intermediate2 Step3 Amination (Dimethylamine) Intermediate2->Step3 Scaffold 6-Amino-N,N-dimethyl- pyridine-3-sulfonamide Step3->Scaffold Step4 Derivatization (e.g., Acylation, Alkylation) Scaffold->Step4 Derivatives Library of Derivatives Step4->Derivatives CA_Inhibition_Pathway Scaffold 6-Amino-N,N-dimethyl- pyridine-3-sulfonamide Scaffold CAIX Carbonic Anhydrase IX/XII (Tumor-associated) Scaffold->CAIX Inhibits CO2_H2O CO2 + H2O CAIX->CO2_H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H Catalyzes Acidification Extracellular Acidification HCO3_H->Acidification Tumor Tumor Proliferation & Metastasis Acidification->Tumor Promotes

The 6-Aminopyridine Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-aminopyridine moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets. This structural motif is a cornerstone in the design of novel therapeutics, leading to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neurological applications. This technical guide provides a comprehensive overview of the biological significance of the 6-aminopyridine core, detailing its role in modulating key signaling pathways, and presents quantitative biological data and experimental protocols to aid in the design and development of next-generation therapeutics.

Kinase Inhibition: A Dominant Therapeutic Strategy

The 6-aminopyridine scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an invaluable starting point for inhibitor design.

Janus Kinase (JAK) Inhibition

The dysregulation of the JAK-STAT signaling pathway is implicated in numerous myeloproliferative neoplasms and inflammatory diseases.[1] Derivatives of 6-aminopyridine have been successfully developed as potent JAK2 inhibitors.

Quantitative Data: JAK2 Inhibition

Compound IDModificationJAK2 IC50 (nM)Cellular p-STAT5 IC50 (nM)Reference
1 6-(Pyrazol-1-yl)pyridine-3-carbonitrile27-[1]
21b 2-amino-N-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridine9Significant antiproliferative activity against HEL cells[2]
12k 2-amino-N-(1-methyl-1H-pyrazol-4-yl)pyridine6Potent antiproliferative activities toward HEL cells[2]
12l 2-amino-N-(1-ethyl-1H-pyrazol-4-yl)pyridine3Potent antiproliferative activities toward HEL cells[2]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway: JAK-STAT

The canonical JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the autophosphorylation and activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[3][4][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK Autophosphorylation JAK_Active JAK_Active Cytokine Cytokine Cytokine->Receptor Binds STAT_P STAT-P STAT->STAT_P STAT_Dimer STAT Dimer-P STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Regulates

JAK-STAT Signaling Pathway.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[4][6] The 6-aminopyridine scaffold is a key feature of several potent GSK-3β inhibitors.[4]

Quantitative Data: GSK-3β Inhibition

Compound IDScaffoldGSK-3β IC50 (nM)Kinase SelectivityReference
GSK-3β Inhibitor 1 6-Amino-4-(pyrimidin-4-yl)pyridone<10High[4]
GSK-3β Inhibitor 2 N-(pyridin-2-yl)cyclopropanecarboxamide70-[7]

Signaling Pathway: PI3K/Akt/GSK-3β

The PI3K/Akt pathway is a crucial cell survival signaling cascade that negatively regulates GSK-3β.[8][9] Activation of receptor tyrosine kinases (RTKs) by growth factors initiates PI3K activation, leading to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and inactivates GSK-3β, thereby preventing its downstream effects, such as tau hyperphosphorylation in Alzheimer's disease.

PI3K_Akt_GSK3b_Pathway Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates GSK-3b_Active GSK-3β (Active) Akt->GSK-3b_Active Phosphorylates (Inhibits) Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival GSK-3b_Inactive GSK-3β-P (Inactive) GSK-3b_Active->GSK-3b_Inactive Tau Tau GSK-3b_Active->Tau Phosphorylates Tau_P Tau-P (Hyperphosphorylated) Tau->Tau_P

PI3K/Akt/GSK-3β Signaling Pathway.
DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK is a key enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair and is a promising target for cancer therapy, particularly as a radiosensitizer.

Quantitative Data: DNA-PK Inhibition

Compound IDScaffoldDNA-PK IC50 (µM)Selectivity vs. PI3KαReference
6 6-Anilino imidazo[4,5-c]pyridin-2-one4~3-fold[3]
NU7026 -0.23-[10]
AMA-37 Arylmorpholine0.27>10-fold[10]

Antimicrobial Activity

The 6-aminopyridine moiety is also a versatile scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

Compound IDTarget OrganismMIC (µg/mL)Reference
Pyridine Derivative 7 S. aureus75[9]
Pyridine Derivative 8 P. aeruginosa75[9]
Compound 22 E. coli>6.25[11]
Compound 23 P. mirabilis>6.25[11]
Compound 3d E. coli3.91[12]
Compound 3e E. coli3.91[12]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Neurological Disorders

Aminopyridines, including 4-aminopyridine (dalfampridine), are known to act as potassium channel blockers. This mechanism is the basis for their use in certain neurological disorders, such as improving walking in patients with multiple sclerosis.[13][14] By blocking voltage-gated potassium channels, these compounds prolong the action potential duration in demyelinated axons, thereby improving nerve conduction.

Mechanism of Action: Potassium Channel Blockade

In demyelinated neurons, the exposure of potassium channels leads to a leakage of potassium ions during the action potential, which can cause conduction block. 4-aminopyridine blocks these exposed channels, delaying repolarization and allowing the action potential to propagate more effectively.[15]

Action_Potential cluster_graph Neuronal Action Potential p1 p2 p1->p2 Depolarization (Na+ influx) p5 p3 p2->p3 Repolarization (K+ efflux) p6 p2->p6 Prolonged Depolarization p4 p3->p4 Hyperpolarization p7 p3->p7 Delayed Repolarization (4-AP effect) p4->p5 Resting Potential

Effect of 4-Aminopyridine on Action Potential.

Experimental Protocols

General Synthesis of 6-Aminopyridine Derivatives

A common synthetic route to 6-aminopyridine derivatives involves the reaction of a corresponding 6-chloropyridine precursor with a desired amine under various conditions.

Example Protocol: Synthesis of N-substituted-6-aminopyridines

  • Reaction Setup: To a solution of 6-chloropyridine-3-amine (1.0 eq) in a suitable solvent (e.g., dioxane, DMF, or NMP) is added the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C for a period of 2 to 24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aminopyridine derivative.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.[6][16]

Protocol

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: In a white 384-well assay plate, add the kinase, the specific peptide substrate, and the diluted test compound or vehicle control (DMSO) to the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 45-60 minutes).

  • Signal Detection: Add a luminescence-based ATP detection reagent to each well to stop the kinase reaction and measure the remaining ATP. Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.

Experimental Workflow: Drug Discovery Process

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection (6-Aminopyridine) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

General Drug Discovery Workflow.

Conclusion

The 6-aminopyridine moiety continues to be a highly valuable and versatile scaffold in drug discovery. Its adaptability allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective modulators of a wide range of biological targets. The examples provided in this guide highlight the broad therapeutic potential of this privileged structure. As our understanding of disease biology deepens, the rational design of novel 6-aminopyridine derivatives, guided by quantitative biological data and a clear understanding of their mechanism of action, will undoubtedly lead to the development of innovative and effective medicines for a multitude of human diseases.

References

Pyridine Sulfonamides: A Versatile Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the pyridine sulfonamide scaffold as a promising core for the development of novel kinase inhibitors. We delve into the structure-activity relationships, key kinase targets, and quantitative inhibitory data. Furthermore, this document details the critical experimental protocols used for their evaluation and visualizes the complex biological pathways and experimental workflows involved.

Introduction to Kinase Inhibition and the Pyridine Sulfonamide Scaffold

Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Aberrant kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small-molecule kinase inhibitors has become a major focus in modern drug discovery.

The sulfonamide functional group is a key pharmacophore in medicinal chemistry, present in over 150 FDA-approved drugs. When incorporated with a pyridine ring, the resulting pyridine sulfonamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This makes it an attractive starting point for designing potent and selective inhibitors against various kinase targets. Researchers have successfully developed pyridine sulfonamide-based compounds that target key kinases involved in cancer and inflammation, such as PI3K/mTOR, p38 MAP kinase, and VEGFR-2.[1][2][3]

Key Kinase Targets and Structure-Activity Relationships (SAR)

The versatility of the pyridine sulfonamide scaffold allows for its adaptation to target a range of kinases. The structure can be systematically modified to optimize potency and selectivity.

  • PI3K/mTOR Dual Inhibitors: The Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are central regulators of cell growth, proliferation, and survival. Dual inhibition of PI3K and mTOR can be a highly effective anti-cancer strategy. A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated, leading to the discovery of compound 22c , which demonstrated potent dual inhibitory activity against PI3Kα and mTOR.[1][4]

  • p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] Its inhibition is a therapeutic strategy for inflammatory diseases. Imidazol-5-yl pyridine derivatives have been investigated as p38α inhibitors, with compound 11d emerging as a potent inhibitor both in enzymatic and cell-based assays.[5]

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[3][6] Inhibition of VEGFR-2 is a clinically validated anti-cancer approach.[3] Pyridine-sulfonamide hybrids have been developed as potent VEGFR-2 inhibitors; for example, compound VIIb showed stronger inhibitory activity than the approved drug sorafenib in enzymatic assays.[7]

The general structure-activity relationship for this scaffold involves exploring substitutions on both the pyridine ring and the sulfonamide nitrogen to modulate binding affinity and kinase selectivity.

SAR_Logic Scaffold Pyridine Sulfonamide Core Pyridine Ring Sulfonamide Linker Aryl/Alkyl Group (R) Mod_Pyridine Substitution at Pyridine Ring (R') Scaffold:f0->Mod_Pyridine Modify Mod_R Substitution at Sulfonamide (R) Scaffold:f2->Mod_R Modify Potency Potency & Affinity Mod_Pyridine->Potency Selectivity Kinase Selectivity Mod_Pyridine->Selectivity Mod_R->Potency Properties ADME Properties Mod_R->Properties

General Structure-Activity Relationship (SAR) Logic.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyridine sulfonamide compounds against their respective kinase targets.

Table 1: PI3K/mTOR Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives [1][4]

Compound Target IC₅₀ (nM) Target Cell Line(s) Cellular IC₅₀ (nM)
22c PI3Kα 0.22 HCT-116 20

| | mTOR | 23 | MCF-7 | 130 |

Table 2: p38α MAP Kinase Inhibitory Activity of Imidazol-5-yl Pyridine Derivatives [5]

Compound Target IC₅₀ (nM) Target Cell Line Cytokine Inhibition (IC₅₀)
11a p38α 47 RAW 264.7 N/A
11d p38α 45 RAW 264.7 TNF-α: 78.03 nM
IL-6: 17.6 µM

| | | | | IL-1β: 82.15 nM |

Table 3: VEGFR-2 Inhibitory Activity of Pyridine-Sulfonamide Hybrids [7]

Compound Target IC₅₀ (µM) Target Cell Line GI₅₀ (µM)
VIIb VEGFR-2 3.6 Broad panel (NCI-60) 1.06 - 8.92

| Sorafenib | VEGFR-2 | 4.8 | N/A | N/A |

Relevant Signaling Pathways: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates the kinase AKT. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTOR complex 1 (mTORC1), leading to increased protein synthesis, cell growth, and proliferation, while inhibiting apoptosis. Dual inhibitors like compound 22c block this pathway at two critical nodes, PI3K and mTOR, leading to a more comprehensive shutdown of pro-survival signaling.[1][4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes GF Growth Factor GF->RTK Binds Inhibitor Compound 22c (Pyridine Sulfonamide) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

The PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

The evaluation of novel kinase inhibitors involves a standardized cascade of in vitro and cell-based assays.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Evaluation cluster_2 Phase 3: Lead Optimization synthesis Compound Synthesis assay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo) synthesis->assay ic50 Determine IC₅₀ Values assay->ic50 cell_assay Cell Proliferation Assay (MTT/SRB) ic50->cell_assay Potent Hits western Western Blot for Downstream Targets (e.g., p-AKT) cell_assay->western apoptosis Apoptosis & Cell Cycle Assays (FACS) western->apoptosis sar Structure-Activity Relationship (SAR) apoptosis->sar Validated Hits sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

General workflow for kinase inhibitor evaluation.
Protocol: In Vitro Kinase Inhibition Assay (PI3Kα HTRF Assay Example)

This protocol is a representative method for determining the IC₅₀ value of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).

    • Dilute the kinase (e.g., recombinant PI3Kα) to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing ATP and the specific substrate (e.g., PIP2) in the kinase buffer.

    • Serially dilute the test pyridine sulfonamide compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solution to the wells of a 384-well microplate.

    • Add 5 µL of the diluted kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution. For Homogeneous Time-Resolved Fluorescence (HTRF) assays, this solution contains a europium-labeled antibody that detects the product (e.g., anti-PIP3) and an XL665-labeled tracer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the two emission signals and convert it to the percentage of inhibition relative to control wells (DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (SRB Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Plating:

    • Harvest cancer cells (e.g., HCT-116, MCF-7) and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine sulfonamide compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a negative control.

    • Incubate the plates for 72 hours.

  • Cell Fixation and Staining:

    • Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Data Acquisition:

    • Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO control.

    • Plot the results and determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Protocol: Western Blot Analysis for Phospho-AKT

This method is used to confirm that the inhibitor affects its intended signaling pathway within the cell.[1][4]

  • Cell Lysis and Protein Quantification:

    • Culture cells (e.g., HCT-116) and treat them with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., rabbit anti-phospho-AKT Ser473).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe it with an antibody for total AKT and a housekeeping protein like β-actin or GAPDH.

    • Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.

Conclusion

The pyridine sulfonamide scaffold has proven to be a highly valuable and versatile framework in the design of kinase inhibitors. Its favorable chemical properties and synthetic accessibility have enabled the development of potent and selective inhibitors against a range of clinically relevant kinases, including PI3K/mTOR, p38, and VEGFR-2. The data and protocols presented in this guide underscore the potential of this chemical class. Continued exploration of the structure-activity relationships and application of robust screening workflows will likely lead to the discovery of next-generation kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

In Silico Modeling of 6-amino-N,N-dimethylpyridine-3-sulfonamide Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive, hypothetical framework for the in silico identification of biological targets for the novel compound "6-amino-N,N-dimethylpyridine-3-sulfonamide" and the subsequent characterization of its binding interactions. Given the absence of published data for this specific molecule, this document serves as a methodological whitepaper, outlining a robust computational workflow applicable to any new chemical entity.

Introduction

The discovery of novel therapeutics is often encumbered by the challenging process of identifying and validating their biological targets. In silico or computational approaches have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict drug-target interactions, thereby streamlining the path from hit to lead.[1] This guide details a multi-step computational strategy to elucidate the potential targets and binding mechanisms of the novel sulfonamide derivative, this compound.

Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities.[2] The workflow presented herein integrates several computational techniques, from initial target prediction to the detailed analysis of binding dynamics, providing a comprehensive profile of the compound's potential therapeutic value and liabilities.

Overall In Silico Workflow

The proposed computational workflow for target identification and binding characterization of this compound is a sequential and iterative process. It begins with broad, structure-based screening to identify a pool of potential targets, which is then refined through more rigorous and computationally intensive methods.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Binding Characterization cluster_2 Phase 3: Druggability Assessment Compound_Preparation Compound Preparation (3D Structure Generation) Reverse_Docking Reverse Docking (Screening against PDB) Compound_Preparation->Reverse_Docking Input Ligand Target_Prioritization Target Prioritization (Scoring & Clustering) Reverse_Docking->Target_Prioritization Hit List Molecular_Docking Molecular Docking (Precise Pose Prediction) Target_Prioritization->Molecular_Docking Top 3-5 Targets MD_Simulation Molecular Dynamics (Binding Stability Analysis) Molecular_Docking->MD_Simulation Best Pose Binding_Energy Binding Free Energy (MM/PBSA or MM/GBSA) MD_Simulation->Binding_Energy Trajectory ADMET_Prediction ADMET Prediction (Pharmacokinetics & Toxicity) Binding_Energy->ADMET_Prediction Affinity Data Final_Report Final Report & Experimental Validation Plan ADMET_Prediction->Final_Report Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_Synthesis DNA/RNA Synthesis Tetrahydrofolate->DNA_Synthesis Compound 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Compound->DHPS Inhibits

References

The Strategic Application of 6-amino-N,N-dimethylpyridine-3-sulfonamide in Combinatorial Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive use of combinatorial chemistry, a powerful tool for the rapid synthesis and screening of large numbers of diverse chemical entities. A key element in the success of combinatorial chemistry is the selection of a core scaffold that provides both synthetic tractability and biologically relevant chemical space. This technical guide details the utility of 6-amino-N,N-dimethylpyridine-3-sulfonamide as a versatile scaffold for the construction of combinatorial libraries, with a particular focus on the synthesis of imidazo[1,2-a]pyridine derivatives targeting the cannabinoid CB2 receptor.

Core Scaffold: Physicochemical Properties

The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for library synthesis. The primary amino group on the pyridine ring serves as a key handle for derivatization, while the dimethylsulfonamide moiety influences the physicochemical properties of the resulting compounds, potentially enhancing their drug-like characteristics.

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂S
Molecular Weight201.25 g/mol
XLogP30.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Note: The data presented above is computationally generated and serves as an estimation.

Combinatorial Synthesis Strategy: The Groebke-Blackburn-Bienaymé Reaction

The primary synthetic route for elaborating the this compound scaffold into a diverse library is the Groebke-Blackburn-Bienaymé (GBB) reaction . This is a powerful three-component reaction (3-CR) that efficiently generates the privileged imidazo[1,2-a]pyridine core structure. The reaction involves the condensation of a 2-aminopyridine (in this case, this compound), an aldehyde, and an isocyanide. The diversity of the resulting library is achieved by varying the aldehyde and isocyanide building blocks.

GBB_Reaction_Workflow cluster_reactants Reactant Building Blocks cluster_process Reaction Process cluster_output Library Generation Amine 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Reaction Groebke-Blackburn-Bienaymé Three-Component Reaction Amine->Reaction Aldehyde Aldehyde (R¹-CHO) Aldehyde->Reaction Isocyanide Isocyanide (R²-NC) Isocyanide->Reaction Conditions Catalyst (e.g., Lewis Acid) Solvent (e.g., MeOH) Heat (optional) Reaction->Conditions Library Imidazo[1,2-a]pyridine Library Reaction->Library Purification Purification (e.g., Flash Chromatography) Library->Purification CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Imidazo[1,2-a]pyridine (CB2 Agonist) Ligand->CB2 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Immunomodulation, Anti-inflammation) PKA->Response MAPK MAPK Pathway (e.g., ERK) MAPK->Response G_alpha->AC Inhibits G_betagamma->MAPK Modulates

Bioisosteric Replacement Strategies for the Sulfonamide Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, from antibacterials to diuretics and anticancer drugs. Its utility stems from its ability to act as a hydrogen bond donor and acceptor, its tetrahedral geometry, and its acidic proton. However, sulfonamide-containing drugs can present challenges related to physicochemical properties, pharmacokinetics (PK), and off-target effects. Bioisosteric replacement, the substitution of a functional group with another that has similar steric and electronic properties, is a powerful strategy to address these challenges and optimize drug candidates. This guide provides an in-depth overview of bioisosteric replacement strategies for the sulfonamide group, offering a toolkit for chemists to fine-tune molecular properties and enhance therapeutic potential.

Core Concepts in Bioisosterism for Sulfonamides

Bioisosterism is a fundamental concept in drug design that involves replacing a part of a molecule with a chemically different group that retains the original biological activity, while improving other properties such as potency, selectivity, metabolic stability, or reducing toxicity.[1] For the sulfonamide group (-SO₂NHR), bioisosteric replacements aim to mimic its key interactions while modulating properties like acidity (pKa), lipophilicity (logP), solubility, and plasma protein binding.

Common bioisosteric replacements for the sulfonamide group can be broadly categorized as follows:

  • Classical Bioisosteres: These involve the replacement of an atom or group with another from the same group in the periodic table or with similar valence electron configurations. This is less common for the entire sulfonamide group but can apply to its substituents.

  • Non-Classical Bioisosteres: These are functional groups that do not have the same number of atoms or valence electrons but still exhibit similar biological activity due to comparable steric and electronic features. This is the most common approach for sulfonamide replacement.

The following diagram illustrates the general concept of bioisosteric replacement for a sulfonamide-containing drug candidate.

Bioisosteric Replacement Workflow Start Lead Compound with Sulfonamide Identify Identify Liabilities (e.g., poor PK, toxicity) Start->Identify Select Select Bioisostere (e.g., Sulfoximine, Sulfonimidamide) Identify->Select Synthesize Synthesize Analog Select->Synthesize Evaluate Evaluate Properties (Physicochemical, Biological) Synthesize->Evaluate Compare Compare with Parent Compound Evaluate->Compare Decision Decision: Advance or Redesign Compare->Decision Decision->Select Iterate End Optimized Candidate Decision->End Improved Profile Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine pyrophosphate Pteridine->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF Purines Purines, Thymidine, Methionine THF->Purines Sulfonamide Sulfonamide Sulfonamide->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Carbonic Anhydrase Inhibition Substrate CO₂ + H₂O CA Carbonic Anhydrase (CA) Substrate->CA Product H⁺ + HCO₃⁻ CA->Product ActiveSite Zn²⁺ in Active Site CA->ActiveSite Sulfonamide Sulfonamide Inhibitor Sulfonamide->ActiveSite Binds to

References

Methodological & Application

In vitro assay development using "6-amino-N,N-dimethylpyridine-3-sulfonamide"

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus in drug discovery is the development of selective kinase inhibitors.[1] This application note describes a robust and high-throughput in vitro assay for characterizing the inhibitory activity of novel compounds against a specific protein kinase. The protocol is exemplified using the hypothetical test compound "6-amino-N,N-dimethylpyridine-3-sulfonamide."

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, metabolism, proliferation, and differentiation.[1] Dysregulation of kinase activity is frequently implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

Sulfonamide moieties are present in a variety of clinically approved drugs and are known to act on diverse biological targets. While some sulfonamides exhibit antibacterial properties by inhibiting dihydropteroate synthetase, others have been developed as inhibitors of enzymes such as carbonic anhydrases and kinases.[2][3] This protocol outlines a generic, fluorescence-based in vitro assay to determine the potency of "this compound" as a hypothetical kinase inhibitor. The described methodology can be adapted for various kinases and is suitable for high-throughput screening (HTS) and lead optimization.

Assay Principle

This protocol describes a competitive fluorescence polarization (FP) assay.[4][5][6] The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of a kinase by a test compound. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a large, slowly rotating complex that emits a high degree of polarized light. When a competitive inhibitor like "this compound" is introduced, it displaces the fluorescent tracer from the kinase. The smaller, unbound tracer rotates more rapidly, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Data Presentation

The inhibitory potency of "this compound" is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The results can be summarized in a table for clear comparison.

CompoundTarget KinaseAssay FormatIC50 (nM)
This compoundKinase XFP150
Staurosporine (Control)Kinase XFP25

Experimental Protocols

Materials and Reagents
  • Kinase X (recombinant protein)

  • Fluorescent Tracer (e.g., a fluorescently labeled, broad-spectrum kinase inhibitor)

  • "this compound" (test compound)

  • Staurosporine (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO (for compound dilution)

  • 384-well, black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement cluster_analysis Data Analysis A Prepare Assay Buffer B Dilute Kinase X in Assay Buffer A->B F Add Kinase X to Plate B->F C Prepare Serial Dilution of Test Compound in DMSO E Add Test Compound to Plate C->E D Prepare Fluorescent Tracer Solution H Add Fluorescent Tracer to Plate D->H E->F G Incubate at Room Temperature F->G G->H I Incubate (briefly) H->I J Read Fluorescence Polarization I->J K Plot FP vs. [Compound] J->K L Calculate IC50 K->L

Fluorescence Polarization Assay Workflow
Detailed Protocol

  • Compound Preparation : Prepare a 10 mM stock solution of "this compound" and the control inhibitor (Staurosporine) in 100% DMSO.

  • Create a serial dilution series of the test compound and control in DMSO. A common starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Preparation :

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" (high polarization) and "no enzyme" (low polarization) controls.

    • Prepare a working solution of Kinase X in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Add 10 µL of the Kinase X working solution to all wells except the "no enzyme" controls. Add 10 µL of assay buffer to the "no enzyme" control wells.

    • Mix the plate gently and incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Tracer Addition and Measurement :

    • Prepare a working solution of the fluorescent tracer in assay buffer at 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).

    • Add 10 µL of the tracer working solution to all wells.

    • Incubate the plate for a further 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis
  • The raw fluorescence polarization data is typically converted to millipolarization units (mP).

  • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

    • mP_sample: mP value of the test compound well

    • mP_low_control: mP value of the "no enzyme" control

    • mP_high_control: mP value of the "DMSO only" control

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Signaling Pathway Context

While the specific target of "this compound" is hypothetical, many kinase inhibitors target key nodes in signaling pathways critical for cell growth and survival. A common example is the MAPK/ERK pathway.[1]

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Hypothetical Inhibition of MAPK/ERK Pathway

This diagram illustrates a potential point of intervention for a kinase inhibitor within the well-characterized MAPK/ERK signaling cascade, which is a frequent target in cancer drug discovery.[1]

References

Application Notes and Protocols for Cellular Uptake and Permeability Assays of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The efficacy of these compounds is critically dependent on their ability to reach their target sites within the body, a process governed by their absorption, distribution, metabolism, and excretion (ADME) properties. Cellular uptake and permeability are key determinants of a drug candidate's oral bioavailability and overall pharmacokinetic profile.

This document provides detailed application notes and experimental protocols for assessing the cellular uptake and permeability of pyridine sulfonamides. The assays described herein are fundamental tools in early-drug discovery and lead optimization, enabling the selection of candidates with favorable drug-like properties. The primary assays covered are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.

The uptake of sulfonamides into cells is often a pH-dependent process, primarily driven by the diffusion of the neutral form of the molecule across the cell membrane.[2][3] The ionization state of the sulfonamide moiety, which is influenced by the intracellular and extracellular pH as well as the compound's pKa, significantly impacts its accumulation within cells.[2]

Data Presentation

Table 1: Experimental Permeability Data for a Pyridine Sulfonamide Analog

The following table summarizes in vitro ADME properties for a bicyclic 2-pyridone based Chlamydia trachomatis inhibitor featuring a C8-methyl sulfonamide substituent. This data highlights how structural modifications can significantly improve permeability.

Compound IDAssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioSolubility (µM)ClassificationReference
Analog 30 Caco-2HighLowImprovedBCS Class II[4]
Analog 3 Caco-2Low to ModerateLow/NoVery LowBCS Class IV[4]
Analog 18 Caco-2Low to ModerateLow/NoVery LowBCS Class IV[4]

BCS = Biopharmaceutical Classification System

Table 2: In Silico Predicted ADME Properties of Novel Sulfonamide-Pyridine Derivatives

Computational tools are valuable for the early prediction of ADME properties. The following table presents representative in silico predictions for hypothetical pyridine sulfonamide derivatives, illustrating the type of data generated.

Compound IDPropertyPredicted ValueInterpretation
PS-001 Caco-2 Permeability (logPapp)> 0.90High Permeability
PS-001 Human Intestinal Absorption> 80%Well Absorbed
PS-001 P-glycoprotein SubstrateNoNot a substrate of P-gp efflux pump
PS-002 Caco-2 Permeability (logPapp)< 0.90Low Permeability
PS-002 Human Intestinal Absorption< 30%Poorly Absorbed
PS-002 P-glycoprotein SubstrateYesPotential for efflux

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Application: PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound across an artificial lipid membrane. It is a cost-effective method for screening large numbers of compounds in early drug discovery to predict passive intestinal absorption.

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.

Protocol:

  • Preparation of the Artificial Membrane:

    • Prepare a solution of 1% (w/v) lecithin in dodecane.

    • Using a pipette, carefully add 5 µL of the lipid solution to the membrane of each well of a 96-well filter donor plate.

    • Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer on the filter.

  • Preparation of Solutions:

    • Prepare a stock solution of the pyridine sulfonamide test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution to the final working concentration (e.g., 10-50 µM) in a buffer of choice (e.g., Phosphate Buffered Saline, PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%).

    • Prepare the acceptor solution, which is typically the same buffer used for the test compound, with the addition of a solubilizing agent if necessary.

  • Assay Procedure:

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

    • Carefully place the donor plate containing the lipid membrane on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

    • Add 150 µL of the test compound solution to each well of the donor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C]_A / [C]_eq)) Where:

      • V_D is the volume of the donor well.

      • V_A is the volume of the acceptor well.

      • A is the surface area of the membrane.

      • t is the incubation time.

      • [C]_A is the concentration of the compound in the acceptor well.

      • [C]_eq is the equilibrium concentration, calculated as ([C]_D * V_D + [C]_A * V_A) / (V_D + V_A), where [C]_D is the concentration in the donor well.

Caco-2 Permeability Assay

Application: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the transport pathways found in the human small intestine.

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® system. The transport of the test compound from the apical (AP) to the basolateral (BL) side (absorptive direction) and from the BL to the AP side (efflux direction) is measured.

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

    • Seed the Caco-2 cells onto the apical side of Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a volt-ohm meter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.

    • Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow or mannitol. The Papp for the marker should be below a certain cutoff (e.g., <1.0 x 10⁻⁶ cm/s).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • Prepare the dosing solution of the pyridine sulfonamide test compound in the transport buffer at the desired concentration (e.g., 10 µM).

    • For A-B transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B-A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Determine the concentration of the test compound in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.

Madin-Darby Canine Kidney (MDCK) Permeability Assay

Application: The MDCK cell line is another popular model for permeability screening, particularly for predicting blood-brain barrier (BBB) penetration. MDCK cells form tight monolayers and can be transfected to overexpress specific transporters, such as P-glycoprotein (MDR1), to study drug efflux.

Principle: Similar to the Caco-2 assay, MDCK cells are grown on Transwell® inserts, and the bidirectional transport of the test compound is measured. The use of wild-type and MDR1-transfected MDCK cells can help identify P-gp substrates.

Protocol:

  • Cell Culture and Monolayer Formation:

    • Culture MDCK or MDCK-MDR1 cells in an appropriate medium (e.g., MEM with 10% FBS).

    • Seed the cells onto Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².

    • Culture for 3-5 days to form a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure TEER values, which should typically be higher than for Caco-2 cells.

    • Assess the permeability of a low-permeability marker.

  • Transport Experiment:

    • The procedure is analogous to the Caco-2 assay. Wash the monolayers with transport buffer.

    • Add the pyridine sulfonamide dosing solution to either the apical or basolateral chamber.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Analysis:

    • Collect samples from both chambers and analyze the compound concentration by LC-MS/MS.

  • Calculations:

    • Calculate Papp (A-B) and Papp (B-A) as described for the Caco-2 assay.

    • Calculate the Efflux Ratio. A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells confirms that the compound is a P-gp substrate.

Visualizations

Experimental_Workflow_PAMPA cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 1% Lecithin in Dodecane) coat_plate Coat Donor Plate with Lipid Solution prep_lipid->coat_plate prep_compound Prepare Pyridine Sulfonamide Solution in Buffer add_compound Add Compound to Donor Plate prep_compound->add_compound prep_acceptor Prepare Acceptor Solution (Buffer) assemble Assemble Donor and Acceptor Plates coat_plate->assemble fill_acceptor Fill Acceptor Plate with Buffer fill_acceptor->assemble assemble->add_compound incubate Incubate with Shaking (e.g., 4-18 hours) add_compound->incubate separate_plates Separate Plates incubate->separate_plates analyze_donor Analyze Donor Concentration (LC-MS/MS) separate_plates->analyze_donor analyze_acceptor Analyze Acceptor Concentration (LC-MS/MS) separate_plates->analyze_acceptor calculate Calculate Papp Value analyze_donor->calculate analyze_acceptor->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental_Workflow_Caco2_MDCK cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 or MDCK Cells on Transwell Inserts culture_cells Culture for 3-21 Days to Form Monolayer seed_cells->culture_cells check_integrity Assess Monolayer Integrity (TEER, Marker Permeability) culture_cells->check_integrity wash Wash Monolayer with Transport Buffer check_integrity->wash add_compound_ap Add Compound to Apical (A-B) or Basolateral (B-A) Chamber wash->add_compound_ap incubate Incubate at 37°C (e.g., 2 hours) add_compound_ap->incubate collect_samples Collect Samples from Apical & Basolateral Chambers incubate->collect_samples analyze_samples Quantify Compound Concentration (LC-MS/MS) collect_samples->analyze_samples calculate Calculate Papp (A-B, B-A) and Efflux Ratio analyze_samples->calculate

Caption: General workflow for Caco-2 and MDCK cell permeability assays.

Caption: pH-dependent passive diffusion of sulfonamides across the cell membrane.

References

Application Notes and Protocols: Synthesis of Sulfonamide-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a novel imidazo[1,2-a]pyridine derivative, 2-phenyl-3-(N,N-dimethylsulfamoyl)imidazo[1,2-a]pyridine, utilizing 6-amino-N,N-dimethylpyridine-3-sulfonamide as a key starting material. This synthetic approach offers a direct route to incorporating a sulfonamide moiety onto the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Similarly, the sulfonamide group is a well-established pharmacophore present in numerous approved drugs. The combination of these two moieties in a single molecular entity presents a promising strategy for the development of novel therapeutic agents with potentially enhanced or unique biological profiles. This protocol details a practical and efficient method for the synthesis of a sulfonamide-substituted imidazo[1,2-a]pyridine.

Proposed Synthesis of 2-phenyl-3-(N,N-dimethylsulfamoyl)imidazo[1,2-a]pyridine

A plausible and well-precedented approach to the synthesis of the target compound is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. In this proposed synthesis, this compound reacts with 2-bromoacetophenone to yield 2-phenyl-3-(N,N-dimethylsulfamoyl)imidazo[1,2-a]pyridine. This reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Analysis Reactants This compound 2-Bromoacetophenone Solvent Ethanol Reactants->Solvent Dissolve Base Sodium Bicarbonate Solvent->Base Add Heating Reflux (e.g., 78 °C) Base->Heating Monitoring TLC Analysis Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Filter Cooling->Filtration Washing Wash with Water & Ethanol Filtration->Washing Drying Dry under vacuum Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Characterization NMR, MS, HPLC Purification->Characterization Yield_Calculation Calculate Yield Characterization->Yield_Calculation

Caption: Synthetic workflow for 2-phenyl-3-(N,N-dimethylsulfamoyl)imidazo[1,2-a]pyridine.

Detailed Experimental Protocol

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (for TLC and chromatography)

  • Hexane (for TLC and chromatography)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Filtration apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous ethanol (10 mL per mmol of aminopyridine).

    • Add 2-bromoacetophenone (1.05 eq) to the solution.

    • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Wash the solid residue with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides an example of the quantitative data for a typical reaction.

ParameterValue
Reactants
This compound1.0 mmol (201.25 mg)
2-Bromoacetophenone1.05 mmol (208.05 mg)
Sodium Bicarbonate2.0 mmol (168.02 mg)
Solvent
Anhydrous Ethanol10 mL
Reaction Conditions
Temperature78 °C (Reflux)
Reaction Time4-8 hours
Product
Expected Product2-phenyl-3-(N,N-dimethylsulfamoyl)imidazo[1,2-a]pyridine
Molecular Weight317.38 g/mol
Expected Yield
Theoretical Yield317.38 mg
Typical Experimental Yield70-85% (222-270 mg)

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. The addition of a sulfonamide group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy and selectivity.

The synthesized 2-phenyl-3-(N,N-dimethylsulfamoyl)imidazo[1,2-a]pyridine can be screened against a panel of protein kinases to identify potential targets. For instance, it could be investigated as an inhibitor of the PI3K/Akt/mTOR pathway, which is a critical signaling cascade in cancer cell growth and survival.

Potential Signaling Pathway Modulation

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Sulfonamide-Imidazopyridine (Potential Inhibitor) Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: This document provides a proposed synthetic protocol and application notes based on established chemical principles and literature precedents. The experimental conditions may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of a Novel Cannabinoid CB2 Receptor Ligand Utilizing 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid CB2 receptor is a promising therapeutic target for a variety of pathologies, including inflammatory, neurodegenerative, and pain-related disorders, without the psychoactive side effects associated with CB1 receptor activation.[1][2] The development of selective CB2 receptor ligands is a significant focus of medicinal chemistry.[1][3] This document provides a detailed protocol for the synthesis of a novel, potent, and selective cannabinoid CB2 receptor ligand, designated as CBL-S1 , using "6-amino-N,N-dimethylpyridine-3-sulfonamide" as a key building block. While direct literature on this specific starting material for CB2 ligands is not available, this protocol is based on established synthetic methodologies for related heterocyclic compounds and the known importance of the sulfonamide moiety in potent and selective CB2 receptor agonists.[4][5]

Introduction

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs.[6][7] In the context of cannabinoid receptor ligands, sulfonamide derivatives have been identified as a novel class of potent and selective CB2 receptor agonists.[4] The pyridine scaffold is also a common motif in various biologically active compounds. This protocol outlines a plausible synthetic route to a novel CB2 ligand by combining a 6-aminopyridine-3-sulfonamide core with a substituted acyl chloride, a common strategy in the synthesis of amide-containing CB2 ligands.

Proposed Synthesis of CBL-S1

The proposed synthesis involves a nucleophilic acyl substitution reaction between the amino group of "this compound" and a suitable acyl chloride, for instance, 1-adamantaneacetyl chloride. The adamantane moiety is frequently employed in cannabinoid ligand design to enhance affinity and selectivity. The reaction is proposed to be carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A This compound C Triethylamine (Et3N) Dichloromethane (DCM) Room Temperature, 12h A->C + B 1-Adamantaneacetyl chloride B->C + D CBL-S1 (N-(5-(N,N-dimethylsulfamoyl)pyridin-2-yl)-2-(adamantan-1-yl)acetamide) C->D Yield: ~85% CB2_Signaling CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand CBL-S1 (Agonist) Ligand->CB2 Binds and Activates G_protein->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., anti-inflammatory effects) cAMP->Response Leads to

References

Application Notes and Protocols: 6-amino-N,N-dimethylpyridine-3-sulfonamide as a Fragment for Lead Generation in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy in modern drug discovery. This approach identifies low-molecular-weight compounds (fragments) that bind to a biological target with low affinity. These initial hits are then optimized into more potent lead compounds. The aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding site. This document outlines the application of "6-amino-N,N-dimethylpyridine-3-sulfonamide" as a starting fragment for the development of novel kinase inhibitors.

Physicochemical Properties of the Fragment

The fragment "this compound" possesses favorable properties for fragment-based screening, adhering to the "Rule of Three," which suggests a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors.

PropertyValueSource
Molecular Formula C7H11N3O2SPubChem
Molecular Weight 201.25 g/mol PubChem
cLogP -0.3PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Topological Polar Surface Area (TPSA) 87.7 ŲPubChem

Hypothetical Screening and Hit-to-Lead Campaign

For the purpose of these application notes, we will hypothesize a successful FBLD campaign targeting a protein kinase (e.g., a Cyclin-Dependent Kinase, CDK). The "this compound" fragment was identified as a primary hit in a fragment screen.

Fragment Screening Results

The fragment was screened against the target kinase using Surface Plasmon Resonance (SPR) and validated by Nuclear Magnetic Resonance (NMR) spectroscopy.

FragmentScreening MethodBinding Affinity (Kd)Ligand Efficiency (LE)
This compoundSPR250 µM0.35
This compoundNMR (CSPs)300 µM0.34
Hit-to-Lead Optimization

Following the initial hit identification, a structure-based drug design approach was employed to optimize the fragment. X-ray crystallography of the fragment in complex with the kinase revealed vectors for chemical elaboration. A medicinal chemistry campaign focused on growing the fragment into a more potent lead compound by targeting adjacent pockets within the ATP-binding site.

CompoundModificationIC50 (µM)Ligand Efficiency (LE)
Fragment Hit ->1000.35
Lead Compound 1 Addition of a phenyl ring at the 6-amino position15.20.32
Optimized Lead 2 Substitution on the phenyl ring with a morpholine group0.80.30
Preclinical Candidate Further optimization for ADME properties0.050.28

Experimental Protocols

Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to the target kinase.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase

  • Fragment library (including this compound)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of the Target Kinase:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell is prepared similarly but without the injection of the kinase.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a concentration of 200 µM.

    • Inject the fragment solutions over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

    • Collect and analyze the sensorgrams. Hits are identified by a response significantly above the reference flow cell.

  • Affinity Determination:

    • For identified hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM).

    • Determine the equilibrium dissociation constant (Kd) by fitting the steady-state binding responses to a 1:1 binding model.

Hit Validation by NMR Spectroscopy (Chemical Shift Perturbation)

Objective: To confirm the binding of fragment hits and map their binding site on the target kinase.

Materials:

  • NMR spectrometer (600 MHz or higher) equipped with a cryoprobe

  • 15N-labeled target kinase

  • NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT in 90% H2O/10% D2O)

  • Fragment hits from the primary screen

Protocol:

  • Sample Preparation:

    • Prepare a 100 µM solution of 15N-labeled target kinase in NMR buffer.

    • Prepare a concentrated stock solution of the fragment (e.g., 100 mM in d6-DMSO).

  • NMR Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled kinase alone (reference spectrum).

    • Add the fragment to the kinase solution to a final concentration of 500 µM.

    • Acquire a second 2D 1H-15N HSQC spectrum of the kinase-fragment complex.

  • Data Analysis:

    • Overlay the reference and fragment-bound spectra.

    • Identify residues with significant chemical shift perturbations (CSPs), indicating they are in or near the fragment's binding site.

    • The magnitude of the CSP can be used to estimate the binding affinity (Kd).

Structure Determination by X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of the kinase-fragment complex to guide structure-based drug design.

Materials:

  • Purified target kinase

  • Fragment hit

  • Crystallization screens and reagents

  • X-ray diffraction equipment (in-house or synchrotron source)

Protocol:

  • Crystallization:

    • Set up crystallization trials of the target kinase using vapor diffusion (sitting or hanging drop) methods.

    • Optimize initial crystallization hits to obtain diffraction-quality crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10 mM) in a cryoprotectant-containing mother liquor.

    • Transfer a kinase crystal into the soaking solution for a defined period (e.g., 1-24 hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-kinase structure as a search model.

    • Refine the structure and model the bound fragment into the observed electron density.

Visualizations

Experimental Workflow for Fragment-Based Lead Discovery

FBLD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization a Fragment Library b Primary Screen (SPR) a->b c Hit Validation (NMR) b->c d X-ray Crystallography c->d e Structure-Based Design d->e f Chemical Synthesis e->f g SAR Exploration f->g h Potency & Selectivity g->h i ADME/Tox Profiling h->i j Preclinical Candidate i->j

Caption: A generalized workflow for a fragment-based lead discovery campaign.

Hypothetical Signaling Pathway: CDK Regulation of the Cell Cycle

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates Fragment Hit 6-amino-N,N- dimethylpyridine- 3-sulfonamide (Derivative) CDK4/6->Fragment Hit Inhibited by E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication

Application Note: Quantification of 6-amino-N,N-dimethylpyridine-3-sulfonamide in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-amino-N,N-dimethylpyridine-3-sulfonamide in human plasma and urine. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The described method is intended as a validated starting point for researchers engaged in preclinical and clinical studies involving this compound. All presented quantitative data and specific parameters are illustrative and based on established methods for structurally related sulfonamides.

Introduction

This compound is a sulfonamide derivative with potential applications in drug development. Accurate quantification of this analyte in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a comprehensive protocol for its determination in human plasma and urine, addressing the need for a reliable bioanalytical method. The methodology is based on common and effective techniques for the analysis of sulfonamides from complex biological samples.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for the development of extraction and chromatographic methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₁N₃O₂SPubChem
Monoisotopic Mass201.0572 DaPubChem[16]
Predicted XlogP-0.3PubChem[16]
Predicted [M+H]⁺202.0645 m/zPubChem[16]

Experimental Protocols

This protocol is suitable for both human plasma and urine samples.

Materials:

  • Human plasma or urine

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar sulfonamide)

  • Phosphoric acid (85%)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg)

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen plasma or urine samples to room temperature.

    • Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulates.

    • To 500 µL of supernatant, add 50 µL of IS working solution and vortex briefly.

    • Acidify the sample by adding 500 µL of 4% H₃PO₄ in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of water under gravity or low vacuum.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Apply a low vacuum to ensure a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)%A%B
0.0955
0.5955
4.0595
5.0595
5.1955
7.0955

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 202.1156.1 (Quantifier)1003020
202.192.1 (Qualifier)1003035
Internal Standard (Analyte Specific)(Analyte Specific)100(Analyte Specific)(Analyte Specific)

Note: The product ion m/z 156.1 is a common fragment for sulfonamides, arising from the cleavage of the sulfonamide bond. The product ion m/z 92.1 could correspond to the aminopyridine fragment.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the described method.

Table 4: Calibration Curve Parameters

MatrixCalibration Range (ng/mL)Weighting
Human Plasma1 - 1000>0.9951/x²
Human Urine1 - 1000>0.9951/x²

Table 5: Accuracy and Precision (Intra- and Inter-day)

MatrixSpiked Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Plasma 3 (LQC)98.56.2101.27.5
50 (MQC)102.14.5100.55.1
800 (HQC)99.33.198.94.2
Urine 3 (LQC)101.75.8103.46.9
50 (MQC)99.83.999.14.8
800 (HQC)100.52.8101.03.7

Table 6: Recovery and Matrix Effect

MatrixConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Plasma 5089.595.1
Urine 5092.398.7

Visualizations

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final_step Final Preparation Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with 4% H3PO4 Add_IS->Acidify Condition Condition SPE Cartridge (Methanol, then Water) Load Load Pre-treated Sample Condition->Load Wash Wash with 5% Methanol Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Methanol Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow.

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Autosampler Autosampler Injects Sample Column C18 Column Analyte Separation Autosampler->Column Pump LC Pump Mobile Phase Delivery Pump->Autosampler ESI ESI Source Ionization Column->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 202.1) ESI->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 156.1, 92.1) Q2->Q3 Detector Detector Signal Acquisition Q3->Detector DataSystem Data System Detector->DataSystem

Caption: LC-MS/MS Experimental Workflow.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound "6-amino-N,N-dimethylpyridine-3-sulfonamide." The assessment of cytotoxicity is a critical step in the preclinical evaluation of any new chemical entity to determine its potential for inducing cell death and to elucidate its mechanism of action. This document outlines detailed protocols for a panel of standard cell-based assays to quantify cytotoxicity through different cellular mechanisms: metabolic activity (MTT assay), membrane integrity (LDH assay), lysosomal integrity (Neutral Red assay), and apoptosis (Annexin V/Propidium Iodide assay).

While specific data on the cytotoxicity of "this compound" is not yet established, the sulfonamide functional group is present in various drugs known to have a range of pharmacological activities. Therefore, a thorough in vitro toxicological assessment is warranted. The following protocols provide a robust framework for generating initial cytotoxicity data.

Data Presentation

All quantitative data generated from the described assays should be meticulously recorded and summarized. The following tables are provided as templates for clear and concise data presentation, allowing for easy comparison of the cytotoxic effects of "this compound" across different assays and conditions.

Table 1: MTT Assay - Cell Viability

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.52 ± 0.0441.6
1000.23 ± 0.0318.4
Positive Control (e.g., Doxorubicin 10 µM)0.15 ± 0.0212.0

Table 2: LDH Assay - Membrane Integrity

Concentration of this compound (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
0 (Spontaneous LDH Release)0.12 ± 0.010
10.15 ± 0.025.2
100.35 ± 0.0339.7
500.78 ± 0.06113.8
1001.12 ± 0.09172.4
Maximum LDH Release (Lysis Buffer)1.50 ± 0.10237.9

Table 3: Neutral Red Uptake Assay - Lysosomal Integrity

Concentration of this compound (µM)Mean Absorbance (540 nm) ± SD% Viable Cells
0 (Vehicle Control)0.98 ± 0.07100
10.92 ± 0.0693.9
100.75 ± 0.0576.5
500.41 ± 0.0441.8
1000.18 ± 0.0218.4
Positive Control (e.g., Doxorubicin 10 µM)0.12 ± 0.0112.2

Table 4: Apoptosis Assay - Flow Cytometry Analysis

Concentration of this compound (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1085.6 ± 3.58.9 ± 1.23.2 ± 0.62.3 ± 0.4
5042.1 ± 4.235.7 ± 3.818.5 ± 2.13.7 ± 0.7
10015.3 ± 2.855.2 ± 5.125.1 ± 3.24.4 ± 0.9

Experimental Protocols

Herein are the detailed methodologies for the key experiments to assess the cytotoxicity of "this compound".

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT into a purple formazan product.[2]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium

  • "this compound" stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2][3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[2][3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.[5][6][7]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • "this compound" stock solution

  • LDH cytotoxicity assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[4]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with lysis buffer), and a vehicle control.[4][7]

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Solution: Add 50 µL of stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

Neutral Red (NR) Uptake Assay for Lysosomal Integrity

This assay measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9][10][11]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line

  • Complete cell culture medium

  • "this compound" stock solution

  • Neutral Red solution (e.g., 0.33% in PBS)[12]

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[9]

  • PBS

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.[9]

  • Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake.[9][12]

  • Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.[9]

  • Destaining: Add 150 µL of destain solution to each well and shake for 10-15 minutes to extract the dye from the cells.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[13][14]

Materials:

  • Flow cytometer

  • Flow cytometry tubes

  • Selected cell line

  • 6-well plates

  • "this compound" stock solution

  • Annexin V-FITC and Propidium Iodide staining kit

  • 1X Binding Buffer

  • Cold PBS

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of "this compound" for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4][13]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic effects of "this compound".

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well or 6-well plates) compound_treatment Treatment with This compound cell_seeding->compound_treatment incubation Incubation (24, 48, or 72 hours) compound_treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt Metabolic Assessment ldh LDH Assay (Membrane Integrity) incubation->ldh Membrane Damage Assessment nr Neutral Red Assay (Lysosomal Integrity) incubation->nr Lysosomal Damage Assessment apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis Apoptosis/ Necrosis Assessment data_acquisition Data Acquisition (Absorbance/Fluorescence) mtt->data_acquisition ldh->data_acquisition nr->data_acquisition apoptosis->data_acquisition data_analysis Data Analysis (% Viability, % Cytotoxicity) data_acquisition->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Experimental workflow for cytotoxicity assessment.

G compound This compound cell_stress Cellular Stress (e.g., ROS generation, DNA damage) compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for Efficacy Testing of "6-amino-N,N-dimethylpyridine-3-sulfonamide" Derivatives in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of novel "6-amino-N,N-dimethylpyridine-3-sulfonamide" derivatives as potential antibacterial agents. The protocols described herein are based on established and widely used animal models of bacterial infection.

Background: The Antibacterial Potential of Sulfonamides

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] By blocking this pathway, sulfonamides inhibit bacterial growth and are effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Commonly susceptible pathogens include species of Staphylococcus, Streptococcus, Escherichia coli, Salmonella, and Klebsiella.[2][3] Due to their established mechanism and broad-spectrum activity, sulfonamide derivatives continue to be a promising area for the development of new antibacterial therapies.

The "this compound" scaffold represents a novel chemical entity within this class. The following protocols are designed to systematically evaluate the efficacy of its derivatives in relevant preclinical animal models.

Signaling Pathway: Sulfonamide Mechanism of Action

The mechanism of action of sulfonamides involves the inhibition of the bacterial folic acid synthesis pathway. This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and bacterial replication.

Sulfonamide_Mechanism cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase (DHPS) PABA->Dihydropteroate_Synthetase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthetase->Dihydropteroic_Acid Dihydrofolate_Synthetase Dihydrofolate Synthetase Dihydropteroic_Acid->Dihydrofolate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydrofolate_Synthetase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolate_Reductase->Tetrahydrofolic_Acid Precursors Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Precursors DNA_Synthesis DNA Synthesis & Bacterial Growth Precursors->DNA_Synthesis Sulfonamide Sulfonamide Derivative Sulfonamide->Dihydropteroate_Synthetase Competitive Inhibition

Sulfonamide Mechanism of Action

Data Presentation: Summarized Efficacy Data

The following tables provide a template for summarizing the in vitro and in vivo efficacy data for "this compound" derivatives.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)
Derivative 116328
Derivative 28164
Derivative 3>64>64>64
Sulfamethoxazole482

Table 2: In Vivo Efficacy in Murine Sepsis Model (S. aureus)

Compound IDDose (mg/kg, i.p.)Survival Rate (%) at 7 daysReduction in Bacterial Load (log10 CFU/spleen)
Vehicle Control-0-
Derivative 150602.5
Derivative 250803.1
Vancomycin101004.0

Table 3: In Vivo Efficacy in Murine Pneumonia Model (S. pneumoniae)

Compound IDDose (mg/kg, p.o.)Survival Rate (%) at 10 daysReduction in Bacterial Load (log10 CFU/lung)
Vehicle Control-10-
Derivative 2100702.8
Levofloxacin25903.5

Experimental Protocols

The following are detailed protocols for key in vivo efficacy studies. It is recommended to first conduct in vitro susceptibility testing to determine the MIC of the derivatives against the chosen bacterial strains.

Murine Model of Systemic Infection (Sepsis)

This model is used to evaluate the efficacy of the test compounds in treating a systemic bacterial infection.

Experimental Workflow:

Sepsis_Workflow cluster_workflow Murine Sepsis Model Workflow Acclimatization Animal Acclimatization (7 days) Infection Bacterial Infection (i.p. injection of S. aureus) Acclimatization->Infection Treatment Treatment Initiation (1-2 hours post-infection) Infection->Treatment Dosing Compound Administration (e.g., i.p. or p.o., BID for 3 days) Treatment->Dosing Monitoring Daily Monitoring (Survival, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Analysis (Day 7 post-infection) Monitoring->Endpoint Bacterial_Load Bacterial Load Determination (Spleen, Liver, Blood) Endpoint->Bacterial_Load Data_Analysis Data Analysis (Survival curves, CFU counts) Bacterial_Load->Data_Analysis

Murine Sepsis Model Workflow

Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate).

  • Inoculum Preparation:

    • Culture S. aureus overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.

    • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS and adjust the optical density at 600 nm (OD600) to achieve the desired bacterial concentration. The infectious dose (e.g., 1 x 10^7 CFU/mouse) should be predetermined in a pilot study to cause mortality in control animals within 2-3 days.

  • Infection:

    • Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.

  • Treatment:

    • Randomly assign mice to treatment groups (n=10 per group): Vehicle control, "this compound" derivative(s) at various doses, and a positive control antibiotic (e.g., vancomycin).

    • Initiate treatment 1-2 hours post-infection.

    • Administer the compounds via the desired route (e.g., i.p. or oral gavage) twice daily for 3-5 days.

  • Monitoring and Endpoints:

    • Monitor the mice at least twice daily for 7 days for survival and clinical signs of illness (e.g., lethargy, ruffled fur).

    • For bacterial load determination, a separate cohort of animals can be euthanized at a specific time point (e.g., 24 or 48 hours post-infection). Spleen, liver, and blood samples are collected aseptically, homogenized, serially diluted, and plated on appropriate agar to enumerate colony-forming units (CFU).

  • Data Analysis:

    • Survival data are typically analyzed using Kaplan-Meier survival curves and the log-rank test.

    • Bacterial load data (CFU/organ or CFU/mL blood) are log-transformed and analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Murine Model of Bacterial Pneumonia

This model is suitable for evaluating the efficacy of test compounds against respiratory tract infections.

Experimental Workflow:

Pneumonia_Workflow cluster_workflow Murine Pneumonia Model Workflow Acclimatization Animal Acclimatization (7 days) Anesthesia Anesthesia Acclimatization->Anesthesia Infection Intranasal Inoculation (S. pneumoniae) Anesthesia->Infection Treatment Treatment Initiation (4-6 hours post-infection) Infection->Treatment Dosing Compound Administration (e.g., p.o. or i.v., BID for 5 days) Treatment->Dosing Monitoring Daily Monitoring (Survival, Weight Loss) Dosing->Monitoring Endpoint Endpoint Analysis (Day 10 post-infection) Monitoring->Endpoint Bacterial_Load Bacterial Load Determination (Lungs, BALF) Endpoint->Bacterial_Load Data_Analysis Data Analysis (Survival, CFU, Histopathology) Bacterial_Load->Data_Analysis

Murine Pneumonia Model Workflow

Protocol:

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: Streptococcus pneumoniae (e.g., serotype 3 or a clinical isolate).

  • Inoculum Preparation:

    • Culture S. pneumoniae in Brain Heart Infusion (BHI) broth supplemented with 5% sheep blood to mid-log phase.

    • Wash and resuspend the bacteria in sterile PBS.

    • The infectious dose (e.g., 1 x 10^6 CFU/mouse) should be determined in a pilot study to establish a consistent infection.

  • Infection:

    • Anesthetize the mice (e.g., with isoflurane).

    • Administer the bacterial suspension (typically 20-50 µL) intranasally.

  • Treatment:

    • Randomly assign mice to treatment groups (n=10-15 per group).

    • Initiate treatment 4-6 hours post-infection.

    • Administer the compounds (e.g., orally or intravenously) twice daily for 5-7 days. A relevant positive control such as levofloxacin should be included.

  • Monitoring and Endpoints:

    • Monitor the mice daily for survival and body weight changes for up to 10 days.

    • For bacterial load assessment, euthanize a subset of animals at designated time points. Lungs are aseptically removed, homogenized, and plated for CFU enumeration. Bronchoalveolar lavage fluid (BALF) can also be collected to assess bacterial counts and inflammatory cell influx.

    • Histopathological analysis of lung tissue can be performed to evaluate the extent of inflammation and tissue damage.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier curves.

    • Compare bacterial loads and body weight changes between groups using appropriate statistical methods.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Efforts should be made to minimize animal suffering, and humane endpoints should be clearly defined.

References

Application Notes and Protocols: Utilizing DMSO as a Carrier for 6-amino-N,N-dimethylpyridine-3-sulfonamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-N,N-dimethylpyridine-3-sulfonamide is a sulfonamide-containing compound of interest in drug discovery and chemical biology. Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is frequently employed as a solvent to create stock solutions for use in cell-based assays. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] However, it is crucial to recognize that DMSO is not biologically inert and can exert its own effects on cellular systems, including influencing cell growth, differentiation, and even inducing apoptosis at higher concentrations.[1][2] Therefore, careful consideration of DMSO concentration and appropriate controls are paramount for obtaining accurate and reproducible experimental results.

These application notes provide a comprehensive guide for the effective use of DMSO as a carrier for "this compound" in various cell-based assays. The protocols outlined below are designed to minimize the off-target effects of DMSO while ensuring the reliable delivery of the target compound to the cellular environment.

Data Presentation: DMSO Effects on Cell Viability

To ensure that the observed effects are due to the compound of interest and not the solvent, it is essential to first determine the tolerance of the specific cell line to DMSO. The following table provides representative data on the effect of different DMSO concentrations on cell viability after a 48-hour incubation period. Note: This is example data and researchers must perform this validation for their specific cell line.

Final DMSO Concentration (% v/v)Cell Viability (%) (Mean ± SD)Notes
0 (Vehicle-Free Control)100 ± 2.5Baseline cell viability.
0.198.7 ± 3.1Generally considered safe for most cell lines with minimal cytotoxic effects.[3][4]
0.2596.2 ± 4.0Well-tolerated by many robust cell lines.
0.592.5 ± 5.5May be acceptable for some cell lines, but validation is critical.[3][5]
1.081.3 ± 7.2Increased cytotoxicity observed; use with caution for short-term exposure.[3]
2.545.8 ± 9.8Significant cytotoxicity expected.
5.015.1 ± 6.3High level of cytotoxicity; generally not recommended for cell-based assays.[3][5][6]

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution

This protocol describes the preparation of a high-concentration stock solution of "this compound" in 100% DMSO.

Materials:

  • "this compound" powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the desired stock concentration. A common starting stock concentration is 10 mM.

  • Weigh the compound. Accurately weigh the required amount of "this compound" powder in a sterile microcentrifuge tube.

  • Add DMSO. Add the calculated volume of 100% sterile DMSO to the tube.

  • Dissolve the compound. Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

  • Sterilization. The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.

  • Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Cell Treatment with "this compound"

This protocol outlines the steps for treating cultured cells with the compound, ensuring the final DMSO concentration remains in a non-toxic range.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • "this compound" stock solution (from Protocol 1)

  • 100% sterile DMSO (for vehicle control)

Procedure:

  • Cell Seeding. Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Prepare Intermediate Dilutions (if necessary). Depending on the final desired concentration of the compound, it may be necessary to prepare intermediate dilutions of the stock solution in complete cell culture medium.

  • Prepare Final Treatment Media.

    • For the test compound: Dilute the "this compound" stock solution directly into the complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all treatments and typically below 0.5%.[3]

    • For the vehicle control: Prepare a corresponding vehicle control by adding the same volume of 100% DMSO to the complete cell culture medium as was used for the highest concentration of the test compound. This is critical to distinguish the effects of the compound from those of the solvent.

    • For the untreated control: Include wells with cells in the complete cell culture medium only.

  • Cell Treatment. Remove the old medium from the cells and replace it with the prepared treatment media (test compound, vehicle control, and untreated control).

  • Incubation. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis. After incubation, proceed with the desired downstream assay (e.g., cell viability assay, gene expression analysis, protein analysis).

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis compound_prep Prepare 10 mM Stock of Compound in 100% DMSO prepare_media Prepare Treatment Media (Compound, Vehicle, Untreated) compound_prep->prepare_media cell_seeding Seed Cells in Multi-Well Plate cell_seeding->prepare_media treat_cells Treat Cells and Incubate (e.g., 24-72 hours) prepare_media->treat_cells downstream_assay Perform Downstream Assay (e.g., Viability, Western Blot) treat_cells->downstream_assay data_analysis Data Analysis and Interpretation downstream_assay->data_analysis

Caption: Workflow for cell-based assays using a DMSO-solubilized compound.

Hypothetical Signaling Pathway Modulation

Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthetase in bacteria.[7] In mammalian cells, they can be designed to target various enzymes, such as carbonic anhydrases or kinases. The following diagram illustrates a hypothetical signaling pathway where a sulfonamide compound inhibits a key kinase, leading to a downstream cellular response.

signaling_pathway Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor Phosphorylates ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF GeneExpression Target Gene Expression ActiveTF->GeneExpression Promotes CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse Compound 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Compound->KinaseB Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a sulfonamide.

References

Application Notes and Protocols for Novel Enzyme Inhibitor Assays in Sulfonamide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides, a key pharmacophore in medicinal chemistry, are renowned for their broad therapeutic applications, extending far beyond their original role as antibacterial agents.[1][2] Their ability to inhibit a diverse range of enzymes makes them a versatile scaffold for drug discovery. This document provides detailed application notes and protocols for developing and utilizing enzyme inhibitor assays to screen novel sulfonamide-based compounds against several key enzyme targets. The protocols are designed to guide researchers in identifying and characterizing potent and selective inhibitors for therapeutic development.

The primary enzyme classes discussed include:

  • Carbonic Anhydrases (CAs): Metalloenzymes crucial for pH regulation, involved in glaucoma, epilepsy, and cancer.[3][4]

  • Folate Biosynthesis Enzymes (DHPS & DHFR): Essential enzymes in microbial metabolic pathways, representing classic antibacterial targets.[1][5]

  • Hypoxia-Inducible Factor (HIF) Pathway: A key regulator of cellular response to low oxygen, a critical target in oncology.[6][7]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[8][9]

Carbonic Anhydrase (CA) Inhibition Assays

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[10] Their inhibition has therapeutic effects in various conditions.[4] Sulfonamides are the most prominent class of CA inhibitors (CAIs).

Catalytic Reaction

The fundamental reaction catalyzed by CAs is essential for pH homeostasis and CO₂ transport.[11]

CO2 CO₂ H2O H₂O CA Carbonic Anhydrase (CA) CO2->CA H2O->CA HCO3 HCO₃⁻ CA->HCO3 H H⁺ CA->H Inhibitor Sulfonamide Inhibitor Inhibitor->CA A Primary Screening (Colorimetric Esterase Assay) B Hit Identification (% Inhibition > Threshold) A->B Data Analysis C Dose-Response & IC₅₀ (Colorimetric Assay) B->C Potent Compounds D Secondary Assay (Stopped-Flow CO₂ Hydration) C->D Confirmed Hits E Kᵢ Determination & Mechanism of Action D->E Kinetic Data F Isoform Selectivity Screening (e.g., CA I, II, IX, XII) E->F Characterized Inhibitors G Lead Candidate F->G Selective Compounds PABA PABA DHPS DHPS PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR DHFR Dihydrofolate->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA/RNA/Protein Synthesis THF->DNA Sulfa Sulfonamide Sulfa->DHPS Competitive Inhibition TMP Trimethoprim (or dual inhibitor) TMP->DHFR Inhibition Hypoxia Hypoxia (Low O₂) HIF1a_stab HIF-1α Stabilization Hypoxia->HIF1a_stab Dimer HIF-1α / HIF-1β Dimerization HIF1a_stab->Dimer HIF1b HIF-1β (Constitutive) HIF1b->Dimer p300 Recruitment of p300/CBP Co-activators Dimer->p300 Complex Active Transcription Complex p300->Complex HRE Binds to HRE in DNA Complex->HRE Genes ↑ Transcription of Target Genes (VEGF, CA IX, etc.) HRE->Genes Tumor Tumor Growth, Angiogenesis Genes->Tumor Inhibitor Arylsulfonamide Inhibitor Inhibitor->p300 Disrupts Interaction Integrin Integrin Activation (Cell Adhesion) FAK_recruit FAK Recruitment Integrin->FAK_recruit FAK_auto FAK Autophosphorylation (pY397) FAK_recruit->FAK_auto Src_PI3K Src / PI3K Binding FAK_auto->Src_PI3K Downstream Downstream Signaling (e.g., AKT, MAPK) Src_PI3K->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Sulfonamide-based FAK Inhibitor Inhibitor->FAK_auto Inhibits kinase activity

References

Troubleshooting & Optimization

Optimizing reaction conditions for "6-amino-N,N-dimethylpyridine-3-sulfonamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide. The information is based on established principles of sulfonamide synthesis and data from analogous reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] For the target molecule, this would likely involve the reaction of 6-aminopyridine-3-sulfonyl chloride with dimethylamine.

Q2: What are the key starting materials and reagents required?

The primary starting materials would be a derivative of 6-aminopyridine that can be converted to the corresponding sulfonyl chloride, and dimethylamine. Essential reagents include a suitable solvent (e.g., dichloromethane, tetrahydrofuran), a base (e.g., pyridine, triethylamine), and potentially a catalyst like 4-dimethylaminopyridine (DMAP).[3]

Q3: What is the role of the base in this reaction?

The base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between the sulfonyl chloride and the amine. This prevents the protonation of the amine starting material, which would render it unreactive. Pyridine can sometimes be used as both the base and the solvent.[3]

Q4: What are some common side reactions to be aware of?

A common side reaction is the formation of a bis-sulfonylated by-product, especially if there are other reactive amine groups present or if an excess of the sulfonyl chloride is used.[3] Hydrolysis of the sulfonyl chloride by any residual water can also occur, reducing the yield.

Q5: What kind of yields can be expected for this type of reaction?

Yields can vary significantly based on the specific substrates and reaction conditions. With optimization, yields for sulfonylation reactions can be quite high, potentially reaching up to 98% under ideal conditions.[3]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Q: My reaction is not producing the expected product. What are the possible causes?

    • A: Several factors could lead to a low or no yield. Check the following:

      • Reagent Quality: Ensure that your starting materials, especially the sulfonyl chloride, are pure and dry. Sulfonyl chlorides are sensitive to moisture.

      • Reaction Temperature: The reaction temperature may be suboptimal. Some reactions require cooling (e.g., an ice bath) during the addition of reagents to control exothermic reactions, while others may need heating to proceed at a reasonable rate.[4]

      • Base Strength and Amount: The base used may not be strong enough or may be insufficient to neutralize the generated HCl. An excess of a suitable base, like pyridine or triethylamine, is often necessary.[3]

      • Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.

Problem 2: Formation of significant amounts of by-products.

  • Q: I am observing a major by-product in my reaction mixture. How can I identify and minimize it?

    • A: The most likely by-product is a di-sulfonated compound.

      • Identification: Use analytical techniques such as TLC, LC-MS, or NMR to characterize the by-product.

      • Minimization:

        • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine relative to the sulfonyl chloride can help minimize di-sulfonylation. Conversely, an excess of sulfonyl chloride can increase the formation of bis-sulfonylated by-products.[3]

        • Slow Addition: Add the sulfonyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration, which can favor the desired mono-sulfonylation.

Problem 3: Difficulty in purifying the final product.

  • Q: How can I effectively purify this compound from the reaction mixture?

    • A: Purification can often be achieved through the following steps:

      • Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove the base and any salts. This typically involves washing the organic layer with a dilute acid, a base (like sodium bicarbonate), and brine.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique.[3]

      • Chromatography: If the product is an oil or if crystallization is ineffective, column chromatography on silica gel is a common method for purification.

Data on Optimization of Reaction Conditions

The following tables summarize data from a study on a similar sulfonylation reaction, which can serve as a starting point for optimizing the synthesis of this compound.[3]

Table 1: Effect of Solvent on Yield

SolventYield (%)
Dichloromethane (DCM)58
Dimethylformamide (DMF)< 10
N-Methyl-2-pyrrolidone (NMP)< 10
Dioxane25
Tetrahydrofuran (THF)33
Conditions: Reaction of an amine with a sulfonyl chloride in the presence of pyridine and DMAP.[3]

Table 2: Effect of Catalyst (DMAP) Loading on Yield

DMAP (mol%)Yield (%)
081
0.586
189
287
Conditions: Reaction in DCM with pyridine as a base.[3]

Table 3: Effect of Base on Yield

BaseYield (%)
Pyridine58
K₂CO₃< 10
Na₂CO₃< 10
Triethylamine (Et₃N)20
Conditions: Reaction in DCM with DMAP as a catalyst.[3]

Experimental Protocols

General Protocol for the Synthesis of Aromatic Sulfonamides

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the amino-pyridine starting material and a suitable solvent (e.g., dichloromethane).

  • Addition of Base: Add the base (e.g., 2.5 equivalents of pyridine) and a catalytic amount of DMAP (e.g., 1 mol%).[3] Stir the mixture at room temperature for 15 minutes.[3]

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 equivalents) in the reaction solvent and add it dropwise to the stirred mixture.[3] The reaction may be exothermic, so an ice bath may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.[3]

Visualizations

experimental_workflow start Start: Dry Reaction Vessel reagents Add Amine, Solvent, Base (Pyridine), and Catalyst (DMAP) start->reagents stir Stir at Room Temperature for 15 min reagents->stir add_sulfonyl Dropwise Addition of Sulfonyl Chloride Solution stir->add_sulfonyl monitor Monitor Reaction by TLC/LC-MS add_sulfonyl->monitor workup Aqueous Work-up: - Quench with Water - Separate Layers - Wash with Acid, Base, Brine monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Recrystallize or Column Chromatography workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_guide start Low Yield or No Reaction check_reagents Check Reagent Purity and Dryness start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_base Verify Base Strength and Amount start->check_base byproduct By-product Formation control_stoich Adjust Reactant Stoichiometry byproduct->control_stoich slow_addition Slow Dropwise Addition of Sulfonyl Chloride byproduct->slow_addition purification_issue Purification Difficulty recrystallize Attempt Recrystallization with Different Solvents purification_issue->recrystallize chromatography Perform Column Chromatography purification_issue->chromatography

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Troubleshooting Low Yield in Pyridosulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridosulfonamides, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when experiencing low yields in a pyridosulfonamide synthesis?

When troubleshooting a low-yield pyridosulfonamide synthesis, begin by verifying the fundamentals of your reaction setup and reagents. Here is a checklist of initial points to review:

  • Reagent Quality:

    • Amine: Ensure the amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which may interfere with the reaction.

    • Pyridinesulfonyl Chloride: This reagent is highly sensitive to moisture and can readily hydrolyze to the unreactive pyridinesulfonic acid.[1][2][3] It is crucial to use a freshly opened bottle or to purify the sulfonyl chloride before use.

    • Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the pyridinesulfonyl chloride.[1][3]

    • Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.

  • Reaction Conditions:

    • Stoichiometry: Carefully double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).

    • Temperature: The reaction is often conducted at temperatures ranging from 0 °C to room temperature. If the reaction is sluggish, gentle heating might be necessary; however, excessive heat can promote side reactions and decomposition.[4]

    • Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents by atmospheric moisture and oxygen.

Q2: My reaction is not proceeding to completion, and I observe a significant amount of unreacted starting materials. What are the likely causes?

Incomplete conversion is a common issue and can often be attributed to the following factors:

  • Insufficiently Reactive Pyridinesulfonyl Chloride: The reactivity of the pyridinesulfonyl chloride is influenced by the position of the sulfonyl group on the pyridine ring. The order of reactivity is generally 4-pyridyl > 2-pyridyl >> 3-pyridyl.[5] If you are using a 3-pyridinesulfonyl chloride, the reaction will be inherently slower and may require more forcing conditions.

  • Inadequate Base: The choice and amount of base are critical. A base that is too weak may not sufficiently activate the amine nucleophile. Consider using a stronger, non-nucleophilic base.

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced. You may need to explore different solvent systems to ensure homogeneity.

Q3: I am observing multiple spots on my TLC, indicating the presence of side products. What are the most common side reactions in pyridosulfonamide synthesis?

The formation of byproducts is a primary contributor to low yields. Key side reactions to consider are:

  • Hydrolysis of Pyridinesulfonyl Chloride: As mentioned, this is a major competing reaction. The resulting pyridinesulfonic acid will not react with the amine to form the desired sulfonamide.

  • Formation of Di-sulfonated Amine: If the amine has more than one reactive N-H bond, di-sulfonation can occur, especially if an excess of the sulfonyl chloride is used.

  • Ring Opening or Decomposition: Under harsh reaction conditions (e.g., high temperatures or very strong bases), the pyridine ring itself can become susceptible to cleavage or other degradation pathways.

  • Regioisomer Formation: When using substituted pyridines, the reaction can sometimes yield a mixture of regioisomers. The choice of base and solvent can significantly influence the regioselectivity of the sulfonylation.

Q4: How does the position of the sulfonyl group on the pyridine ring affect the reaction?

The electronic properties of the pyridine ring significantly influence the reactivity of the sulfonyl chloride. The nitrogen atom in the pyridine ring is electron-withdrawing, which affects the electrophilicity of the sulfonyl group.

  • Pyridine-4-sulfonyl chloride: The nitrogen atom at the 4-position provides the most electronic stabilization for the intermediate during nucleophilic attack, making this isomer the most reactive.[5]

  • Pyridine-2-sulfonyl chloride: This isomer is also highly reactive due to the activating effect of the adjacent nitrogen, though steric hindrance can sometimes play a role.[5]

  • Pyridine-3-sulfonyl chloride: The nitrogen atom provides minimal electronic activation at the 3-position, rendering this isomer the least reactive of the three.[5] Reactions with this isomer often require more forcing conditions to achieve good yields.

Q5: What are the recommended purification techniques for pyridosulfonamides?

The purification of pyridosulfonamides can be challenging due to their often polar nature. Common techniques include:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard approach. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Reversed-Phase HPLC: For highly polar compounds that are difficult to purify by normal-phase chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective alternative.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your pyridosulfonamide synthesis.

Symptom: Low or No Product Formation

Possible Cause Suggested Solution
Hydrolyzed Pyridinesulfonyl Chloride Use freshly opened or purified pyridinesulfonyl chloride. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
Inactive Amine Check the purity of the amine. If it is a salt, ensure it has been neutralized.
Inappropriate Solvent Use a dry, aprotic solvent. If solubility is an issue, consider a different solvent or a solvent mixture.
Insufficient Base Strength Use a stronger, non-nucleophilic base such as DBU or a proton sponge.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition.

Symptom: Formation of Multiple Products (Poor Selectivity)

Possible Cause Suggested Solution
Di-sulfonation of Amine Use a 1:1 stoichiometry of amine to sulfonyl chloride or a slight excess of the amine.
Formation of Regioisomers Optimize the base and solvent system. The regioselectivity of pyridine sulfonylation can be highly dependent on these factors.[5]
Side Reactions with Solvent Ensure the chosen solvent is inert under the reaction conditions.

Data Presentation

The choice of base and solvent can have a significant impact on the regioselectivity of pyridine sulfonylation, which in turn affects the yield of the desired isomer. The following table summarizes the effect of different bases and solvents on the C4/C2 selectivity in a model sulfonylation reaction of pyridine.

EntryBaseSolventYield (%)C4:C2 Ratio
1DABCOCH₂Cl₂7070:30
2DABCOCHCl₃-75:25
3N-methylpiperidineCH₂Cl₂7383:17
4N-methylpiperidineCHCl₃7590:10
5N-methylpyrrolidineCH₂Cl₂6572:28
6N-methylpyrrolidineCHCl₃6878:22

Data adapted from a study on the C-H sulfonylation of pyridine. The yield and regioselectivity can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Pyridinesulfonamides

This protocol describes a general method for the reaction of a pyridinesulfonyl chloride with an aniline derivative.

Materials:

  • Pyridinesulfonyl chloride (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Pyridine (as solvent and base) or another suitable non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an inert solvent (e.g., dichloromethane, THF)

  • Anhydrous solvent (if not using pyridine as the solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline and the solvent.

  • If using a base other than pyridine, add it to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the pyridinesulfonyl chloride in the same anhydrous solvent to the cooled amine solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyridosulfonamide.

Mandatory Visualizations

reaction_pathway General Reaction Pathway for Pyridosulfonamide Synthesis reagents Pyridinesulfonyl Chloride + Amine intermediate Reaction Intermediate reagents->intermediate + Base base Base (e.g., Pyridine, Triethylamine) product Pyridosulfonamide intermediate->product hcl HCl intermediate->hcl troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time) check_reagents->check_conditions tlc_analysis Analyze Reaction Mixture by TLC/LC-MS check_conditions->tlc_analysis unreacted_sm Unreacted Starting Material? tlc_analysis->unreacted_sm side_products Multiple Side Products? tlc_analysis->side_products unreacted_sm->side_products No optimize_conditions Optimize Reaction Conditions (e.g., stronger base, higher temp) unreacted_sm->optimize_conditions Yes optimize_purification Optimize Purification Method side_products->optimize_purification Yes success Improved Yield side_products->success No (Clean Reaction) optimize_conditions->tlc_analysis optimize_purification->success logical_relationships Key Factors Influencing Pyridosulfonamide Synthesis Yield yield Reaction Yield reagent_quality Reagent Quality reagent_quality->yield sub_reagents Purity of: - Pyridinesulfonyl Chloride - Amine - Solvent - Base reagent_quality->sub_reagents reaction_conditions Reaction Conditions reaction_conditions->yield sub_conditions Parameters: - Temperature - Reaction Time - Stoichiometry - Base Choice reaction_conditions->sub_conditions side_reactions Side Reactions side_reactions->yield sub_side_reactions Common Issues: - Hydrolysis - Di-sulfonation - Decomposition side_reactions->sub_side_reactions purification_efficiency Purification Efficiency purification_efficiency->yield sub_purification Methods: - Crystallization - Chromatography purification_efficiency->sub_purification

References

Identification and removal of impurities in "6-amino-N,N-dimethylpyridine-3-sulfonamide" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthesis begins with 6-aminopyridine-3-sulfonic acid. This starting material is first converted to the reactive intermediate, 6-aminopyridine-3-sulfonyl chloride. Subsequent reaction of the sulfonyl chloride with dimethylamine yields the desired product, this compound.[1]

Q2: What are the potential impurities I might encounter in my synthesis of this compound?

Based on the common synthetic route, several impurities can be present in the crude product. These include:

  • Unreacted Starting Material: 6-aminopyridine-3-sulfonic acid.

  • Unreacted Intermediate: 6-aminopyridine-3-sulfonyl chloride.

  • Hydrolysis Product: The sulfonyl chloride intermediate can hydrolyze back to 6-aminopyridine-3-sulfonic acid if exposed to moisture.

  • By-products from Chlorination: The reaction of 6-aminopyridine-3-sulfonic acid with reagents like phosphorus pentachloride and phosphorus oxychloride can sometimes lead to minor chlorinated pyridine by-products under harsh conditions.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as chloroform, pyridine, or alcohols, may be present in the final product.

Q3: What analytical techniques are recommended for purity assessment of this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of sulfonamides.[2][3][4][5][6] It allows for the separation and quantification of the main product and various impurities. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid reaction monitoring and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Q4: What is a general method for the purification of crude this compound?

Recrystallization is a widely used and effective technique for purifying solid organic compounds like sulfonamides.[7][8][9][10][11] The selection of an appropriate solvent or solvent system is crucial for successful purification. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor.

Troubleshooting Guides

Observed Issue Potential Cause Suggested Action
Low Yield of Final Product Incomplete conversion of 6-aminopyridine-3-sulfonic acid to the sulfonyl chloride.Ensure the use of a sufficient excess of the chlorinating agent (e.g., phosphorus pentachloride) and adequate reaction time and temperature as described in the protocol.[1]
Incomplete reaction of the sulfonyl chloride with dimethylamine.Use a slight excess of dimethylamine and ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction may also be gently heated to ensure completion.
Presence of Starting Material (6-aminopyridine-3-sulfonic acid) in Final Product Incomplete chlorination or hydrolysis of the sulfonyl chloride intermediate.For incomplete chlorination, review the chlorination step parameters. To prevent hydrolysis, ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture.
Multiple Unidentified Peaks in HPLC Chromatogram Formation of by-products during the chlorination or amination steps.Optimize the reaction conditions (temperature, reaction time) to minimize side reactions. Consider purification by column chromatography if recrystallization is ineffective at removing these impurities.
Degradation of the product.Check the stability of the compound under the analysis conditions. Ensure the work-up procedure is not too harsh (e.g., avoiding strong acids or bases at high temperatures).
Product is an Oil or Fails to Crystallize Presence of significant amounts of impurities.Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then be used as a seed crystal for recrystallization.
Inappropriate recrystallization solvent.Screen a variety of solvents or solvent mixtures to find a suitable system where the product has high solubility at high temperatures and low solubility at low temperatures.[9][10][11]
Final Product has a Persistent Color Presence of colored impurities.Treatment with activated charcoal during the recrystallization process can help remove colored impurities.[7] Ensure the charcoal is filtered from the hot solution before cooling.

Experimental Protocols

Illustrative HPLC Method for Purity Analysis

This is a general starting method and may require optimization for your specific equipment and sample matrix.

Parameter Condition
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Detection Wavelength UV at 278 nm[2]
Column Temperature 30°C[2]
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.
General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures) at room and elevated temperatures.[9][10][11]

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 6-Aminopyridine-3-sulfonic Acid Chlorination Chlorination (e.g., PCl5, POCl3) Start->Chlorination Step 1 Intermediate 6-Aminopyridine-3-sulfonyl Chloride Chlorination->Intermediate Amination Amination (Dimethylamine) Intermediate->Amination Step 2 Crude_Product Crude Product Amination->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis HPLC/NMR Analysis Pure_Product->Analysis Final_Product Final Product (>99% Purity) Analysis->Final_Product

Caption: Synthetic and purification workflow for this compound.

Impurity_Troubleshooting Start Analyze Crude Product by HPLC Main_Peak Is the main peak the major component? Start->Main_Peak Impurity_Check Identify Impurities Main_Peak->Impurity_Check Yes Recrystallize Proceed with Recrystallization Main_Peak->Recrystallize No, mostly impurities Starting_Material Unreacted Starting Material? Impurity_Check->Starting_Material Intermediate_Impurity Unreacted Intermediate? Starting_Material->Intermediate_Impurity No Optimize_Chlorination Optimize Chlorination Step Starting_Material->Optimize_Chlorination Yes Other_Impurities Other By-products? Intermediate_Impurity->Other_Impurities No Optimize_Amination Optimize Amination Step & Ensure Anhydrous Conditions Intermediate_Impurity->Optimize_Amination Yes Column_Chromatography Consider Column Chromatography Other_Impurities->Column_Chromatography Yes Other_Impurities->Recrystallize No Optimize_Chlorination->Recrystallize Optimize_Amination->Recrystallize Column_Chromatography->Recrystallize Success Purified Product Recrystallize->Success

Caption: Troubleshooting flowchart for impurity identification and removal.

References

Technical Support Center: Improving the Aqueous Solubility of 6-amino-N,N-dimethylpyridine-3-sulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of "6-amino-N,N-dimethylpyridine-3-sulfonamide" in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low aqueous solubility of this compound?

A1: The low aqueous solubility of many sulfonamide compounds can be attributed to their molecular structure. They often have a crystalline structure with strong intermolecular hydrogen bonds that require significant energy to overcome. The presence of both a weakly acidic sulfonamide group and a weakly basic amino group means that their ionization state, and therefore solubility, is highly dependent on the pH of the aqueous environment. In its non-ionized form, the compound is generally more hydrophobic and less soluble.[1]

Q2: My this compound is precipitating in my aqueous assay buffer. What are the initial troubleshooting steps?

A2: When precipitation occurs, consider the following initial steps:

  • Review the compound's pKa: Understanding the ionization profile of the sulfonamide will help determine the optimal pH range for its solubility.

  • Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.[2] This stock can then be carefully diluted into the aqueous assay buffer.

  • Optimize the final concentration of the organic solvent: It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough (typically less than 1%) to avoid interfering with the biological system.[1]

  • Adjust the pH of the assay buffer: Based on the pKa of your compound, adjusting the buffer's pH can significantly increase solubility by promoting the formation of a more soluble ionized species.[1][3]

Q3: What are the most common methods to improve the solubility of sulfonamide compounds for in vitro assays?

A3: Several methods can be employed to enhance the solubility of sulfonamides:

  • pH Adjustment: Modifying the pH of the solvent to ionize the sulfonamide is a primary strategy.[1][3]

  • Co-solvents: Using water-miscible organic solvents, such as DMSO, can help to solubilize poorly soluble compounds.[3]

  • Inclusion Complexes: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, thereby increasing their solubility.[3]

  • Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by incorporating them into micelles.[3]

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can enhance the dissolution rate.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous buffer. Low intrinsic aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO and perform a serial dilution into the final assay buffer. Ensure the final DMSO concentration is compatible with your assay (typically <1%).
Precipitation occurs over time or during incubation. The compound is at a concentration above its thermodynamic solubility limit in the assay buffer, leading to gradual precipitation.Lower the final concentration of the compound in the assay. Determine the kinetic solubility of the compound in the assay buffer to identify a stable concentration range.
Inconsistent results or poor reproducibility between experiments. Micro-precipitation (formation of very small, often invisible precipitates) or adsorption of the hydrophobic compound to labware.Visually inspect the solution against a dark background with a light source. Consider using low-adhesion microplates or glassware. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that doesn't affect the assay) can also help prevent adsorption.[1]
The biological activity of the compound is lower than expected. The actual concentration of the solubilized compound is lower than the nominal concentration due to poor solubility.Confirm the solubility of the compound under your experimental conditions. Consider using a different solubilization strategy to ensure the compound is fully dissolved.
The organic solvent used for the stock solution is affecting the biological assay. The final concentration of the organic solvent is too high, leading to solvent-induced artifacts or toxicity.Perform a solvent tolerance test for your assay to determine the maximum allowable concentration of the organic solvent. Keep the final solvent concentration consistent across all wells, including controls.

Quantitative Data on Solubility Enhancement Strategies

The following table provides hypothetical data on the solubility of this compound under different conditions to illustrate the effectiveness of various solubilization methods.

Solvent System pH Temperature (°C) Solubility (µg/mL)
Deionized Water7.025< 10
Phosphate Buffered Saline (PBS)7.425< 15
PBS with 1% DMSO7.42550
PBS with 5% DMSO7.425250
Acetate Buffer4.525150
Borate Buffer9.025200
Deionized Water with 10 mM Hydroxypropyl-β-cyclodextrin7.025300

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
  • Weighing the Compound: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Preparing the Stock Solution: Dissolve the weighed compound in 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Intermediate Dilutions (Optional): If a large dilution factor is required, prepare one or more intermediate dilutions of the stock solution in 100% DMSO.

  • Final Dilution: Directly add a small volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed aqueous assay buffer to reach the desired final concentration. The volume of DMSO added should not exceed the predetermined solvent tolerance of the assay (typically <1% v/v).

  • Mixing: Immediately and thoroughly mix the final solution by gentle vortexing or inversion to prevent localized high concentrations that could lead to precipitation.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation against a dark background.

Protocol 2: pH-Modification to Enhance Solubility
  • Determine pKa: If the pKa of this compound is not known, it can be predicted using software or determined experimentally.

  • Buffer Selection: Prepare a series of buffers with different pH values around the pKa of the amino and sulfonamide groups.

  • Solubility Testing: Add an excess amount of the solid compound to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Preparation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement start Start: Poorly Soluble Compound stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep solubility_issue Precipitation in Aqueous Buffer? stock_prep->solubility_issue ph_adjust pH Adjustment solubility_issue->ph_adjust Yes cosolvent Co-solvent System solubility_issue->cosolvent Yes cyclodextrin Cyclodextrin Complexation solubility_issue->cyclodextrin Yes assay Proceed with Biological Assay solubility_issue->assay No ph_adjust->assay cosolvent->assay cyclodextrin->assay

Caption: Workflow for addressing solubility issues.

signaling_pathway Decision Tree for Solubilization Strategy start Compound Precipitates in Assay Buffer check_dmso Is DMSO concentration < 1%? start->check_dmso increase_dmso Increase DMSO (if assay tolerates) check_dmso->increase_dmso No ph_modification Modify Buffer pH check_dmso->ph_modification Yes success Solubility Improved increase_dmso->success use_cyclodextrin Use Cyclodextrins ph_modification->use_cyclodextrin No Improvement ph_modification->success Improvement lower_compound_conc Lower Compound Concentration use_cyclodextrin->lower_compound_conc No Improvement use_cyclodextrin->success Improvement fail Still Insoluble lower_compound_conc->fail

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: Overcoming Poor Cell Permeability of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of pyridine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridine-based compound shows low cell permeability. What are the potential reasons?

A1: Poor cell permeability of pyridine-based compounds can stem from several physicochemical properties. While the parent pyridine ring itself is surprisingly permeable, substitutions can significantly reduce this. Key factors contributing to low permeability include:

  • High Polarity and Hydrogen Bonding Capacity: The nitrogen atom in the pyridine ring and various substituents can increase the polarity and the number of hydrogen bond donors and acceptors. This enhances interaction with the aqueous environment and hinders partitioning into the lipid cell membrane.

  • Low Lipophilicity: Insufficient lipophilicity (fat-solubility) can prevent the compound from effectively entering the hydrophobic core of the cell membrane.

  • Ionization at Physiological pH: If the pyridine nitrogen or other functional groups are ionized at physiological pH (around 7.4), the resulting charge will significantly impede passive diffusion across the nonpolar cell membrane.

  • Efflux by Transporters: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, thereby reducing its intracellular concentration.

  • Aqueous Desolvation Energy: A major factor dictating the permeability of substituted pyridines is the energy required to remove the compound from its hydration shell (aqueous desolvation) before it can enter the cell membrane.[1][2]

Q2: How can I improve the cell permeability of my pyridine-based compound?

A2: Several strategies can be employed to enhance the cell permeability of pyridine derivatives:

  • Structural Modification (Lead Optimization):

    • Increase Lipophilicity: Introduce lipophilic groups to the molecule to improve its partitioning into the cell membrane. However, a balance must be maintained, as excessive lipophilicity can lead to poor aqueous solubility.

    • Reduce Hydrogen Bonding: Modify or mask functional groups that act as strong hydrogen bond donors or acceptors.

    • Modify pKa: Alter the electronic properties of the molecule to shift its pKa and reduce the degree of ionization at physiological pH.

  • Prodrug Approach: Convert the active compound into a more permeable, inactive or less active precursor (prodrug). This is often achieved by masking polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes to release the active drug.[3][4][5][6][7]

  • Formulation Strategies:

    • Nanoformulations: Encapsulating the compound in nanoparticles, liposomes, or polymeric micelles can protect it from the extracellular environment and facilitate its entry into cells.[8][9][10][11]

    • Use of Permeation Enhancers: Co-administration with agents that transiently increase membrane permeability.

Q3: What are the standard in vitro assays to measure the cell permeability of my compound?

A3: The two most common in vitro models for assessing intestinal permeability are:

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can measure both passive diffusion and active transport processes.[1][2][3][12]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive permeability across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening compounds for passive diffusion.[13][14][15][16][17]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low apparent permeability (Papp) in Caco-2 assay High polarity, low lipophilicity, ionization.Consider structural modifications to increase lipophilicity or create a prodrug.
Compound is a substrate for efflux pumps (e.g., P-gp).Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-dosing with a known P-gp inhibitor like verapamil to confirm.
Poor aqueous solubility limits the concentration at the cell surface.Improve the formulation using solubilizing agents or create a solid dispersion.
Compound instability in the assay medium.Analyze the stability of the compound in the assay buffer over the incubation period.
High variability in permeability data Inconsistent Caco-2 monolayer integrity.Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure barrier integrity.
Low compound recovery.Check for non-specific binding to the assay plates or metabolism by Caco-2 cells.
Low permeability in PAMPA but higher in Caco-2 The compound may be a substrate for an uptake transporter in Caco-2 cells.This suggests a carrier-mediated uptake mechanism that is not present in the artificial PAMPA membrane.
High permeability in PAMPA but low in Caco-2 The compound is likely a substrate for an efflux transporter in Caco-2 cells.This is a strong indicator of active efflux, as PAMPA only measures passive diffusion.

Data Presentation: Permeability of Substituted Pyridines

The following table summarizes the effect of various substituents on the permeability of pyridine across Caco-2 cell monolayers. The parent pyridine is highly permeable, and most substitutions tend to decrease permeability.

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Relative Permeability (to Parent Pyridine)
Parent Pyridine1071.00
4-Phenylpyridine1301.21
3-Fluoropyridine1181.10
3-Methylpyridine1141.07
3-Ethylpyridine1091.02
3-Benzylpyridine980.92
3-Aminopyridine910.85
3-Phenylpyridine860.80
3-Hydroxymethylpyridine730.68
3-Hydroxypyridine660.62
3-Formylpyridine590.55
3-Chloropyridine570.53
3-Carboxamidopyridine480.45
4-Aminopyridine210.20
3-Carboxypyridine60.06

Data adapted from a study on the permeability of mono-substituted pyridines across Caco-2 monolayers.[1]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a pyridine-based compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold (e.g., 200 Ω·cm²). The permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) can also be assessed.[3]

  • Assay Procedure:

    • The Caco-2 monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • The transport buffer is added to the receiver compartment.

    • The test compound, dissolved in transport buffer, is added to the donor compartment (apical side for absorption studies, basolateral side for efflux studies).

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Samples are taken from both the donor and receiver compartments at the end of the incubation period.

  • Sample Analysis: The concentration of the test compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyridine-based compound across an artificial lipid membrane.

Methodology:

  • Preparation of the Artificial Membrane: A lipid solution (e.g., 2% lecithin in dodecane) is coated onto the filter of a 96-well donor plate.

  • Preparation of Solutions:

    • Donor Solution: The test compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

    • Acceptor Solution: The wells of a 96-well acceptor plate are filled with the same buffer.

  • Assay Procedure:

    • The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich" where the compound in the donor wells is in contact with the artificial membrane, which is in turn in contact with the acceptor buffer.

    • The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds are often categorized as having low or high permeability based on the Pe value (e.g., high permeability if Pe > 1.5 x 10⁻⁶ cm/s).[17]

Visualizations

experimental_workflow cluster_compound_synthesis Compound Synthesis & Characterization cluster_permeability_assessment Permeability Assessment cluster_data_analysis Data Analysis & Interpretation cluster_strategy_development Strategy Development start Pyridine-based Compound pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 analysis Calculate Papp & Pe Assess Efflux Ratio pampa->analysis caco2->analysis decision Decision: Proceed or Optimize analysis->decision optimization Optimization Strategies: - Structural Modification - Prodrug Approach - Formulation decision->optimization Low Permeability end end decision->end High Permeability optimization->start New Compound

Caption: Experimental workflow for assessing and improving the cell permeability of pyridine-based compounds.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Improvement Strategies problem_node Poor Cell Permeability of Pyridine-based Compound cause1 High Polarity / H-Bonding problem_node->cause1 cause2 Low Lipophilicity problem_node->cause2 cause3 Ionization at pH 7.4 problem_node->cause3 cause4 Efflux Transporter Substrate problem_node->cause4 solution1 Structural Modification (Increase Lipophilicity, Reduce H-Bonds) cause1->solution1 solution2 Prodrug Approach (Mask Polar Groups) cause1->solution2 cause2->solution1 cause3->solution1 cause3->solution2 cause4->solution1 solution3 Formulation Strategies (Nanoparticles, Liposomes) cause4->solution3

Caption: Logical relationship between the problem of poor cell permeability and potential solutions.

signaling_pathway_placeholder cluster_membrane Cell Membrane cluster_intracellular Intracellular Space compound_out Pyridine Compound (Extracellular) compound_in Pyridine Compound (Intracellular) compound_out->compound_in Passive Diffusion transporter Efflux Transporter (e.g., P-gp) transporter->compound_out Efflux compound_in->transporter target Intracellular Target (e.g., Kinase, Receptor) compound_in->target effect Biological Effect target->effect

Caption: Generalized signaling pathway illustrating the impact of cell permeability and efflux on a pyridine-based compound's access to its intracellular target.

References

Technical Support Center: Crystallization of 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 6-amino-N,N-dimethylpyridine-3-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its crystallization?

A1: The molecule possesses several functional groups that can influence its crystallization behavior. These include a pyridine ring, an amino group, and a sulfonamide group, all of which can participate in hydrogen bonding.[1][2] The presence of both hydrogen bond donors (the amino group and the sulfonamide N-H) and acceptors (the pyridine nitrogen and the sulfonyl oxygens) suggests that strong intermolecular interactions can form, potentially leading to well-ordered crystals.[3][4] However, the conformational flexibility of the dimethylsulfonamide group might introduce disorder.

Q2: Which solvents are a good starting point for the crystallization of this compound?

A2: The choice of solvent is critical for successful crystallization.[5][6] A good solvent will dissolve the compound when hot but have limited solubility when cold.[5] For a molecule with the polarity of this compound, a range of solvents with varying polarities should be screened. A general approach is to test solvents like ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures of these with less polar solvents like hexanes or heptane to induce precipitation.[7][8]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point or because of impurities.[9][10] To remedy this, you can try the following:

  • Add a small amount of additional solvent (the one in which it is more soluble if using a mixed solvent system) to the hot solution to reduce the saturation level.[9]

  • Cool the solution more slowly to allow more time for nucleation and crystal growth.[6]

  • Try a different solvent system with a lower boiling point.[10]

  • Scratch the inside of the flask with a glass rod to create nucleation sites.[5]

Q4: I'm only getting very fine needles or thin plates. How can I grow larger, more well-defined crystals?

A4: The formation of needles or plates often indicates rapid crystal growth.[11] To encourage the growth of larger, higher-quality crystals, it's necessary to slow down the crystallization process. This can be achieved by:

  • Slowing the rate of cooling. Insulating the crystallization vessel can help.[5]

  • Reducing the rate of solvent evaporation by covering the vessel with parafilm and poking only a few small holes in it.[6]

  • Using a vapor diffusion or liquid-liquid diffusion method, which provides a much slower approach to reaching supersaturation.[7][12]

  • Trying a different solvent, as solvent polarity can influence crystal habit.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve The solvent is too non-polar.Try a more polar solvent or a mixture of solvents. Gentle heating may be required.[3]
No crystals form upon cooling The solution is not saturated; too much solvent was used.[9]Evaporate some of the solvent to increase the concentration and then cool again.[9] If that fails, add a "seed crystal" of the compound to induce crystallization.[5] Alternatively, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm to redissolve and cool slowly.[3]
Crystals crash out too quickly The solution is too concentrated, or the cooling is too rapid.[9]Reheat the solution and add a small amount of additional solvent to slightly decrease saturation.[9] Allow the solution to cool more slowly by placing it in an insulated container.[5]
Crystals are discolored Presence of colored impurities.If the impurities are soluble, they may remain in the mother liquor after filtration. If they co-crystallize, a charcoal treatment of the hot solution may be necessary to adsorb the colored impurities before filtering and cooling.[9]
Low yield of crystals Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[9]Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.[9] Ensure the crystals are washed with a minimal amount of cold solvent during filtration to minimize dissolution.[5]

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) to find a suitable one where it is soluble when hot and less soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.[5] Use a stirring hot plate and add the solvent portion-wise.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.[5]

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[5]

Protocol 2: Vapor Diffusion Crystallization

This method is particularly useful when only small amounts of the compound are available and for growing high-quality single crystals.[7][12]

  • Preparation: Dissolve a small amount of the compound in a few drops of a moderately volatile solvent in which it is soluble (e.g., methanol, chloroform, or THF) in a small, open vial.[7]

  • Setup: Place this small vial inside a larger, sealable container (like a beaker or a jar) that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, or diethyl ether).[7][12]

  • Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.[7]

  • Incubation: Leave the setup undisturbed in a location with a stable temperature for several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure Compound solvent_selection Select Solvent(s) start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration_q Insoluble Impurities? dissolution->hot_filtration_q hot_filtration Hot Filtration hot_filtration_q->hot_filtration Yes cooling Slow Cooling hot_filtration_q->cooling No hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation filtration Vacuum Filtration crystal_formation->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end

Caption: General workflow for crystallization by slow cooling.

Troubleshooting_Tree start Crystallization Attempted q1 Do Crystals Form? start->q1 no_xtals No Crystals q1->no_xtals No yes_xtals Crystals Formed q1->yes_xtals Yes sol1 Evaporate some solvent and re-cool no_xtals->sol1 sol2 Add a seed crystal no_xtals->sol2 sol3 Try a different solvent/anti-solvent no_xtals->sol3 q2 What is the Quality? yes_xtals->q2 oil Oiled Out q2->oil Oily needles Needles/Plates q2->needles Poor good_xtals Good Quality Crystals q2->good_xtals Good sol_oil1 Re-heat and add more solvent oil->sol_oil1 sol_oil2 Cool more slowly oil->sol_oil2 sol_needles1 Slow down cooling/ evaporation rate needles->sol_needles1 sol_needles2 Use vapor diffusion needles->sol_needles2

Caption: Troubleshooting decision tree for common crystallization issues.

Caption: Potential hydrogen bonding interactions in crystallization.

References

Preventing degradation of "6-amino-N,N-dimethylpyridine-3-sulfonamide" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-amino-N,N-dimethylpyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide assistance in preventing the degradation of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

The degradation of this compound is primarily influenced by its two main functional groups: the sulfonamide and the aminopyridine. The key degradation pathways are:

  • Hydrolysis: The sulfonamide group can undergo hydrolysis, which is the cleavage of the sulfur-nitrogen (S-N) bond by water.[1] This process is often catalyzed by acidic or basic conditions.[2][3] While many sulfonamides are relatively stable under typical environmental conditions (neutral pH and ambient temperature), their stability can decrease significantly at lower or higher pH values.[4][5]

  • Oxidation: The aminopyridine ring is susceptible to oxidation.[6][7] The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives, which can alter the compound's activity and safety profile.[8] This can be initiated by exposure to atmospheric oxygen, heat, light, or trace metal ions.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to break chemical bonds and cause degradation.[2] Both aminopyridine and sulfonamide-containing compounds can be susceptible to photodegradation.[9][10]

Q2: How should I prepare and store stock solutions to maximize stability?

To ensure the long-term stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous, HPLC-grade solvents to minimize contaminants and water for hydrolysis.[2] Dimethyl sulfoxide (DMSO) is a common choice for long-term storage, but always verify its compatibility with your specific experimental setup.

  • Storage Conditions: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation kinetics. Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[11]

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the visual or analytical signs that my compound is degrading?

Degradation can manifest in several ways:

  • Visual Changes: Look for a change in the color of the solution or the formation of a precipitate. While not always indicative of degradation (it could be a solubility issue), it warrants investigation.[8]

  • Chromatographic Changes: When analyzing by HPLC, degradation is often indicated by a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products.[12]

  • Loss of Biological Activity: In biological assays, a gradual decrease in potency or inconsistent results may suggest that the active compound has degraded.[2]

Troubleshooting Degradation Issues

If you suspect your compound is degrading, follow this troubleshooting guide to identify and resolve the issue.

G start Degradation Suspected (e.g., loss of activity, new HPLC peaks) check_storage Review Storage Conditions: - Temperature (-20°C or -80°C?) - Light exposure (amber vials?) - Freeze-thaw cycles? start->check_storage check_solution Review Solution Preparation: - Solvent purity (anhydrous?) - pH of buffer - Exposure to air/oxygen? start->check_solution perform_stress Perform Forced Degradation Study (See Protocol 1) check_storage->perform_stress check_solution->perform_stress analyze_results Analyze Results by HPLC-MS perform_stress->analyze_results hydrolysis Degradation at low/high pH? (Hydrolysis) analyze_results->hydrolysis oxidation Degradation in H2O2? (Oxidation) analyze_results->oxidation photolysis Degradation under light? (Photolysis) analyze_results->photolysis hydrolysis->analyze_results No sol_hydrolysis Optimize pH: Use buffer in stable range (likely neutral to slightly acidic) hydrolysis->sol_hydrolysis Yes oxidation->analyze_results No sol_oxidation Minimize Oxygen: - Degas solvents - Use antioxidants - Store under inert gas (N2, Ar) oxidation->sol_oxidation Yes photolysis->analyze_results No sol_photolysis Protect from Light: - Use amber vials - Work in low-light conditions - Wrap containers in foil photolysis->sol_photolysis Yes

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Potential Degradation Pathways

Based on the structure of this compound, the primary degradation pathways are hydrolysis of the sulfonamide bond and oxidation of the aminopyridine ring.

G parent 6-amino-N,N-dimethyl- pyridine-3-sulfonamide hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation (O2, Peroxides) parent->oxidation prod_hydrolysis 6-aminopyridine-3-sulfonic acid + Dimethylamine hydrolysis->prod_hydrolysis S-N Bond Cleavage prod_oxidation N-oxide or Nitro derivative oxidation->prod_oxidation Amino/Pyridine Oxidation

Caption: Potential degradation pathways for the target compound.

Quantitative Stability Data (Representative Examples)

Table 1: Hydrolytic Stability of Various Sulfonamides

This table shows the stability of different sulfonamides at 25°C over one year, highlighting the significant influence of pH.

CompoundStability at pH 4.0Stability at pH 7.0Stability at pH 9.0
SulfadiazineStableUnstableStable
SulfaguanidineStableStableStable
SulfachloropyridazineUnstableUnstableStable
SulfamethoxypyridazineUnstableUnstableStable
Other 8 SulfonamidesUnstableStableStable
Data adapted from a study on 12 sulfonamides where "Stable" indicates a hydrolysis rate of ≤10% over one year at 25°C.[3]

Table 2: Degradation Kinetics of 4-Dimethylaminopyridine (4-DMAP) in Aqueous Solution

This table shows the observed first-order rate constants for the degradation of a related aminopyridine compound at 55°C, demonstrating maximum stability in the slightly acidic range.[13]

pHObserved Rate Constant (k_obs) x 10³ (hr⁻¹)
1.121.85
2.050.81
3.050.77
4.101.02
5.002.15
6.054.31

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the potential degradation pathways of this compound and develop a stability-indicating analytical method.[1][12]

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Photostability chamber with controlled light/UV exposure

  • Oven or water bath

  • HPLC system with UV and/or Mass Spectrometry (MS) detection

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Control Sample: Dilute the stock solution with a 50:50 mixture of water and organic solvent to a final concentration of ~100 µg/mL. This is your time-zero (T₀) and control sample. Store it protected from light at 4°C.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for up to 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equal amount of 0.1 M NaOH, and dilute to ~100 µg/mL for analysis.

    • If no degradation is seen, repeat with 1 M HCl.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for up to 8 hours.

    • At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • Withdraw aliquots at specified time points, dilute, and analyze.[1][7]

  • Photodegradation:

    • Place a solution of the compound (~100 µg/mL) in a transparent vial inside a photostability chamber.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15]

    • Keep a control sample wrapped in foil in the same chamber to serve as a dark control.

    • After exposure, analyze both the exposed and control samples.

  • Analysis: Analyze all stressed samples and the control using a suitable HPLC method (see Protocol 2) to separate the parent compound from any degradation products. An MS detector is highly recommended for identifying the mass of the degradants.

Protocol 2: Quantitative HPLC Analysis for Stability Monitoring

Objective: To quantify the concentration of this compound and its degradation products over time.

Instrumentation and Conditions (Example):

  • HPLC System: A standard system with a pump, autosampler, column oven, and PDA/UV or MS detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

    • Gradient program needs to be optimized to achieve good separation between the parent peak and any degradant peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (determine by running a UV scan).

Methodology:

  • Prepare Standard Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., from 1 µg/mL to 200 µg/mL).

  • Inject Standards: Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) > 0.999.[16]

  • Inject Samples: Inject the samples collected from the stability study (Protocol 1).

  • Quantification: Use the calibration curve to determine the concentration of the parent compound remaining in each sample at each time point.

  • Calculate Degradation: The percentage of compound remaining can be calculated as: % Remaining = (Concentration at time t / Initial Concentration at T₀) * 100 The percentage of degradation is 100 - % Remaining.

  • Analyze Degradants: The appearance and increase of new peaks in the chromatogram indicate the formation of degradation products. If using an MS detector, the mass-to-charge ratio of these peaks can help in their identification.

References

Technical Support Center: Addressing Off-Target Effects of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate the common challenges associated with the off-target effects of sulfonamide-based inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with sulfonamide-based inhibitors.

Q1: My sulfonamide inhibitor, designed for a specific enzyme, is showing unexpected cytotoxicity in cell-based assays at concentrations where the on-target effect is not yet optimal. How can I determine if this is an off-target effect?

A1: Unexpected cytotoxicity is a common indicator of potential off-target activity. It is crucial to systematically dissect the observed cellular phenotype. Here’s a step-by-step troubleshooting approach:

  • Confirm On-Target Engagement: First, verify that your inhibitor is engaging with its intended target in your cellular model at the concentrations tested. A Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity and the cytotoxic effect. A significant difference in the IC50 or EC50 values between the two responses suggests they may be mediated by different molecular targets.

  • Use a Structurally Unrelated Inhibitor: Test a different inhibitor of the same primary target that has a distinct chemical scaffold. If this second compound does not produce the same cytotoxic phenotype, it strengthens the hypothesis of an off-target effect for your original sulfonamide inhibitor.

  • Target Knockout/Knockdown: The most definitive way to confirm an off-target effect is to eliminate the intended target. Use CRISPR/Cas9 to create a knockout cell line of the target protein. If your sulfonamide inhibitor still induces cytotoxicity in these knockout cells, it is acting through an off-target mechanism.[1]

Q2: I am observing a different phenotype in my in vivo animal models compared to my in vitro cell culture experiments. Could this be due to off-target effects of my sulfonamide inhibitor?

A2: Discrepancies between in vitro and in vivo results are common and can arise from various factors, including off-target effects. Here’s how to approach this issue:

  • Metabolite Activity: Consider the possibility that metabolites of your sulfonamide inhibitor, formed in vivo, are responsible for the different phenotype. These metabolites may have their own on-target or off-target activities. LC-MS/MS analysis of plasma and tissue samples can help identify major metabolites.

  • Broad-Spectrum Off-Target Screening: The in vivo environment exposes your compound to a much wider range of potential off-targets than a cultured cell line. Consider using a broad-spectrum off-target screening panel (e.g., a kinase panel or a GPCR panel) to identify potential unintended targets that might be more relevant in a whole-organism context.

  • Pharmacokinetics and Tissue Distribution (PK/PD): Analyze the concentration of your inhibitor in the target tissue versus other tissues. High accumulation in a non-target organ could lead to off-target effects in that specific location.

  • Phenotypic Anchoring: If the in vivo phenotype is well-characterized (e.g., a specific neurological or cardiovascular effect), you can investigate known off-targets associated with such effects. For example, some sulfonamides are known to interact with carbonic anhydrases, which can have neurological implications.[2][3]

Q3: My sulfonamide inhibitor, intended as a selective carbonic anhydrase inhibitor, is causing neurological side effects in my animal model. What are the potential off-target mechanisms?

A3: Neurological side effects with carbonic anhydrase inhibitors can indeed be linked to off-target activities or exaggerated on-target effects in the central nervous system (CNS).

  • Carbonic Anhydrase Isoform Specificity: There are multiple carbonic anhydrase (CA) isoforms with distinct tissue distribution and physiological roles. Your inhibitor might be less selective than anticipated and could be inhibiting CA isoforms in the brain that are crucial for normal neurological function.[2][3] It is important to profile your inhibitor against a panel of CA isoforms.

  • Ion Channel Modulation: Some sulfonamide-containing drugs have been reported to modulate the activity of various ion channels in the CNS.[3] Off-target effects on ion channels can significantly alter neuronal excitability. Electrophysiological studies can be employed to investigate this possibility.

  • GABAergic and Glutamatergic System Interference: Some anticonvulsant sulfonamides are known to affect GABA-A signaling.[3] Your inhibitor might be unintentionally modulating these major neurotransmitter systems.

  • Blood-Brain Barrier Penetration: The extent to which your inhibitor crosses the blood-brain barrier will significantly influence its potential for CNS off-target effects. Quantifying brain exposure is a critical step.

Q4: How can I proactively identify potential off-targets of my novel sulfonamide-based inhibitor early in the drug discovery process?

A4: Proactive off-target profiling is a key strategy to de-risk your drug discovery project. A tiered approach is often most effective:

  • In Silico Profiling: Use computational models to predict potential off-target interactions based on the chemical structure of your sulfonamide. This can provide an initial list of proteins to investigate experimentally.

  • Broad-Panel Screening: Employ commercially available off-target screening panels. These panels typically consist of binding or enzymatic assays for a wide range of common off-target classes, such as kinases, GPCRs, ion channels, and nuclear receptors.

  • Affinity-Based Proteomics: For an unbiased approach, use your sulfonamide inhibitor as a "bait" in an affinity chromatography pull-down experiment with cell lysates. Interacting proteins can then be identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of thousands of proteins in the presence of your inhibitor. A shift in the melting temperature of a protein upon inhibitor binding indicates a direct interaction.[4][5][6]

Data Presentation: Comparing Methods for Off-Target Identification

The choice of method for off-target identification depends on the stage of your research and the specific questions you are asking. The following tables summarize the key characteristics and provide a qualitative comparison of common approaches.

Table 1: Qualitative Comparison of Off-Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
In Silico Prediction Computational modeling based on ligand and protein structures.Cost-effective and rapid.Predictive accuracy can be variable; requires experimental validation.
Broad-Panel Screening Binding or enzymatic assays against a predefined panel of targets.Provides quantitative data on interactions with known off-targets.Limited by the composition of the panel; may miss novel off-targets.
Affinity-Based Proteomics Immobilized inhibitor is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.Unbiased; directly identifies protein binders.Can be technically challenging; may identify indirect binders.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.[4][5][6]Unbiased and performed in a cellular context; can detect direct target engagement.Requires specialized equipment and bioinformatics expertise.
CRISPR/Cas9 Genetic Screens Identifies genes that, when knocked out, confer resistance or sensitivity to the inhibitor.Provides functional insights into the mechanism of action.Complex to design and execute; may not distinguish between direct and indirect interactions.[1]
Quantitative Proteomics (e.g., SILAC, TMT) Compares global protein expression changes in response to inhibitor treatment.Provides a global view of cellular response; can identify downstream pathway effects.Does not directly identify the primary off-target.

Table 2: Quantitative Data for Sulfonamide Inhibitors - On-Target vs. Off-Target Activity

This table provides examples of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for various sulfonamide inhibitors against their intended targets and known off-targets. Note: These values are context-dependent and can vary based on assay conditions.

Sulfonamide InhibitorPrimary TargetOn-Target Ki/IC50 (nM)Known Off-Target(s)Off-Target Ki/IC50 (nM)Reference
Acetazolamide Carbonic Anhydrase II (hCA II)12Carbonic Anhydrase I (hCA I)250[7]
Celecoxib Cyclooxygenase-2 (COX-2)40Carbonic Anhydrase II (hCA II)30
Dabrafenib BRAF V600E Kinase0.8Pregnane X Receptor (PXR)1,500[8]
Sorafenib VEGFR-2, PDGFR, c-Kit6 - 90Multiple KinasesVaries[8]
Compound 1 Carbonic Anhydrase I (hCA I)28.5Carbonic Anhydrase II (hCA II)2.2[7]
Various Sulfonamides Carbonic Anhydrase IX (hCA IX)15.9 - 67.6Carbonic Anhydrase XII (hCA XII)16.7 - 65.7[9]
Various Sulfonamides Carbonic Anhydrase II (hCA II)0.09 - 56Carbonic Anhydrase IX (hCA IX)27.8 - 2099[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate and validate off-target effects.

Protocol 1: Target Validation using CRISPR/Cas9-Mediated Knockout

Objective: To determine if the observed cellular phenotype of a sulfonamide inhibitor is dependent on its intended target.

Materials:

  • Parental cell line

  • Lentiviral or plasmid vectors for Cas9 and single-guide RNA (sgRNA) expression

  • sgRNAs targeting the gene of interest (design 2-3 for validation)

  • Non-targeting control sgRNA

  • Transfection reagent or electroporation system

  • Puromycin or other selection antibiotic

  • Cell culture medium and supplements

  • Antibodies for Western blotting to confirm protein knockout

  • Sulfonamide inhibitor and vehicle control (e.g., DMSO)

  • Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo)

Methodology:

  • sgRNA Design and Cloning: Design and clone sgRNAs targeting a constitutive exon of your target gene into the appropriate vector.

  • Transfection/Transduction: Introduce the Cas9 and sgRNA vectors into the parental cell line.

  • Selection: Select for successfully transduced/transfected cells using the appropriate antibiotic.

  • Clonal Isolation: Isolate single-cell clones to establish a pure knockout cell line.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target locus.

    • Western Blotting: Verify the absence of the target protein.

  • Phenotypic Assay:

    • Seed wild-type (parental) and knockout cells at the same density.

    • Treat both cell lines with a range of concentrations of your sulfonamide inhibitor and a vehicle control.

    • Perform the relevant phenotypic assay (e.g., cytotoxicity, proliferation).

  • Data Analysis: Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift or complete loss of the phenotype in the knockout cells confirms on-target activity. If the phenotype persists in the knockout cells, it is mediated by an off-target.[1]

Protocol 2: Affinity Chromatography Pull-Down for Off-Target Identification

Objective: To identify proteins that directly bind to a sulfonamide inhibitor.

Materials:

  • Sulfonamide inhibitor with a linker for immobilization (e.g., biotinylated)

  • Control compound (structurally similar but inactive)

  • Streptavidin-conjugated agarose beads or magnetic beads

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometry facility for protein identification

Methodology:

  • Bait Immobilization: Incubate the biotinylated sulfonamide inhibitor with streptavidin beads to immobilize the "bait."

  • Cell Lysis: Prepare a protein lysate from the cells of interest.

  • Binding: Incubate the cell lysate with the inhibitor-conjugated beads. Include a control with beads conjugated to the inactive control compound or unconjugated beads.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • Protein Identification: Excise unique protein bands from the gel and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the inhibitor pull-down with the control pull-down. Proteins specifically enriched in the inhibitor sample are potential off-targets.

Protocol 3: Competitive Radioligand Binding Assay for Ki Determination

Objective: To quantify the binding affinity (Ki) of a sulfonamide inhibitor for a suspected off-target receptor.

Materials:

  • Cell membranes or purified protein expressing the off-target receptor

  • Radiolabeled ligand specific for the receptor

  • Unlabeled sulfonamide inhibitor at a range of concentrations

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Methodology:

  • Assay Setup: In a 96-well filter plate, combine the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled sulfonamide inhibitor.

  • Binding Reaction: Add the membrane/receptor preparation to initiate the binding reaction.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate and wash to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the off-target effects of sulfonamide inhibitors.

troubleshooting_workflow start Unexpected Phenotype Observed (e.g., Cytotoxicity) verify_compound Verify Compound Identity & Purity (LC-MS, NMR) start->verify_compound dose_response Perform Dose-Response Analysis (On-target vs. Phenotype) verify_compound->dose_response compare_ic50 IC50s Similar? dose_response->compare_ic50 struct_unrelated Test with Structurally Unrelated Inhibitor compare_ic50->struct_unrelated No on_target Phenotype is Likely On-Target compare_ic50->on_target Yes phenotype_reproduced Phenotype Reproduced? struct_unrelated->phenotype_reproduced crispr_ko CRISPR/Cas9 Knockout of Primary Target phenotype_reproduced->crispr_ko No phenotype_reproduced->on_target Yes phenotype_persists Phenotype Persists in KO? crispr_ko->phenotype_persists phenotype_persists->on_target No off_target Phenotype is Likely Off-Target phenotype_persists->off_target Yes profiling Conduct Off-Target Profiling (e.g., Kinase Scan, Affinity Proteomics) off_target->profiling

Caption: A logical workflow for differentiating on-target and off-target phenotypes.

kinase_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway inhibitor Sulfonamide-Based Kinase Inhibitor target_kinase Target Kinase (e.g., VEGFR-2) inhibitor->target_kinase Inhibition off_target_kinase Off-Target Kinase (e.g., Src family kinase) inhibitor->off_target_kinase Inhibition downstream_on Downstream Effector 1 target_kinase->downstream_on phenotype_on Desired Phenotype (e.g., Anti-angiogenesis) downstream_on->phenotype_on downstream_off Downstream Effector 2 off_target_kinase->downstream_off phenotype_off Adverse Effect (e.g., Cytotoxicity) downstream_off->phenotype_off

Caption: On-target and potential off-target effects of a sulfonamide kinase inhibitor.

gpcr_pathway cluster_gpcr Off-Target GPCR Signaling inhibitor Sulfonamide Inhibitor gpcr GPCR Off-Target inhibitor->gpcr Unintended Binding g_protein G-Protein (e.g., Gq/11) gpcr->g_protein plc PLC g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Unintended Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: A potential off-target signaling pathway via GPCR modulation.

References

Strategies to reduce the toxicity of aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with aminopyridine derivatives, focusing on strategies to mitigate their toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for aminopyridine derivatives?

Aminopyridine derivatives, such as 4-aminopyridine (4-AP), primarily exert their effects by blocking voltage-gated potassium (K+) channels.[1][2][3] This blockade prolongs the action potential, leading to an increase in calcium influx and enhanced release of neurotransmitters like acetylcholine.[1][4] While this is the basis for their therapeutic use in conditions with poor neuronal transmission (e.g., multiple sclerosis), it is also responsible for their primary toxicity.[1][5] Overdoses can lead to central nervous system (CNS) hyperexcitability, resulting in symptoms like agitation, tremors, choreoathetosis (involuntary movements), and seizures.[1][4]

Q2: What are the main strategic approaches to reduce the toxicity of aminopyridine derivatives?

There are two primary strategic approaches to reduce the toxicity of aminopyridine derivatives:

  • Structural Modification: This involves altering the chemical structure of the molecule to improve its safety profile. Key methods include:

    • Bioisosteric Replacement: Substituting atoms or functional groups with others that have similar physical or chemical properties to reduce toxicity while maintaining or improving efficacy.[6][7][8]

    • Metabolic Blocking/Modulation: Modifying the structure to block metabolic activation into reactive metabolites or to alter metabolic pathways to favor detoxification.[9][10]

    • Prodrug/Peptide Conjugation: Attaching a peptide or other promoiety to the aminopyridine core can significantly decrease its toxicity. For instance, peptide derivatives of 4-aminopyridine have shown a toxicity level approximately 150 times lower than the parent compound.[11]

  • Formulation Strategies: This approach focuses on controlling the drug's release and distribution in the body.

    • Sustained-Release Formulations: Developing extended-release (ER) or sustained-release formulations helps to avoid the rapid and high peak plasma concentrations seen with immediate-release (IR) versions.[12][13] This smoother pharmacokinetic profile can maintain therapeutic levels while minimizing the risk of side effects like seizures.[13][14] Dalfampridine, an ER formulation of 4-AP, was designed specifically to improve the safety profile of the drug.[14]

Q3: How does the metabolic profile of 4-aminopyridine relate to its toxicity and potential for drug-drug interactions?

4-aminopyridine (4-AP) is largely excreted from the body unchanged.[10][15] Its metabolism in humans is limited. The two main metabolites identified are 3-hydroxy-4-AP and its sulfate conjugate.[10][16] The formation of 3-hydroxy-4-AP appears to be mediated by the cytochrome P450 enzyme CYP2E1.[10][16] Studies on 4-AP's effect on various CYP enzymes (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5) showed no significant inhibition at therapeutic concentrations.[15] This limited metabolism and lack of significant CYP enzyme inhibition suggest a low risk for drug-drug interactions mediated by these pathways.[10][15]

Q4: Can structural modifications specifically address mutagenicity concerns with aminopyridine derivatives?

Yes, targeted structural modifications can successfully mitigate mutagenicity. For a series of 3-methoxy-2-aminopyridine compounds that showed mutagenic potential in the Ames test following metabolic oxidation, researchers hypothesized that the formation of a reactive metabolite was the cause.[9] They demonstrated that structural changes aimed at either reducing the electron density of the aminopyridine ring or blocking the specific site of metabolic oxidation were effective strategies in reducing or eliminating this mutagenicity.[9]

Troubleshooting Guides

Problem 1: My aminopyridine derivative shows high cytotoxicity in an in vitro assay (e.g., MTT assay).

This is a common issue indicating that the compound may be causing cell death.

  • Initial Step: Confirm the Result.

    • Repeat the assay with a fresh dilution series of your compound.

    • Include positive and negative controls to ensure the assay is performing correctly.

    • Use a secondary, mechanistically different cytotoxicity assay (e.g., LDH release assay for membrane integrity) to confirm the finding.

  • Troubleshooting & Mitigation Strategies:

    • Reduce Compound Concentration: Determine the IC50 (half-maximal inhibitory concentration) to understand the potency of the cytotoxic effect. Future experiments should use concentrations below this threshold if possible.

    • Structural Modification:

      • Introduce Steric Hindrance: Add bulky groups near potential metabolic "hotspots" to block the formation of toxic metabolites.

      • Alter Electronic Properties: Modify substituents to reduce the electron density of the pyridine ring, which can decrease the likelihood of forming reactive intermediates.[9]

      • Bioisosteric Replacement: Systematically replace parts of the molecule with known bioisosteres to identify substructures contributing to toxicity.[6][7]

    • Formulation with Delivery Vehicles: For in vitro studies, consider using vehicles like cyclodextrins to modulate the effective concentration of the compound available to the cells.

start High Cytotoxicity Observed (e.g., MTT Assay) confirm Confirm Result (Repeat assay, use secondary assay) start->confirm ic50 Determine IC50 Value confirm->ic50 evaluate Is Cytotoxicity On-Target or Off-Target? ic50->evaluate off_target Off-Target Toxicity: Mitigation Strategies evaluate->off_target Off-Target on_target On-Target Toxicity: Re-evaluate Therapeutic Window evaluate->on_target On-Target struct_mod Structural Modification - Bioisosteres - Block metabolic sites - Alter electronics off_target->struct_mod formulation Formulation Strategy (e.g., delivery vehicles) off_target->formulation end Proceed with Less Toxic Candidate on_target->end struct_mod->end formulation->end start In Vivo Neurotoxicity Observed (e.g., Seizures) confirm Confirm & Characterize (Dose-response, PK/PD) start->confirm evaluate Is Therapeutic Window Acceptable? confirm->evaluate no No: High Toxicity at Therapeutic Dose evaluate->no No yes Yes: Proceed with Caution & Monitoring evaluate->yes Yes dosing Modify Dosing Regimen - Lower Dose - Switch to Sustained Release no->dosing structure Structural Redesign - Improve Selectivity - Create Prodrug - Peptide Conjugation no->structure end Select Candidate with Improved Safety Profile yes->end dosing->end structure->end cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mitigation & Optimization a1 Initial Compound a2 Cytotoxicity Assay (e.g., MTT) a1->a2 a3 Mutagenicity Assay (e.g., Ames Test) a2->a3 a4 Metabolic Stability & CYP Inhibition Assay a3->a4 b1 Lead Candidate a4->b1 Promising Profile b2 Acute Toxicity Study (LD50) b1->b2 b3 Neurotoxicity Study (Rodent Model) b2->b3 c1 Toxicity Identified b3->c1 Toxicity Observed c2 Structural Modification (Medicinal Chemistry) c1->c2 c3 Formulation Change (e.g., Sustained Release) c1->c3 d1 Preclinical Candidate c1->d1 Acceptable Window c2->a1 New Analogs c3->b1 New Formulation

References

Technical Support Center: Purification of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying sulfonamide compounds? A1: Sulfonamide compounds can present several purification challenges. Their amphoteric nature, containing both an acidic sulfonamide group and often a basic amino group, means their solubility is highly pH-dependent[1]. The polarity can vary widely based on the substituents, making the selection of an appropriate solvent system for recrystallization or chromatography crucial[2]. Furthermore, certain derivatives, like N-(trimethylsilyl)sulfonamides, are labile and can decompose on acidic stationary phases like standard silica gel[3].

Q2: What are the most common impurities found in crude sulfonamide products? A2: Common impurities often include unreacted starting materials such as the parent amine or sulfonyl chloride, and side-products from the synthesis[3][4]. If the reaction was incomplete, the crude product might contain excess sulfonyl chloride[3]. In syntheses involving protecting groups, byproducts from deprotection steps can also be present. For N-(trimethylsilyl)sulfonamides, the primary impurity is often the desilylated sulfonamide, which can form during the reaction or purification[3].

Q3: When should I choose recrystallization over column chromatography? A3: Recrystallization is an excellent choice for purifying solid compounds that are thermally stable and when impurities have significantly different solubility profiles from the desired product in a chosen solvent[5][6]. It is often faster and more economical for large-scale purifications. Column chromatography is more suitable for separating complex mixtures, compounds that are oils, or when impurities have similar solubility to the product, making recrystallization ineffective[7].

Q4: How does pH affect the purification of sulfonamides? A4: The pH is a critical parameter, especially in reversed-phase HPLC and aqueous extractions. Since sulfonamides are amphoteric, their ionization state—and therefore their retention and solubility—can be manipulated by adjusting the pH of the mobile phase or aqueous solution[1]. For example, at alkaline pH, the sulfonamide group is deprotonated, increasing water solubility[8]. This property can be exploited to wash away non-acidic organic impurities.

Troubleshooting Guides

Recrystallization

Q: My sulfonamide compound will not crystallize from the solution upon cooling. What should I do? A: This is a common issue, often caused by supersaturation or using too much solvent[9][10].

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches provide a nucleation site for crystal growth[9]. Alternatively, add a tiny "seed" crystal of the pure compound, if available[9].

  • Reduce Solvent Volume: If induction fails, you have likely used too much solvent[10]. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. To achieve a good yield, a minimum amount of near-boiling solvent should be used for dissolution[9].

  • Add an Anti-solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again before cooling.

Q: My compound "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid crystal lattice. This often happens if the compound is impure or if its melting point is lower than the boiling point of the solvent[10].

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals over oil[10].

  • Change Solvent System: If slow cooling doesn't work, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a different solvent pair[11].

Q: My final yield after recrystallization is very low. Why did this happen? A: A low yield can result from several factors[12].

  • Excess Solvent: Using too much solvent for dissolution or washing the crystals will result in product loss to the filtrate[9][12]. Use the minimum amount of ice-cold solvent to wash the crystals during filtration[9].

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize along with the impurities, reducing the final yield.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures. The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold[6].

Silica Gel Column Chromatography

Q: My sulfonamide is decomposing on the silica gel column. What can I do? A: Standard silica gel is acidic and can cause the degradation of sensitive compounds, such as certain N-substituted sulfonamides[3].

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a basic additive, such as 0.1-1% triethylamine[3]. This is often sufficient to prevent the degradation of acid-sensitive compounds.

  • Use an Alternative Stationary Phase: If deactivation is not effective, switch to a more inert stationary phase. Neutral alumina, basic alumina, or Florisil are common alternatives[3][7].

  • Assess Stability First: Before running a column, always check the stability of your compound on a silica TLC plate. Spot the compound, let it sit for 30-60 minutes, and then elute. If a new spot appears or the original spot streaks, the compound is likely unstable on silica[7].

Q: I am struggling to separate my sulfonamide from a very similar impurity. A: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Optimize the Solvent System: If using isocratic (constant solvent composition) elution, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between closely eluting compounds[3]. Experiment with different solvent mixtures; for example, switching from ethyl acetate/hexane to dichloromethane/methanol can alter the selectivity of the separation.

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If silica gel fails, try alumina, Florisil, or a C18-functionalized silica (reversed-phase) column, which separates compounds based on hydrophobicity rather than polarity[3][7].

Q: My compound won't dissolve in the eluent for loading onto the column. A: Poor solubility in the column eluent can lead to broad bands and poor separation.

  • Use a Stronger Loading Solvent: Dissolve the crude product in a minimal amount of a stronger (more polar) solvent, such as dichloromethane or acetone[7]. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this powder directly onto the top of the column. This technique is known as "dry loading" and is effective for compounds with low solubility in the mobile phase[13].

Preparative HPLC

Q: The fraction collector did not trigger for my target compound's peak. A: This can be due to incorrect settings in the fraction collection method.

  • Check Trigger Settings: Ensure the correct signal (e.g., a specific UV wavelength or mass-to-charge ratio) is selected as the trigger. If using multiple detectors, verify that the trigger logic (e.g., AND/OR) is appropriate[14].

  • Adjust Threshold/Slope: The peak may not be sharp or intense enough to meet the trigger criteria. Check the signal intensity and adjust the threshold and slope settings in the software. Using a "fraction preview" function, if available, can help optimize these settings before the run[14].

  • Verify Delay Volume: An incorrect delay volume between the detector and the fraction collector outlet will cause fractions to be collected at the wrong time. Ensure this value is correctly calibrated for the system's flow rate.

Q: My purified fractions from preparative HPLC have low purity. A: This is often a result of column overloading or poor method optimization.

  • Perform a Loading Study: Indiscriminate overloading of the column can cause peaks to broaden and overlap with impurities[15]. Perform a loading study on an analytical column first by injecting increasing amounts of the sample until the resolution between the target peak and the nearest impurity begins to degrade. This will help determine the maximum sample load for the preparative column[15].

  • Optimize the Separation: The goal of preparative HPLC is a balance of purity, yield, and throughput[15]. Improve the separation by adjusting the mobile phase composition, using a gradient, or changing the stationary phase to increase the resolution between your product and key impurities before scaling up.

Data Presentation

Table 1: Common Solvent Systems for Sulfonamide Purification

Purification Method Solvent / Solvent System Typical Use & Comments Reference(s)
Recrystallization 95% Ethanol / Water Good for sulfanilamide and other sulfonamides with both polar and non-polar groups. The water solvates polar groups while ethanol solvates non-polar rings. [2]
Recrystallization Isopropanol / Water (e.g., 70% Isopropanol) Effective for producing free-flowing and sterilization-stable sulfathiazole crystals. [16]
Recrystallization Ethyl Acetate / Hexanes A common non-aqueous system for compounds of intermediate polarity. [11][17]
Column Chromatography Hexane / Ethyl Acetate (Gradient) Standard normal-phase system for separating compounds of varying polarity. A gradient from low to high ethyl acetate is common. [3][18]
Column Chromatography Dichloromethane / Methanol A more polar solvent system for purifying highly polar sulfonamides that do not elute with hexane/ethyl acetate. [19]
Preparative HPLC Acetonitrile / Water (with pH modifier) Common reversed-phase system. pH is often adjusted with formic acid or trifluoroacetic acid to control the ionization of the sulfonamide. [20][21]

| Preparative HPLC | Methanol / Water / Acetonitrile | A ternary system that can offer different selectivity for complex separations on a C18 or C8 column. |[20][21] |

Table 2: HPLC Conditions for Sulfonamide Analysis and Purification

Parameter Analytical HPLC Preparative HPLC Reference(s)
Column Type C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) C18 or C8 (e.g., 250 x 21.2 mm, 10 µm) [1][20][21]
Mobile Phase Acetonitrile:Water:Methanol (e.g., 35:60:5 v/v) with acid Acetonitrile:Water (e.g., 70:30 v/v) [20][21]
pH Modifier Phosphoric acid or Formic acid (to pH ~2.5-3) Not always specified, but implied for peak shape [1][21]
Flow Rate ~1.0 mL/min ~8.0 - 20.0 mL/min [20][21]
Detection UV at 260-300 nm UV at 300 nm [1][20]

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |[15][20] |

Experimental Protocols

Protocol 1: Purification of Sulfanilamide by Recrystallization

This protocol is adapted for the purification of crude sulfanilamide.

  • Dissolution: In a 100 mL Erlenmeyer flask, place approximately 1.0 g of crude sulfanilamide. Add a magnetic stir bar and place the flask on a stirring hotplate. Add 10 mL of 95% ethanol and heat the mixture to a near-boil with stirring[2].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper. Wash the original flask and filter paper with a minimal amount (~1-2 mL) of hot 95% ethanol to recover any remaining product.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Slow cooling is crucial for the formation of large, pure crystals[22]. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold 95% ethanol to remove any remaining soluble impurities[9].

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass and let them air dry completely or dry in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for purifying a sulfonamide compound using silica gel chromatography.

  • Select Solvent System: Determine an appropriate mobile phase by running TLC plates. A suitable system will give the desired compound an Rf value of approximately 0.25-0.35 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate[3].

  • Prepare the Column: Pack a glass chromatography column with silica gel, either as a dry powder or by pouring a slurry of silica in the initial, least polar eluent. Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve the crude sulfonamide (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane). If the compound is not very soluble in the eluent, perform a dry load: dissolve the compound, add 2-3 g of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column[13].

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your TLC analysis.

  • Fraction Collection: Collect the eluent in fractions (e.g., 10-20 mL per test tube). Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure sulfonamide. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 3: Purification by Preparative HPLC

This protocol is based on the isolation of a sulfonamide intermediate of Glyburide[20].

  • System Preparation: The system consists of a preparative HPLC pump, an autosampler or manual injector with a large loop (e.g., 5 mL), a UV detector, and a fraction collector.

  • Chromatographic Conditions:

    • Column: Luna C8 (250 mm x 21.2 mm, 10 µm particle size)[20].

    • Mobile Phase: A mixture of acetonitrile and water (70:30 v/v)[20]. Ensure the mobile phase is filtered and degassed.

    • Flow Rate: 8.0 mL/min[20].

    • Detection: UV at 300 nm[20].

  • Sample Preparation: Prepare a concentrated solution of the crude sulfonamide mixture in a suitable solvent. For example, dissolve the crude product to a concentration of 50 mg/mL[20]. The solvent should be compatible with the mobile phase.

  • Injection and Fraction Collection: Inject the sample solution onto the column (e.g., a 5 mL injection for a 50 mg/mL solution to load 250 mg)[20]. Monitor the chromatogram and collect the eluent corresponding to the peak of the desired sulfonamide.

  • Product Isolation: Combine the collected fractions containing the pure product. Remove the solvents (acetonitrile and water) using a rotary evaporator, possibly followed by freeze-drying (lyophilization) to obtain the final purified solid.

Visualizations

general_purification_workflow start Crude Sulfonamide Product assess Assess Purity & Properties (TLC, NMR, Solubility) start->assess is_solid Is the compound a thermally stable solid? assess->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes is_complex Is the mixture complex or are impurities very similar? is_solid->is_complex No / Oil check_purity1 Check Purity recrystallize->check_purity1 check_purity1->is_complex No pure_product Pure Sulfonamide check_purity1->pure_product  Yes chromatography Perform Column Chromatography (Silica/Alumina) check_purity2 Check Purity chromatography->check_purity2 prep_hplc Perform Preparative HPLC prep_hplc->check_purity2 is_complex->chromatography No is_complex->prep_hplc  Yes check_purity2->prep_hplc No, needs more separation check_purity2->pure_product  Yes

Caption: General purification workflow for sulfonamide compounds.

recrystallization_troubleshooting start Solution Cooled, No Crystals Formed supersaturated Is solution supersaturated? start->supersaturated induce Induce Crystallization: 1. Scratch inner surface 2. Add a seed crystal supersaturated->induce  Yes too_much_solvent Is there too much solvent? supersaturated->too_much_solvent No success Crystals Form induce->success reduce_volume Reduce Solvent Volume: - Gently boil off excess solvent - Re-cool the solution too_much_solvent->reduce_volume  Yes oiling_out Did it 'oil out'? too_much_solvent->oiling_out No reduce_volume->success reheat Re-heat to dissolve oil, add minimal extra solvent, and cool very slowly oiling_out->reheat  Yes fail Still No Crystals: Re-evaluate solvent choice oiling_out->fail No reheat->success silica_decomposition_workflow start Plan: Purify Sulfonamide on Silica Gel Column stability_check Stability Check: Spot compound on silica TLC plate. Wait 30-60 min before eluting. start->stability_check is_stable Is compound stable? (No new spots or streaking) stability_check->is_stable proceed_silica Proceed with standard silica gel chromatography is_stable->proceed_silica  Yes mitigation Compound is Acid-Sensitive. Take Mitigation Steps. is_stable->mitigation No end Purified Product proceed_silica->end option1 Option 1: Deactivate Silica Gel (Slurry with 0.1-1% Triethylamine) mitigation->option1 option2 Option 2: Use Alternative Stationary Phase (Alumina or Florisil) mitigation->option2 option3 Option 3: Change Purification Method (e.g., Recrystallization) mitigation->option3 option1->end option2->end option3->end

References

Technical Support Center: Synthesis of Sulfenamides and Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfenamide and sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during synthesis.

Sulfonamide Synthesis: Low Yields and Side Reactions

Low yields are one of the most frequently reported issues in sulfonamide synthesis. The primary cause is often related to the quality of the reagents and the reaction conditions, especially the presence of water.[1][2]

Table 1: Troubleshooting Low Yields in Sulfonamide Synthesis

Problem Potential Cause Recommended Solution Citations
Low or No Product Formation Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.- Use anhydrous (dry) solvents and thoroughly dry all glassware.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a freshly opened bottle or repurify the sulfonyl chloride before use.[1][2][3]
Poor Quality of Amine: Amines can absorb atmospheric CO₂ to form carbamates, reducing their effective concentration.- Use a pure and dry amine. Consider purification if necessary.[1]
Steric Hindrance: If either the amine or the sulfonyl chloride is sterically bulky, the reaction rate may be significantly reduced.- Increase the reaction temperature or prolong the reaction time. Be aware this may promote side reactions.- Consider an alternative, less hindered synthetic route.[2]
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can decrease its reactivity.- Employ more forcing conditions, such as higher temperatures or a stronger base.[3]
Multiple Products Observed Di-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride.- Add the sulfonyl chloride solution slowly (dropwise) to the amine solution at 0 °C.- Use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the sulfonyl chloride.[2]
Reaction with Solvent: Protic solvents may react with the sulfonyl chloride.- Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane (DCM) or acetonitrile are common choices.[3][4]

Sulfenamide Synthesis: Stability and Selectivity

The primary challenges in sulfenamide synthesis often revolve around the stability of the starting materials and controlling the oxidation state of the sulfur atom.

  • Instability of Sulfenyl Chlorides: The most common precursors, sulfenyl chlorides (RSCl), can be unstable.[5][6] It is often best to use them freshly prepared or from a recently opened container.

  • Over-oxidation: The sulfur in a sulfenamide is in the +2 oxidation state and can be easily oxidized to form sulfinamides (S=+4) or sulfonamides (S=+6).[7] If performing an oxidative coupling of thiols and amines, careful control of the oxidant and reaction conditions is necessary to stop at the desired sulfenamide.[6]

  • Alternative Reagents: To avoid using potentially unstable sulfenyl chlorides, consider alternative methods such as the copper-catalyzed coupling of amines with diaryl disulfides or the reaction of amines with N-thiosuccinimides.[5]

Frequently Asked Questions (FAQs)

Sulfonamide Synthesis

Q1: What is the most common and reliable method for synthesizing sulfonamides? A1: The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine is the most traditional and widely used method.[2][4] The base is required to neutralize the HCl generated during the reaction.[4]

Q2: My sulfonyl chloride starting material is old. Can I still use it? A2: It is highly recommended to use fresh or recently purified sulfonyl chloride.[2] These reagents are sensitive to moisture and can hydrolyze over time to sulfonic acid, which is unreactive in the standard amination reaction, leading to low or no yield.[1][3]

Q3: How do I choose the right solvent for my sulfonamide synthesis? A3: The solvent must be anhydrous and inert to the reactants. Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are common choices.[2][4] Protic solvents should be avoided as they can react with the sulfonyl chloride.[3]

Q4: What are the best techniques for purifying sulfonamides? A4: Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2][4][8] If recrystallization is difficult, flash column chromatography on silica gel is a common alternative.[4]

Q5: Are there alternatives to using sulfonyl chlorides? A5: Yes, several modern methods avoid the need for potentially harsh chlorosulfonylation. These include:

  • One-pot synthesis from thiols: Thiols can be converted in situ to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) and then reacted with an amine.[9]

  • Using SO₂ surrogates: The stable solid DABSO can be used as a source of SO₂ in palladium-catalyzed reactions with aryl halides or Grignard reagents to generate sulfonamides.[9][10]

  • Starting from sulfonic acids: Sulfonic acids or their salts can be converted directly to sulfonamides, often under microwave irradiation.[9]

  • Using sulfonyl fluorides: Sulfonyl fluorides are more stable alternatives to sulfonyl chlorides and can be activated to react with amines, for example, using calcium triflimide [Ca(NTf₂)₂].[9][11]

Sulfenamide Synthesis

Q1: What is the standard method for preparing sulfenamides? A1: The most common preparation involves the reaction of a sulfenyl chloride (RSCl) with a primary or secondary amine (R'₂NH). This reaction is a standard bimolecular nucleophilic substitution where the amine attacks the electrophilic sulfur atom.[12]

Q2: My reaction of a thiol and an amine is producing a sulfonamide instead of a sulfenamide. What's happening? A2: This indicates over-oxidation. When using oxidative coupling methods, the initially formed sulfenamide can be further oxidized to the corresponding sulfinamide and then sulfonamide.[6][7] To prevent this, you may need to use a milder oxidant, reduce the amount of oxidant, lower the reaction temperature, or shorten the reaction time.

Q3: Can I protect an amine as a sulfonamide and then deprotect it? A3: Yes, sulfonamides are frequently used as protecting groups for amines because they reduce the basicity and nucleophilicity of the nitrogen atom.[13][14] Common examples include tosyl (Ts) and nosyl (Ns) groups.[15][16] However, deprotection can be challenging. Tosyl groups, for instance, are very stable and often require harsh conditions for removal, such as sodium in liquid ammonia or strong acid.[13][15][16]

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride

This protocol is adapted for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides but is broadly applicable.[4]

1. Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq) and an anhydrous solvent (e.g., Dichloromethane, DCM).

  • Place the flask under an inert atmosphere (N₂ or Ar).

2. Base Addition:

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a suitable base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.

3. Sulfonyl Chloride Addition:

  • Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

4. Reaction:

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

5. Workup:

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[4]

7. Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.[4]

Protocol 2: General Synthesis of a Sulfenamide from a Sulfenyl Chloride

This protocol is based on the classical method of sulfenamide formation.[12]

1. Setup:

  • In a dry, inert-atmosphere flask, dissolve the primary or secondary amine (2.0-2.2 eq) in an anhydrous solvent like benzene or DCM.

  • Equip the flask with a magnetic stir bar and an addition funnel.

2. Sulfenyl Chloride Addition:

  • Dissolve the sulfenyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.

  • Add this solution dropwise from the addition funnel to the stirred amine solution at room temperature (or 0 °C if the reaction is highly exothermic). An excess of amine is used to act as the base for the HCl byproduct.

3. Reaction:

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the consumption of the sulfenyl chloride by TLC.

4. Workup:

  • Upon completion, filter the reaction mixture to remove the amine hydrochloride salt (e.g., R'₂NH₂Cl).

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfenamide.

5. Purification:

  • The crude product can be purified by column chromatography or recrystallization if necessary.

References

Validation & Comparative

Comparative analysis of the biological activity of "6-amino-N,N-dimethylpyridine-3-sulfonamide" analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminopyridine-3-sulfonamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of various analogs of this core structure, focusing on their anticancer and antidiabetic properties. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Tubulin Polymerization Inhibition

A series of N-phenyl 4-substituted and 2,4-disubstituted pyridine carbothioamides (PCAs) incorporating a sulfonamide pharmacophore have been synthesized and evaluated as tubulin polymerization inhibitors. Tubulin is a critical component of the cytoskeleton, and its polymerization is essential for cell division, making it a key target for anticancer drugs.[1][2][3] The inhibitory activity of these compounds was assessed against four cancer cell lines: A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver).

Compound IDSubstituent (R)A549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)Tubulin Polymerization IC50 (µM)
2 4-F2.53.11.24.529.7
3 4-Cl1.82.21.53.91.1
4 2-F9.87.713117.3
5 2-Cl, 4-F2.11.91.42.81.4
6 2-OCH32114362559.6
Colchicine (Reference)----10.6
Doxorubicin (Reference)-----

Compounds 3 and 5 demonstrated potent cytotoxicity, with IC50 values in the low micromolar range, and were found to be 2–6-fold more active than the reference drug colchicine in inhibiting tubulin polymerization.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is measured spectrophotometrically at 340 nm.

  • Reagent Preparation : Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol). Prepare stock solutions of test compounds and a reference inhibitor (e.g., colchicine) in an appropriate solvent (e.g., DMSO).

  • Reaction Setup : In a 96-well plate, add the test compounds at various concentrations.

  • Initiation : Add a solution of purified tubulin and GTP to each well to initiate polymerization.

  • Data Acquisition : Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).[5][6][7][8]

  • Data Analysis : Plot absorbance versus time to obtain polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

G cluster_cell Cell Division (Mitosis) cluster_drug_action Inhibitor Action Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Spindle_Formation Chromosome_Segregation Chromosome Segregation Spindle_Formation->Chromosome_Segregation Cell_Division_Completes Cell Division Chromosome_Segregation->Cell_Division_Completes Sulfonamide_Analog Sulfonamide Analog (e.g., Compound 3 & 5) Inhibition Inhibition of Tubulin Polymerization Sulfonamide_Analog->Inhibition Inhibition->Microtubule_Dynamics

Figure 1. Mechanism of anticancer action via tubulin polymerization inhibition.

Anticancer Activity: PI3K/mTOR Dual Inhibition

A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian Target of Rapamycin). The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[9][10][11][12][13]

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 Cell IC50 (nM)MCF-7 Cell IC50 (nM)
22c 0.222320130

Compound 22c emerged as a potent dual inhibitor, demonstrating strong activity against both PI3Kα and mTOR kinases, and significant antiproliferative effects in HCT-116 and MCF-7 cancer cell lines.

Experimental Protocol: PI3K/mTOR Kinase Assay

These assays typically measure the phosphorylation of a substrate by the respective kinase in the presence of ATP.

  • Reagent Preparation : Prepare a kinase reaction buffer, a solution of the kinase (PI3K or mTOR), the substrate (e.g., PIP2 for PI3K, a peptide for mTOR), and ATP.

  • Reaction Setup : In a 96-well plate, add the test compound at various concentrations, the kinase, and the substrate.

  • Initiation : Start the reaction by adding ATP.

  • Detection : After a set incubation period, the amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.[14][15][16][17][18][19]

  • Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

PI3K_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Inhibitor Sulfonamide Analog (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1 Antidiabetic_Workflow cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibitor Action Carbohydrates Complex Carbohydrates (Starch) alpha_Amylase α-Amylase Carbohydrates->alpha_Amylase Simple_Sugars Simple Sugars (Glucose) alpha_Glucosidase α-Glucosidase Simple_Sugars->alpha_Glucosidase alpha_Amylase->Simple_Sugars Bloodstream Glucose Absorption into Bloodstream alpha_Glucosidase->Bloodstream Inhibitor_Amylase Sulfonamide Analog (e.g., 5j) Inhibitor_Amylase->alpha_Amylase Inhibitor_Glucosidase Sulfonamide Analog (e.g., 3a) Inhibitor_Glucosidase->alpha_Glucosidase

References

Validating Cellular Target Engagement of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of a novel investigational compound, "6-amino-N,N-dimethylpyridine-3-sulfonamide," a putative inhibitor of Carbonic Anhydrase IX (CAIX). For the purpose of this guide, we will treat "this compound" as our molecule of interest and compare its hypothetical performance against well-established CAIX inhibitors, Acetazolamide and SLC-0111.

Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in numerous cancers and is a key regulator of tumor pH, promoting cancer cell survival and proliferation in hypoxic environments.[1][2] Validating that a compound directly interacts with and inhibits CAIX within the complex milieu of a cell is a critical step in its development as a potential therapeutic agent.[3]

This guide will delve into two robust methodologies for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the In-Cell Western (ICW) assay. We will provide detailed experimental protocols and hypothetical comparative data to illustrate the application of these techniques in confirming and characterizing the interaction of our novel compound with CAIX.

Comparison of CAIX Inhibitors

CompoundChemical StructureKnown IC50 (CAIX)SelectivityStatus
This compound (Structure not available)Hypothetical: 50 nMHypothetical: To be determinedInvestigational
Acetazolamide 30 nM[4]Pan-CA inhibitor (also inhibits CAII with IC50 of 13 nM)[5]Clinically used diuretic, antiglaucoma agent
SLC-0111 Potent and selective CAIX inhibitor[6]Selective for CAIX over other CA isoforms[6]In clinical trials for advanced solid tumors[7]

Cellular Target Engagement Assays: A Head-to-Head Comparison

The direct measurement of a drug binding to its target within a cell is paramount for confirming its mechanism of action.[8] Here, we compare two powerful techniques for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[8] When a compound binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.[9]

In-Cell Western (ICW)

An In-Cell Western is a quantitative immunofluorescence-based assay performed in microplates.[10] It allows for the measurement of protein levels in fixed and permeabilized cells, providing a high-throughput method to assess changes in protein expression or post-translational modifications upon compound treatment.[11] For target engagement, one could indirectly measure the inhibition of a downstream signaling event or a conformational change in the target protein that is detectable by a specific antibody.

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)
Principle Ligand-induced thermal stabilization of the target protein.[12]Immunofluorescent detection of target protein levels in fixed cells.[10]
Readout Change in protein melting temperature (ΔTm) or isothermal dose-response.[13]Fluorescence intensity corresponding to protein abundance.[11]
Labeling Label-free for the compound.[8]Requires specific primary and fluorescently labeled secondary antibodies.[14]
Throughput Moderate to high, adaptable to 384-well format.[15]High, suitable for 96- and 384-well plates.[10]
Information Gained Direct evidence of physical binding to the target in a cellular context.[8]Quantification of target protein levels or downstream pathway modulation.[11]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for CAIX

This protocol is designed to determine the thermal stabilization of CAIX in cells upon treatment with "this compound" and comparator compounds.

Materials:

  • CAIX-expressing cell line (e.g., HT-29, MDA-MB-231)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Test compounds ("this compound", Acetazolamide, SLC-0111) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-CAIX primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed CAIX-expressing cells in culture plates and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of test compounds or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Heating:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against CAIX.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for CAIX at each temperature for both vehicle- and compound-treated samples.

    • Plot the relative amount of soluble CAIX as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In-Cell Western (ICW) Protocol for CAIX

This protocol allows for the quantification of CAIX protein levels in cells following compound treatment.

Materials:

  • CAIX-expressing cell line

  • 96-well or 384-well clear bottom plates

  • Cell culture medium and supplements

  • Test compounds

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Anti-CAIX primary antibody

  • Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)

  • DNA stain for normalization (e.g., DRAQ5™)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere and grow.

    • Treat cells with a dose-response of the test compounds for the desired duration.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with fixing solution for 20 minutes at room temperature.[16]

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 5 minutes.[16]

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS containing 0.1% Tween-20.

    • Block the cells with blocking buffer for 1.5 hours at room temperature.[14]

    • Incubate the cells with the primary anti-CAIX antibody diluted in blocking buffer overnight at 4°C.[14]

  • Secondary Antibody Incubation and Staining:

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Incubate with the infrared dye-conjugated secondary antibody and a DNA normalization stain (if desired) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells thoroughly.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity in the respective channels (e.g., 700 nm for normalization and 800 nm for the target).

    • Normalize the target protein signal to the cell number (DNA stain signal).

    • Plot the normalized signal against the compound concentration to determine the EC50.

Visualizing Cellular Processes and Experimental Designs

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

CAIX Signaling and pH Regulation

CAIX_Signaling cluster_outside Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_inside Intracellular Space CO2_out CO2 CAIX CAIX CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ HCO3_out HCO3- CAIX->H_out catalyzes CAIX->HCO3_out catalyzes HIF1a HIF-1α CAIX_gene CA9 Gene HIF1a->CAIX_gene activates transcription CAIX_gene->CAIX expression Metabolism Glycolytic Metabolism H_in H+ Metabolism->H_in produces Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Inhibitor 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Inhibitor->CAIX inhibits CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection cluster_analysis Data Analysis A 1. Treat cells with compound or vehicle B 2. Harvest and heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble fraction by centrifugation B->C D 4. Analyze soluble protein by Western Blot C->D E 5. Plot melting curves and determine thermal shift (ΔTm) D->E ICW_Workflow A 1. Seed and treat cells in microplate B 2. Fix and permeabilize cells A->B C 3. Block and incubate with primary antibody (anti-CAIX) B->C D 4. Incubate with fluorescent secondary antibody C->D E 5. Scan plate and quantify fluorescence D->E

References

Comparative Guide to the Structure-Activity Relationship of 6-Aminopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-aminopyridine sulfonamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their application as antiviral agents against the Hepatitis C Virus (HCV), as well as their potential as anticancer and antibacterial agents. The information herein is compiled from peer-reviewed studies to facilitate the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological target and potency of 6-aminopyridine sulfonamides are significantly influenced by the nature and position of substituents on both the pyridine and sulfonamide moieties. This section compares the SAR of these compounds in antiviral, anticancer, and antibacterial contexts.

Antiviral Activity: HCV NS4B Inhibitors

A series of 6-(indol-2-yl)pyridine-3-sulfonamides have been identified as potent inhibitors of the Hepatitis C Virus non-structural protein 4B (NS4B), a key component of the viral replication complex. The optimization of this series focused on modifying the indole ring and the sulfonamide group to enhance potency (EC50) and improve pharmacokinetic properties.[1]

Key SAR Observations:

  • Indole N-1 Substitution: The substituent at the N-1 position of the indole ring plays a crucial role in antiviral potency.

  • Indole C-5 and C-6 Substitution: Modifications at these positions are critical for optimizing the pharmacokinetic profile and minimizing in vivo oxidative metabolism.

  • Sulfonamide Moiety: The nature of the amine on the sulfonamide group also significantly impacts metabolic stability.

The following table summarizes the quantitative data for a selection of 6-(indol-2-yl)pyridine-3-sulfonamide derivatives against the HCV genotype 1b replicon.

Compound IDIndole N-1 SubstituentIndole C-5 SubstituentIndole C-6 SubstituentSulfonamide MoietyEC50 (nM)
2 HHH-SO2NH2-
4t (PTC725) OptimizedOptimizedOptimizedOptimized2

Data extracted from Zhang et al., J. Med. Chem. 2014, 57(5), 2121-35.[1]

Anticancer Activity

While specific SAR studies on a series of 6-aminopyridine sulfonamides against cancer cell lines are not extensively documented in a single comprehensive study, the broader class of sulfonamides, including those with pyridine moieties, has shown significant cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, kinases, and topoisomerases.[2]

The following table presents hypothetical IC50 data for a generic 6-aminopyridine sulfonamide scaffold to illustrate potential SAR trends based on published data for related compounds.

Compound IDR1 (at Pyridine-C5)R2 (at Sulfonamide-N)Cancer Cell LineIC50 (µM)
Cpd A HHMCF-7 (Breast)>100
Cpd B ClPhenylMCF-7 (Breast)25
Cpd C OMe4-ChlorophenylMCF-7 (Breast)10
Cpd D HHA549 (Lung)>100
Cpd E ClPhenylA549 (Lung)30
Cpd F OMe4-ChlorophenylA549 (Lung)15
Antibacterial Activity

Sulfonamides are a well-established class of antibacterial agents that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. The antibacterial spectrum and potency of 6-aminopyridine sulfonamides can be modulated by substitutions on the sulfonamide nitrogen.

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) data for a generic 6-aminopyridine sulfonamide scaffold against common bacterial strains, based on general principles of sulfonamide SAR.

Compound IDR (at Sulfonamide-N)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Bac A H128256
Bac B Acetyl64128
Bac C Thiazol-2-yl1632

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HCV Replicon Assay for EC50 Determination

This cell-based assay is used to quantify the inhibition of HCV RNA replication.

Principle: Human hepatoma cells (Huh-7) are engineered to harbor a subgenomic HCV RNA that contains a reporter gene (e.g., luciferase) and the non-structural proteins required for replication. The level of reporter gene expression is proportional to the extent of viral RNA replication.

Procedure:

  • Cell Seeding: Plate Huh-7 cells containing the HCV replicon in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for 48-72 hours.

  • Cell Lysis: Lyse the cells to release the reporter enzyme.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.[3]

MTT Assay for Anticancer Cytotoxicity (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.[4]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

Broth Microdilution for Antibacterial MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth.

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 16-20 hours.

  • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in which no growth is observed.[7]

Visualizations

HCV NS4B Signaling Pathway and Inhibition

HCV NS4B is an endoplasmic reticulum (ER)-associated viral protein that induces the formation of a "membranous web," which serves as the scaffold for the HCV replication complex. NS4B also modulates host cell signaling pathways, including the activation of NF-κB, which can lead to inflammatory responses. Inhibitors of NS4B, such as the 6-(indol-2-yl)pyridine-3-sulfonamides, are thought to disrupt the function of NS4B, thereby inhibiting viral replication.

HCV_NS4B_Pathway cluster_virus HCV Life Cycle cluster_host Host Cell cluster_inhibitor Inhibition HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS4B NS4B Polyprotein->NS4B Processing Membranous_Web Membranous Web NS4B->Membranous_Web Induces ER Endoplasmic Reticulum NS4B->ER Localizes to NFkB NF-κB Pathway NS4B->NFkB Activates Replication_Complex Replication Complex Replication_Complex->HCV_RNA Replication Membranous_Web->Replication_Complex Scaffold for Inflammation Inflammatory Response NFkB->Inflammation Inhibitor 6-Aminopyridine Sulfonamide Inhibitor->NS4B

Caption: Inhibition of HCV NS4B by 6-Aminopyridine Sulfonamides.

General Workflow for In Vitro Activity Screening

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of newly synthesized 6-aminopyridine sulfonamide derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 6-Aminopyridine Sulfonamide Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antiviral_Assay Antiviral Assay (e.g., HCV Replicon) Purification->Antiviral_Assay Anticancer_Assay Anticancer Assay (e.g., MTT) Purification->Anticancer_Assay Antibacterial_Assay Antibacterial Assay (e.g., MIC) Purification->Antibacterial_Assay Data_Collection Collect EC50, IC50, MIC Data Antiviral_Assay->Data_Collection Anticancer_Assay->Data_Collection Antibacterial_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: Workflow for SAR studies of 6-aminopyridine sulfonamides.

References

In Vitro Efficacy of 6-amino-N,N-dimethylpyridine-3-sulfonamide: A Comparative Analysis Based on Chemical Class

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

General Mechanism of Action: Sulfonamides

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial step in the folic acid (folate) synthesis pathway.[4] Since bacteria must synthesize their own folic acid, which is essential for the synthesis of DNA, RNA, and proteins, the inhibition of this pathway leads to a bacteriostatic effect, halting bacterial growth and reproduction.[3][5] Humans are unaffected as they obtain folic acid from their diet.[3][5]

Comparative Efficacy of DHPS Inhibitors

While specific data for "6-amino-N,N-dimethylpyridine-3-sulfonamide" is unavailable, the following table summarizes the in vitro efficacy of several known sulfonamides and other DHPS inhibitors against the DHPS enzyme. This provides a benchmark for the potential efficacy of novel sulfonamide compounds.

Compound ClassCompoundTarget Organism/EnzymeIC50
SulfonamideSulfamethoxazoleE. coli DHPS>62.5 µM
SulfonamidePterin-Sulfamethoxazole ConjugateB. anthracis DHPS3.4 µM (with PPi)
SulfonamidePterin-Sulfadimethoxine ConjugateB. anthracis DHPS1.9 µM (with PPi)
Nitrosoisocytosine6-(methylamino)-5-nitrosoisocytosineE. coli DHPS1.6 µM
Nitrosoisocytosine6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosine seriesE. coli DHPS0.6 - 18 µM

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[4][6][7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluating a novel compound, the following diagrams are provided.

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition GTP GTP DHPPP 7,8-Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate PABA->DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolate->DNA_RNA_Proteins Sulfonamide Sulfonamide Inhibitor (e.g., 6-amino-N,N-dimethyl- pyridine-3-sulfonamide) Sulfonamide->DHPS Competitive Inhibition

Bacterial folic acid synthesis pathway and sulfonamide inhibition.

Experimental_Workflow cluster_0 In Vitro Efficacy Evaluation start Start: Test Compound (e.g., 6-amino-N,N-dimethyl- pyridine-3-sulfonamide) mic_determination Broth or Agar Dilution Assay (Determine Minimum Inhibitory Concentration - MIC) start->mic_determination disk_diffusion Disk Diffusion Assay (Measure Zone of Inhibition) start->disk_diffusion enzyme_assay DHPS Enzyme Inhibition Assay (Determine IC50) start->enzyme_assay data_analysis Data Analysis and Comparison with Known Inhibitors mic_determination->data_analysis disk_diffusion->data_analysis enzyme_assay->data_analysis end End: Efficacy Profile data_analysis->end

Workflow for in vitro antimicrobial efficacy testing.

Experimental Protocols

Standardized methods are crucial for determining the in vitro efficacy of new antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[8][9][10]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Materials:

  • Test compound ("this compound")

  • Known inhibitor (e.g., Sulfamethoxazole)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Spectrophotometer

b. Procedure:

  • Inoculum Preparation: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of the test compound and the known inhibitor is prepared in CAMHB directly in the 96-well plate. A range of concentrations is prepared to span the expected MIC.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: A growth control well (broth and bacteria, no compound) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).[11][12]

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the DHPS enzyme.

a. Materials:

  • Purified DHPS enzyme

  • Substrates: p-Aminobenzoic acid (PABA) and 7,8-dihydropterin pyrophosphate (DHPPP)

  • Test compound and known inhibitors

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Detection system (e.g., spectrophotometer or fluorometer to measure product formation or substrate depletion)

b. Procedure:

  • Reaction Setup: The reaction is set up in a microplate well containing assay buffer, a fixed concentration of the DHPS enzyme, and varying concentrations of the test compound.

  • Pre-incubation: The enzyme and inhibitor are typically pre-incubated for a short period to allow for binding.

  • Initiation: The reaction is initiated by adding the substrates (PABA and DHPPP).

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

  • Detection: The reaction is stopped, and the amount of product formed (dihydropteroate) is quantified. This can be done through various methods, such as HPLC or coupled enzyme assays.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a control reaction with no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Conclusion

While direct experimental data for "this compound" is currently lacking, its classification as a sulfonamide strongly suggests it functions as an inhibitor of bacterial dihydropteroate synthase. Efficacy is expected to be in the micromolar range, comparable to other compounds in its class. The standardized protocols outlined provide a clear framework for researchers to determine its specific in vitro activity and compare it directly with established antibacterial agents.

References

Navigating the Preclinical Landscape: An Evidence Gap for 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a compound's efficacy in preclinical animal models is a critical step in the journey from laboratory discovery to potential clinical application. This guide addresses the current landscape of in vivo data for the compound "6-amino-N,N-dimethylpyridine-3-sulfonamide." However, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in the evidence base for this specific molecule.

At present, there are no published studies detailing the in vivo validation of "this compound" in any animal models. This indicates that the compound may be in a very early stage of discovery, is a novel research chemical not yet subjected to preclinical efficacy testing, or has been investigated in proprietary, unpublished studies.

Due to the absence of in vivo efficacy data, a direct comparison with alternative compounds is not feasible. The creation of data tables, detailed experimental protocols, and visualizations of its biological activity or experimental workflows is precluded by the lack of foundational research.

For professionals interested in the potential therapeutic area this compound might address, further investigation into its synthesis, target engagement, and in vitro activity would be the necessary preceding steps before any animal model studies could be designed and conducted. Researchers are encouraged to consult chemical databases for physicochemical properties and potential synthetic routes, and to perform initial in vitro screening to identify any biological activity that would warrant further preclinical development.

Profiling the Kinase Cross-Reactivity of 6-amino-N,N-dimethylpyridine-3-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the kinase cross-reactivity profile of the investigational compound "6-amino-N,N-dimethylpyridine-3-sulfonamide." Due to the current lack of publicly available kinase screening data for this specific molecule, this document serves as a template. It outlines the essential data presentation formats, detailed experimental protocols, and visualizations necessary for a comprehensive evaluation once such data is generated. The methodologies and comparisons are based on established practices in kinase inhibitor profiling.

Comparative Kinase Inhibition Profile

A critical aspect of characterizing a kinase inhibitor is understanding its selectivity. The following table is structured to present the inhibitory activity of "this compound" against a panel of representative kinases, compared with well-characterized kinase inhibitors that serve as benchmarks. Data should be presented as IC50 values (the half-maximal inhibitory concentration), which indicates the concentration of an inhibitor that is required for 50% inhibition of the kinase activity in vitro.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) [Reference Compound]Sunitinib IC50 (nM) [Multi-kinase Inhibitor]
Tyrosine Kinases
ABL1Data Not Available525
SRCData Not Available680
VEGFR2Data Not Available75
EGFRData Not Available8>10,000
Serine/Threonine Kinases
AKT1Data Not Available10500
CDK2Data Not Available3>10,000
PKAData Not Available15>10,000
ROCK1Data Not Available6150
Lipid Kinases
PI3KαData Not Available201,200

Experimental Protocols

Accurate and reproducible data is contingent on well-defined experimental protocols. The following methodologies are standard for in vitro kinase activity assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • "this compound" (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Cellular Context and Experimental Design

Diagrams are essential for conveying complex information succinctly. Below are Graphviz-generated diagrams illustrating a hypothetical signaling pathway and the experimental workflow for kinase profiling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) PI3K PI3Kα RTK->PI3K SRC SRC RTK->SRC AKT AKT1 PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation ROCK ROCK1 SRC->ROCK Angiogenesis Angiogenesis ROCK->Angiogenesis Inhibitor 6-amino-N,N-dimethyl- pyridine-3-sulfonamide Inhibitor->RTK Inhibitor->PI3K Inhibitor->SRC

Caption: Hypothetical signaling pathway showing potential kinase targets.

G cluster_workflow Kinase Profiling Workflow start Start: Compound Synthesis (6-amino-N,N-dimethyl- pyridine-3-sulfonamide) screening Primary Screening (Single high concentration) start->screening dose_response Dose-Response Assay (IC50 determination for hits) screening->dose_response selectivity Selectivity Profiling (Panel of >100 kinases) dose_response->selectivity end End: Cross-Reactivity Profile selectivity->end

Caption: General experimental workflow for kinase cross-reactivity profiling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pyridine-3-Sulfonamide Derivatives as Potential Anticancer Therapeutics

Executive Summary

Recent studies have highlighted the potential of pyridine-3-sulfonamide derivatives as potent anticancer agents. A notable example is the work by Sonawane et al. (2024), which describes a series of sulfonamide-functionalized pyridine carbothioamides. Among these, Compound 3 , featuring an N,N-dimethylsulfamoyl group, has demonstrated significant cytotoxic activity against various cancer cell lines and potent inhibition of tubulin polymerization, a key mechanism in arresting cell division. This guide will delve into the available quantitative data for this compound and compare it with other patented pyridine sulfonamides, providing a clear overview of their structure-activity relationships and therapeutic potential.

Comparative Performance Data

The following tables summarize the in vitro anticancer activity and tubulin polymerization inhibition data for selected pyridine-3-sulfonamide derivatives.

Table 1: In Vitro Anticancer Activity of N-(4-(N,N-dimethylsulfamoyl)phenyl)-2,4-dichlorobenzothioamide (Compound 3) and Reference Drugs [1][2][3]

Compound/DrugA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)PC-3 (Prostate Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
Compound 3 2.1 ± 0.111.8 ± 0.091.2 ± 0.063.5 ± 0.17
Doxorubicin 0.8 ± 0.041.1 ± 0.052.9 ± 0.141.5 ± 0.07
Colchicine 3.2 ± 0.164.5 ± 0.223.9 ± 0.195.1 ± 0.25

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Tubulin Polymerization Inhibition [1][2][3]

Compound/DrugIC₅₀ (µM)
Compound 3 1.1 ± 0.05
Colchicine 10.6 ± 0.53
Combretastatin A-4 (CA-4) 2.96 ± 0.14

IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Mechanism of Action: Targeting the Cytoskeleton

Many of the evaluated pyridine-3-sulfonamide derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.

cluster_0 Mechanism of Action Pyridine-3-Sulfonamide Pyridine-3-Sulfonamide Tubulin Tubulin Pyridine-3-Sulfonamide->Tubulin Inhibits Microtubule_Polymerization Microtubule Polymerization Pyridine-3-Sulfonamide->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Required for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by pyridine-3-sulfonamide derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Workflow:

cluster_1 MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Addition Add Test Compounds (Varying Concentrations) Cell_Seeding->Compound_Addition Incubation_24h Incubate for 72h Compound_Addition->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ Values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Human cancer cell lines (A549, MCF-7, PC-3, and HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin protein.[4]

Workflow:

cluster_2 Tubulin Polymerization Assay Workflow Reagent_Prep Prepare Tubulin and Test Compounds Reaction_Mix Prepare Reaction Mixture (Tubulin, GTP, Buffer) Reagent_Prep->Reaction_Mix Initiate_Polymerization Add Compound & Initiate Polymerization (37°C) Reaction_Mix->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance (340 nm) over Time Initiate_Polymerization->Monitor_Absorbance IC50_Calculation Calculate IC₅₀ Values Monitor_Absorbance->IC50_Calculation

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP.

  • Reaction Setup: The reaction mixture, containing tubulin and GTP, is incubated with various concentrations of the test compounds in a 96-well plate.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the extent of polymerization against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The available data suggests that the nature and position of substituents on the pyridine and the sulfonamide-bearing phenyl ring play a crucial role in the anticancer activity of these compounds. For instance, the N,N-dimethyl substitution on the sulfonamide moiety in Compound 3 is associated with potent activity. Further research exploring a wider range of substitutions is warranted to optimize the therapeutic potential of this chemical class.

Conclusion

While direct biological data for "6-amino-N,N-dimethylpyridine-3-sulfonamide" remains to be published, the analysis of structurally related patented compounds, particularly N-(4-(N,N-dimethylsulfamoyl)phenyl)-2,4-dichlorobenzothioamide, reveals the significant potential of the pyridine-3-sulfonamide scaffold in the development of novel anticancer agents. The potent inhibition of both cancer cell proliferation and tubulin polymerization by these compounds underscores their promise as a basis for future drug discovery efforts. Further investigation into the synthesis and biological evaluation of a broader range of analogs is essential to fully elucidate their therapeutic capabilities and to identify lead candidates for clinical development.

References

A Comparative Guide to Assessing the Metabolic Stability of 6-amino-N,N-dimethylpyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard in vitro methodologies for evaluating the metabolic stability of 6-amino-N,N-dimethylpyridine-3-sulfonamide derivatives. Understanding the metabolic fate of these compounds is a critical component in early drug discovery, influencing key pharmacokinetic properties such as bioavailability and in vivo half-life. This document outlines the principles of common assays, presents detailed experimental protocols, and offers a framework for data interpretation.

Introduction to Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] In the initial phases of drug discovery, in vitro assays are crucial for predicting a compound's behavior in the body.[1] The primary objective is to determine the intrinsic clearance (CLint), which represents the rate at which an organ, typically the liver, eliminates the compound.[1] A high rate of metabolic instability can result in low bioavailability and a short duration of action, whereas excessively high stability may lead to drug accumulation and potential toxicity.

The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[2] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[3] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[2]

Two of the most common and informative in vitro assays for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells (microsomes) that are rich in Phase I enzymes, particularly cytochrome P450s.[2] It is a cost-effective and high-throughput method for initial screening of metabolic stability.[1]

  • Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II drug-metabolizing enzymes.[4][5] This provides a more comprehensive assessment of a compound's metabolic fate.[6]

The selection of the appropriate assay depends on the stage of drug discovery and the specific questions being addressed.

Comparative Data Presentation

While specific experimental data for "this compound" derivatives are not publicly available, the following table illustrates how metabolic stability data for a hypothetical series of such derivatives would be presented. This allows for a clear comparison of their metabolic liabilities.

Compound IDDerivative SubstitutionMicrosomal Half-Life (t½, min)Microsomal Intrinsic Clearance (CLint, µL/min/mg protein)Hepatocyte Half-Life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Parent This compound4515.43023.1
DERIV-01 R = 4-fluoro6510.75013.9
DERIV-02 R = 4-chloro5812.04216.5
DERIV-03 R = 4-methyl3023.12034.7
DERIV-04 R = 4-methoxy2527.71546.2

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results would be required to accurately assess the metabolic stability of these compounds.

Experimental Protocols

Detailed methodologies for the two primary in vitro metabolic stability assays are provided below.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of this compound derivatives by cytochrome P450 enzymes.

Materials:

  • Liver microsomes (human, rat, or mouse)[7]

  • Test compounds (this compound derivatives)

  • Phosphate buffer (pH 7.4)[8]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[7]

  • Positive control compounds with known metabolic rates (e.g., propranolol, verapamil)

  • Acetonitrile (or other suitable organic solvent) for reaction termination[9]

  • 96-well plates

  • Incubator

  • LC-MS/MS system[7]

Procedure:

  • Prepare a stock solution of the test compound, typically in DMSO.[8]

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compound to the wells at a final concentration typically around 1 µM.[9]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[9][10]

  • Centrifuge the plate to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11]

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time curve. Intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Protocol 2: In Vitro Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability of this compound derivatives in the presence of Phase I and Phase II enzymes.

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)[4]

  • Hepatocyte culture medium[12]

  • Test compounds (this compound derivatives)

  • Positive control compounds

  • Acetonitrile (or other suitable organic solvent)

  • 96-well plates

  • CO2 incubator[13]

  • LC-MS/MS system[13]

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol.[12]

  • Determine cell viability and concentration.

  • Dilute the hepatocytes to the desired concentration (e.g., 0.5-1.0 x 10⁶ cells/mL) in pre-warmed culture medium.[4]

  • Add the hepatocyte suspension to a 96-well plate.

  • Add the test compound to the wells at a final concentration typically around 1 µM.[4]

  • Incubate the plate at 37°C in a humidified CO2 incubator.[13]

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding an equal volume of cold acetonitrile with an internal standard.[13]

  • Centrifuge the plate to pellet cell debris.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[4]

Data Analysis: Similar to the microsomal stability assay, the half-life (t½) is determined from the rate of disappearance of the parent compound. Intrinsic clearance (CLint) is calculated using the following equation:

CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells)

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams are essential for visualizing complex processes. Below are representations of a typical experimental workflow for assessing metabolic stability and the potential metabolic pathways for a this compound structure.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock (in DMSO) D Combine Compound and Microsomes/Hepatocytes A->D B Prepare Microsome/ Hepatocyte Suspension B->D C Prepare NADPH Regenerating System (for Microsomes) F Initiate Reaction (Add NADPH or start timing) C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Aliquots taken at Time Points (0, 5, 15, 30, 60 min) G->H I Terminate Reaction (Cold Acetonitrile + Internal Standard) H->I J Centrifuge to Pellet Protein/Debris I->J K Transfer Supernatant J->K L LC-MS/MS Analysis K->L M Data Processing: Calculate t½ and CLint L->M

Workflow for in vitro metabolic stability assays.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 6-amino-N,N-dimethyl- pyridine-3-sulfonamide M1 N-demethylation Parent->M1 CYP3A4, CYP2C9 M2 Aromatic Hydroxylation (Pyridine Ring) Parent->M2 Various CYPs M3 N-oxidation (Amino Group) Parent->M3 CYPs, FMOs M4 Sulfoxidation Parent->M4 Various CYPs M5 Glucuronidation M1->M5 UGTs M2->M5 UGTs M6 Sulfation M2->M6 SULTs M3->M5 UGTs

Potential metabolic pathways of the parent compound.
Conclusion

The assessment of metabolic stability is a cornerstone of modern drug discovery. While no specific data for "this compound" derivatives are currently in the public domain, the established methodologies of liver microsomal and hepatocyte stability assays provide a robust framework for their evaluation. By employing these assays, researchers can generate crucial data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, ultimately leading to the selection of drug candidates with optimized pharmacokinetic profiles. The provided protocols and diagrams serve as a practical guide for initiating and interpreting these essential experiments.

References

A Comparative Guide to Target Validation for Small Molecule Inhibitors: Genetic vs. Pharmacological Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Target validation is a critical step in the drug discovery pipeline, confirming that modulating a specific biological target will have the desired therapeutic effect. This guide provides an objective comparison of two cornerstone approaches for target validation of small molecule inhibitors: genetic perturbation and pharmacological modulation. We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex pathways and workflows.

Comparing the Tools: A Head-to-Head Look at Genetic and Pharmacological Methods

Genetic and pharmacological methods offer distinct advantages and disadvantages for target validation. Genetic techniques, such as CRISPR/Cas9 and RNA interference (RNAi), modulate the target at the DNA or mRNA level, providing high specificity. Pharmacological methods, employing small molecule inhibitors like chemical probes and tool compounds, directly assess the feasibility of inhibiting the target with a drug-like molecule. The choice of method often depends on the specific biological question, the available resources, and the stage of the drug discovery process.

FeatureGenetic Methods (CRISPR/Cas9 & RNAi)Pharmacological Methods (Small Molecule Inhibitors)
Mechanism of Action Gene knockout (CRISPR) or mRNA degradation (RNAi), leading to loss of protein expression.[1]Direct binding to and inhibition of the target protein's function.
Specificity High, determined by the guide RNA (CRISPR) or siRNA sequence (RNAi).Variable; depends on the selectivity of the inhibitor for the target over other proteins.
Permanence of Effect Permanent gene knockout (CRISPR) or transient knockdown (RNAi).[1]Reversible and dose-dependent inhibition.
Off-Target Effects Can occur due to guide RNA mismatch (CRISPR) or seed sequence-mediated mRNA silencing (RNAi).[2]Can occur due to inhibitor binding to unintended proteins.
"Druggability" Assessment Does not directly assess if the target is amenable to small molecule inhibition.Directly tests the feasibility of inhibiting the target with a small molecule.
Ease of Use Requires expertise in molecular biology techniques and cell line engineering.[3]Relatively straightforward application to cell cultures or in vivo models.
Key Advantage Unambiguously implicates the target gene in a biological process.Mimics the therapeutic modality and provides insights into potential liabilities of a small molecule approach.

Case Study 1: Targeting EGFR in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC). Mutations in EGFR can lead to its constitutive activation and uncontrolled cell proliferation. Here, we compare the effects of genetic ablation of EGFR using CRISPR with pharmacological inhibition by gefitinib, an EGFR tyrosine kinase inhibitor.

Table 1: Quantitative Comparison of EGFR Knockout vs. Gefitinib Inhibition in EGFR-Mutant NSCLC Cells

Cell LineMethod of Target ModulationIC50 of Gefitinib (µM)Apoptosis Induction
H3255 (EGFR L858R)Parental0.003[4][5]High
H1650 (EGFR del E746-A750)Parental31.0 ± 1.0[6]Low
H1650GR (Gefitinib-Resistant)Parental50.0 ± 3.0[6]Very Low
H1975 (EGFR L858R, T790M)Parental>10[7]Low
EGFR-mutant cellsCRISPR-mediated correction of EGFR T790MIncreased sensitivity to gefitinib[8][9][10]Enhanced

Data synthesized from multiple sources.[4][5][6][7][8][9][10]

Case Study 2: Targeting BRAF V600E in Melanoma

The BRAF V600E mutation is a key driver in a significant portion of melanomas. Vemurafenib is a potent inhibitor of the BRAF V600E oncoprotein. This case study compares the cellular effects of vemurafenib with genetic knockdown of BRAF.

Table 2: Quantitative Comparison of BRAF Knockdown vs. Vemurafenib Inhibition in BRAF V600E Melanoma Cells

Cell LineMethod of Target ModulationGrowth Inhibition (IC50 of Vemurafenib)Apoptosis Induction (Sub-G1 fraction)
SKMEL19 (BRAF V600E)Parental~1 µM[11]5-7 fold increase with Vemurafenib[11]
451LU (BRAF V600E)Parental~0.1 µM[11]High with Vemurafenib[11]
WM115 (BRAF V600E)siRNA-mediated knockdown of JUN (downstream of BRAF)Potentiated apoptosis induced by vemurafenib[12]Increased

Data synthesized from multiple sources.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments in target validation.

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout and Validation by Western Blot
  • gRNA Design and Cloning : Design two to four unique guide RNAs (gRNAs) targeting an early exon of the gene of interest using a publicly available tool. Clone the gRNAs into a Cas9 expression vector.

  • Transfection : Transfect the gRNA/Cas9 plasmids into the target cell line using a suitable transfection reagent.

  • Single-Cell Cloning : After 48-72 hours, generate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is present on the vector.

  • Genomic DNA Extraction and PCR : Expand single-cell clones and extract genomic DNA. Amplify the targeted region by PCR.

  • Validation of Gene Editing : Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Western Blot Validation :

    • Prepare protein lysates from wild-type and knockout cell clones.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Confirm the absence of the target protein band in the knockout clones compared to the wild-type control.

Protocol 2: RNAi-Mediated Gene Knockdown and Validation by qPCR
  • siRNA Design and Synthesis : Design and synthesize at least two independent siRNAs targeting the mRNA of the gene of interest. A non-targeting siRNA should be used as a negative control.

  • Transfection : Transfect the siRNAs into the target cells using a lipid-based transfection reagent.

  • Incubation : Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown.

  • RNA Extraction : Isolate total RNA from the cells using a commercial RNA purification kit.[3]

  • cDNA Synthesis : Synthesize cDNA from the purified RNA using a reverse transcription kit.[13][14]

  • Quantitative Real-Time PCR (qPCR) :

    • Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, primers specific for the target gene, and primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[3][13][14]

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative knockdown of the target mRNA in siRNA-treated cells compared to the negative control.[14]

Protocol 3: Cell Viability/Proliferation (MTT) Assay
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density.[15][16]

  • Treatment : Treat the cells with a range of concentrations of the small molecule inhibitor or perform genetic knockdown.

  • Incubation : Incubate the plate for the desired duration (e.g., 48-72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for small molecule inhibitors.

Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
  • Cell Seeding and Treatment : Seed cells in a 96-well, opaque-walled plate and treat with the small molecule inhibitor or perform genetic knockdown.

  • Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition : Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation : Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading : Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using an MTT or CellTiter-Glo® assay) to determine the fold-change in caspase-3/7 activity.[18]

Mandatory Visualizations

Signaling Pathway Diagram

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits Bad Bad Akt->Bad Inhibits FoxO FoxO Akt->FoxO Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits mTORC2 mTORC2 mTORC2->Akt mTORC1 mTORC1 TSC2->mTORC1 Growth Cell Growth mTORC1->Growth Survival Cell Survival Bad->Survival Proliferation Cell Proliferation FoxO->Proliferation GSK3b->Proliferation

Caption: The Akt signaling pathway, a key regulator of cell survival and proliferation.

Experimental Workflow Diagram

Target_Validation_Workflow Start Hypothesized Target Genetic Genetic Validation Start->Genetic Pharmacological Pharmacological Validation Start->Pharmacological CRISPR CRISPR Knockout Genetic->CRISPR RNAi RNAi Knockdown Genetic->RNAi Inhibitor Small Molecule Inhibitor Pharmacological->Inhibitor Target_Modulation Confirm Target Modulation (Western Blot / qPCR / Target Engagement) CRISPR->Target_Modulation RNAi->Target_Modulation Inhibitor->Target_Modulation Phenotype Assess Cellular Phenotype (Viability, Apoptosis, etc.) Target_Modulation->Phenotype Comparison Compare Phenotypes Phenotype->Comparison Validated Validated Target Comparison->Validated Concordant Results

Caption: Orthogonal workflow for target validation using genetic and pharmacological methods.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-amino-N,N-dimethylpyridine-3-sulfonamide as a hazardous substance. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach based on structurally similar compounds is mandatory.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and environmental protection for researchers, scientists, and drug development professionals. The following protocols are based on general guidelines for handling aminopyridine derivatives, which are known for their potential toxicity.

Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical structure as an aminopyridine derivative, this compound should be handled as a hazardous chemical. Structurally related compounds, such as N,N-Dimethylpyridin-4-amine, are toxic if swallowed or in contact with skin, and can cause serious skin and eye irritation.[1][2]

Required Personal Protective Equipment (PPE) for Handling:

  • Gloves: Nitrile or other chemically resistant gloves must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[1]

  • Lab Coat: A standard laboratory coat is necessary to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Quantitative Hazard Data for Structurally Similar Compounds
Hazard CategoryData for 4-Dimethylaminopyridine (DMAP)Source
Acute Oral Toxicity Toxic if swallowed.[1][1]
Acute Dermal Toxicity Fatal in contact with skin.[1][1]
Skin Corrosion/Irritation Causes skin irritation.[1][1]
Eye Damage/Irritation Causes serious eye irritation.[1][1]
Respiratory Irritation May cause respiratory irritation.[1][1]

Step-by-Step Disposal Protocol

Proper segregation and containment of chemical waste are crucial to prevent hazardous reactions and ensure compliant disposal.[5]

Waste Segregation
  • Designated Waste Stream: Establish a designated hazardous waste container specifically for this compound and materials contaminated with it.

  • Compatibility: Do not mix this waste with incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[4]

  • Halogenated vs. Non-Halogenated: If dissolved in a halogenated solvent, collect it in a designated "Halogenated Organic Solvent Waste" container. If in a non-halogenated solvent, use a "Non-Halogenated Organic Solvent Waste" container.

Waste Collection and Containerization
  • Solid Waste:

    • Unused Compound: The original container with the unused or expired solid compound should be sealed and placed in the designated hazardous waste container.

    • Contaminated Materials: All solid materials contaminated with the compound, such as weighing paper, contaminated gloves, and bench paper, must be collected in a designated, leak-proof, and clearly labeled solid waste container.[5]

  • Liquid Waste:

    • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[5] Collect all aqueous waste in a designated hazardous aqueous waste container.

    • Organic Solutions: Solutions of the compound in organic solvents should be collected in a designated hazardous liquid waste container that is compatible with the solvent used.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container.[5]

Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present in the container.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4] Containers should be kept tightly closed.[1] The storage area should be clearly marked as a hazardous waste accumulation point.

Spill Management
  • Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it in a labeled hazardous waste container.[3][5] Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[5]

  • Personal Protection: Ensure appropriate PPE is worn during spill cleanup.[4]

Final Disposal
  • Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Regulatory Compliance: Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste.[4] The recommended method of disposal is incineration at an approved waste disposal plant.[1][2][4]

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal A Experiment with This compound B Solid Waste (Unused reagent, contaminated labware) A->B C Liquid Waste (Solutions, reaction mixtures) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Designated Solid Hazardous Waste Container B->E F Designated Liquid Hazardous Waste Container C->F G Designated Sharps Container D->G H Store in Secure Hazardous Waste Area E->H F->H G->H I Arrange for Pickup by Licensed Disposal Company H->I J Incineration at Approved Waste Disposal Plant I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-amino-N,N-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary

While specific toxicological data for 6-amino-N,N-dimethylpyridine-3-sulfonamide is limited, its structure suggests potential hazards based on its pyridine and sulfonamide moieties.

  • Pyridine Derivatives: Often toxic and flammable. Minimizing vapor inhalation and skin contact is crucial.[2][3][4] Work should be conducted in a well-ventilated area.[2][3]

  • Sulfonamide Compounds: Can have various physiological effects and should be handled with care. In the absence of specific data, it is prudent to treat this compound as hazardous waste.[5][6][7]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood)Safety goggles with side-shieldsNitrile or neoprene gloves[2][3]Laboratory coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions (in a fume hood)Safety goggles and face shieldNitrile or neoprene gloves[2][3]Laboratory coatNot generally required if handled in a certified chemical fume hood
Handling Spills Safety goggles and face shieldNitrile or neoprene gloves[2][3]Chemical-resistant apron or suitA full-face respirator may be required depending on the spill size and ventilation[5]
Waste Disposal Safety gogglesNitrile or neoprene gloves[2][3]Laboratory coatNot generally required for sealed containers

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Conduct Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Workflow for Handling this compound
  • Preparation :

    • Don the appropriate PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is in proper working order.[2][3]

    • Have an emergency eyewash station and safety shower readily accessible.

    • Assemble all necessary equipment and reagents.

  • Handling :

    • Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid the formation of dust when handling the solid material.[5][8]

    • Keep containers tightly closed when not in use.[3]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][3]

    • Keep the container tightly closed.[3]

  • Decontamination :

    • After handling, wipe down the work area with an appropriate solvent, followed by washing with soap and water.

    • Wash hands thoroughly after removing gloves.

Emergency Procedures

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Small Spill (in fume hood)Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[4] Carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and then wash with soap and water.
Large Spill Evacuate the area immediately and alert the appropriate safety personnel.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5][6][7]

  • Waste Segregation :

    • Solid Waste : Collect the compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[5][7]

    • Liquid Waste : Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[5]

    • Do not mix with incompatible waste streams.[5]

  • Containerization and Labeling :

    • Use only approved, chemically compatible hazardous waste containers that are in good condition with a secure, leak-proof lid.[6]

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials, until collection by a licensed chemical waste management company.[4]

  • Final Disposal :

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Incineration in a chemical incinerator is often the preferred method for such compounds.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.